Product packaging for Sulfo-Cy3.5-DBCO(Cat. No.:)

Sulfo-Cy3.5-DBCO

Cat. No.: B12370391
M. Wt: 1178.5 g/mol
InChI Key: CWMKEZUOJHRSLG-UHFFFAOYSA-K
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Description

Sulfo-Cy3.5-DBCO is a useful research compound. Its molecular formula is C53H46K3N3O13S4 and its molecular weight is 1178.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H46K3N3O13S4 B12370391 Sulfo-Cy3.5-DBCO

Properties

Molecular Formula

C53H46K3N3O13S4

Molecular Weight

1178.5 g/mol

IUPAC Name

tripotassium;(2E)-3-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C53H49N3O13S4.3K/c1-52(2)47(54(5)43-25-23-38-40(50(43)52)28-36(70(58,59)60)30-45(38)72(64,65)66)18-13-19-48-53(3,4)51-41-29-37(71(61,62)63)31-46(73(67,68)69)39(41)24-26-44(51)55(48)27-12-6-7-20-49(57)56-32-35-16-9-8-14-33(35)21-22-34-15-10-11-17-42(34)56;;;/h8-11,13-19,23-26,28-31H,6-7,12,20,27,32H2,1-5H3,(H3-,58,59,60,61,62,63,64,65,66,67,68,69);;;/q;3*+1/p-3

InChI Key

CWMKEZUOJHRSLG-UHFFFAOYSA-K

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=C5C=C(C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=C5C=C(C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Sulfo-Cy3.5-DBCO for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfo-Cy3.5-DBCO is a highly specialized fluorescent probe designed for the precise labeling of biomolecules through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This water-soluble cyanine dye is equipped with a dibenzocyclooctyne (DBCO) group, enabling covalent bond formation with azide-containing molecules without the need for a cytotoxic copper catalyst. Its enhanced water solubility, due to the presence of sulfonate groups, makes it an ideal reagent for bioconjugation in aqueous environments, minimizing the use of organic co-solvents that can be detrimental to sensitive biological samples.

This technical guide provides a comprehensive overview of this compound, including its chemical and spectral properties, the mechanism of action in copper-free click chemistry, detailed experimental protocols for its application, and its utility in various research and drug development contexts.

Core Properties of this compound

This compound is a bright, orange-red fluorescent dye characterized by its excellent photostability and high quantum yield.[1] The key features of this molecule are the Cy3.5 fluorophore, which provides the fluorescent signal, the DBCO moiety for covalent ligation to azides, and the sulfonate groups that confer hydrophilicity.

Chemical and Physical Properties
PropertyValueReference
Appearance Dark purple solid[2]
Solubility Soluble in water, DMSO, DMF, and methanol[2][3][4]
Storage Conditions Store at -20°C, protected from light
Spectral Properties

The spectral characteristics of this compound make it compatible with common fluorescence microscopy and flow cytometry setups.

Spectral PropertyValueReference
Excitation Maximum (λex) ~581-591 nm
Emission Maximum (λem) ~596-604 nm
Stokes Shift ~15 nm
Molar Extinction Coefficient (ε) ~139,000 L·mol⁻¹·cm⁻¹
Quantum Yield (Φ) ~0.11-0.15

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound participates in a highly efficient and bioorthogonal ligation reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of [3+2] cycloaddition between the strained alkyne (DBCO) of the dye and an azide-functionalized molecule, resulting in the formation of a stable triazole linkage.

The primary advantage of SPAAC is that it proceeds readily at physiological temperatures and pH without the need for a copper catalyst, which can be toxic to living cells. The driving force for this reaction is the high ring strain of the cyclooctyne ring in the DBCO group, which significantly lowers the activation energy of the cycloaddition. The bioorthogonal nature of the azide and DBCO groups ensures that they react specifically with each other and do not cross-react with other functional groups present in biological systems.

SPAAC_Mechanism Sulfo_Cy3_5_DBCO This compound (with strained alkyne) Transition_State Cycloaddition Transition State Sulfo_Cy3_5_DBCO->Transition_State Reacts with Azide_Molecule Azide-containing Biomolecule Azide_Molecule->Transition_State Labeled_Product Stable Triazole Linkage (Covalently Labeled Biomolecule) Transition_State->Labeled_Product Forms

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a wide range of applications in life sciences and drug development.

  • Fluorescence Microscopy: Enables high-resolution imaging of labeled cells and tissues.

  • Flow Cytometry: Provides distinct fluorescent signals for cell sorting and analysis.

  • Bioconjugation: Efficiently labels proteins, nucleic acids, and other biomolecules for downstream analysis.

  • Molecular Probes: Used in bioanalytical assays to study molecular interactions.

Experimental Protocols

The following section provides a detailed methodology for a typical bioconjugation experiment involving the labeling of an azide-modified protein with this compound.

Materials
  • Azide-modified protein (e.g., an antibody or recombinant protein with a genetically encoded azide-containing unnatural amino acid).

  • This compound.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4. Note: Avoid buffers containing azides (e.g., sodium azide) as they will react with the DBCO group.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Spin desalting columns or dialysis tubing for purification.

Experimental Workflow

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Prep_Protein Prepare Azide-Modified Protein in PBS Mix Mix Protein and Dye Solutions Prep_Protein->Mix Prep_Dye Dissolve this compound in DMSO Prep_Dye->Mix Incubate Incubate at Room Temperature (1-4 hours) or 4°C (overnight) (Protect from light) Mix->Incubate Purify Remove Excess Dye (Spin Desalting Column or Dialysis) Incubate->Purify Analyze Characterize Labeled Protein (Spectroscopy, SDS-PAGE) Purify->Analyze

Experimental workflow for labeling an azide-modified protein with this compound.
Step-by-Step Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM.

    • Dissolve the azide-modified protein in the reaction buffer (PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a good starting point for optimization. The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the fluorophore.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound from the labeled protein using a spin desalting column or by dialysis against the reaction buffer. This step is crucial to remove background fluorescence from the free dye.

  • Characterization of the Labeled Protein:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated using the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and their respective extinction coefficients.

    • Analyze the labeled protein by SDS-PAGE to confirm conjugation and assess the purity of the product. The labeled protein should exhibit fluorescence when visualized with an appropriate imaging system.

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific labeling of azide-modified biomolecules. Its high water solubility, bright fluorescence, and participation in the bioorthogonal SPAAC reaction make it an invaluable tool for researchers and drug development professionals. The detailed protocols and technical information provided in this guide will enable users to effectively employ this compound in a variety of applications, from cellular imaging to the development of targeted therapeutics.

References

A Technical Guide to Sulfo-Cy3.5-DBCO: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and spectral properties of Sulfo-Cy3.5-DBCO, a fluorescent dye integral to modern bioorthogonal chemistry. This document details its core characteristics, provides structured data for easy reference, and outlines detailed experimental protocols for its application in bioconjugation and fluorescence microscopy.

Core Chemical and Physical Properties

This compound is a water-soluble fluorescent probe equipped with a dibenzocyclooctyne (DBCO) group. The DBCO moiety enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for covalent labeling of azide-modified biomolecules.[1][2] The presence of sulfonate groups enhances its water solubility, making it particularly suitable for biological applications in aqueous environments.[3]

It is crucial to distinguish this compound from the structurally similar Sulfo-Cy3-DBCO. While both are used in copper-free click chemistry, they possess distinct spectral properties. Sulfo-Cy3.5 exhibits a spectral profile shifted towards longer wavelengths compared to Sulfo-Cy3.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and, for comparison, Sulfo-Cy3-DBCO, as reported by various suppliers. These inconsistencies highlight the importance of consulting the specific product datasheet for the reagent in use.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅₃H₄₆K₃N₄O₁₄S₄MedChemExpress
Molecular Weight 1178.50 g/mol MedChemExpress
Appearance Dark purple solidMultiple Sources
Solubility Water, DMSO, DMFMultiple Sources
Storage Conditions -20°C, desiccated, protected from lightMultiple Sources

Table 2: Spectral Properties of this compound

PropertyValueSource
Excitation Maximum (λex) 591 nmMultiple Sources
Emission Maximum (λem) 604 nmMultiple Sources
Extinction Coefficient (ε) 139,000 cm⁻¹M⁻¹Multiple Sources
Quantum Yield (Φ) 0.11Multiple Sources

Table 3: Comparative Spectral Properties of Sulfo-Cy3-DBCO

PropertyValueSource
Excitation Maximum (λex) 553 - 555 nmJena Bioscience, BroadPharm
Emission Maximum (λem) 563 - 580 nmJena Bioscience, BroadPharm
Extinction Coefficient (ε) 150,000 - 151,000 cm⁻¹M⁻¹Jena Bioscience, BroadPharm
Quantum Yield (Φ) ~0.1Lumiprobe

Experimental Protocols

General Protocol for Protein Labeling via SPAAC

This protocol details the labeling of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Reaction tubes

Procedure:

  • Prepare Protein Solution:

    • Ensure the azide-modified protein is at a concentration of 2-10 mg/mL in an azide-free and amine-free buffer such as PBS. Buffers containing sodium azide will compete with the azide-modified protein for reaction with the DBCO group.

  • Prepare this compound Stock Solution:

    • Just before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Conjugation Reaction:

    • Add a 3-10 molar excess of the this compound stock solution to the protein solution.

    • Mix gently and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light. The optimal reaction time may vary depending on the protein and should be determined empirically.

  • Purification of the Labeled Protein:

    • Remove excess, unreacted this compound by size-exclusion chromatography using a pre-equilibrated column (e.g., Sephadex G-25).

    • Collect the fractions containing the labeled protein, which will be identifiable by its color and/or by monitoring absorbance at 280 nm (for protein) and ~591 nm (for Sulfo-Cy3.5).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of Sulfo-Cy3.5 (~591 nm).

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Protocol for Live Cell Imaging

This protocol provides a general workflow for imaging live cells that have been metabolically labeled with an azide-containing precursor and subsequently reacted with this compound.

Materials:

  • Live cells cultured on coverslips or in imaging dishes

  • Azide-containing metabolic precursor (e.g., Ac4ManNAz)

  • Cell culture medium

  • This compound

  • PBS or other imaging-compatible buffer

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of an azide-containing metabolic precursor for 24-72 hours to allow for incorporation into cellular biomolecules. The optimal concentration and incubation time should be determined for the specific cell type and precursor.

  • Labeling with this compound:

    • Wash the cells twice with warm PBS or serum-free medium to remove any unincorporated precursor.

    • Prepare a fresh solution of this compound in a suitable buffer (e.g., PBS) at a final concentration of 5-20 µM.

    • Incubate the cells with the this compound solution for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells three to four times with warm PBS to remove any unreacted dye.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for Cy3.5 (Excitation: ~590 nm, Emission: ~610 nm).

    • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Visualized Workflows

The following diagrams illustrate the key processes involving this compound.

experimental_workflow cluster_labeling Bioconjugation via SPAAC cluster_imaging Cellular Imaging Workflow azide_protein Azide-Modified Protein labeled_protein Fluorescently Labeled Protein azide_protein->labeled_protein Strain-Promoted Alkyne-Azide Cycloaddition dbco_dye This compound dbco_dye->labeled_protein metabolic_labeling Metabolic Labeling with Azide Precursor cell_incubation Incubation with This compound metabolic_labeling->cell_incubation wash_steps Washing cell_incubation->wash_steps microscopy Fluorescence Microscopy wash_steps->microscopy

Core workflows for this compound application.

in_vivo_tracking cluster_animal_prep Animal Model Preparation cluster_imaging_procedure In Vivo Imaging azide_cells 1. Culture cells with an azide precursor (e.g., Ac4ManNAz) transplant 2. Transplant azide-labeled cells into the animal model azide_cells->transplant dbco_injection 3. Intravenously inject This compound transplant->dbco_injection in_vivo_click 4. In vivo copper-free click chemistry occurs at the target cell surface dbco_injection->in_vivo_click fluorescence_imaging 5. Perform whole-body fluorescence imaging to track labeled cells in_vivo_click->fluorescence_imaging

In vivo cell tracking using metabolic labeling and this compound.

References

An In-depth Technical Guide to the Mechanism and Application of Sulfo-Cy3.5-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy3.5-DBCO, a key reagent in bioconjugation and fluorescence imaging. It details the core mechanism of action, provides structured quantitative data, outlines experimental protocols, and includes visualizations to facilitate a deeper understanding of its application in research and drug development.

Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound is a bifunctional molecule comprising a sulfonated cyanine 3.5 (Sulfo-Cy3.5) fluorophore and a dibenzocyclooctyne (DBCO) moiety. The sulfonate groups confer enhanced water solubility, making it highly suitable for biological applications in aqueous environments.[1][2] The DBCO group is the reactive handle that drives the molecule's primary mechanism of action: the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

SPAAC is a highly efficient, bioorthogonal "click chemistry" reaction that occurs between a strained alkyne, such as DBCO, and an azide-functionalized molecule.[3][4] The key features of this mechanism are:

  • Copper-Free: Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and organisms.

  • Bioorthogonality: The DBCO and azide groups are chemically inert to the vast majority of functional groups found in biological systems, ensuring highly specific and targeted labeling with minimal off-target reactions.

  • High Reaction Kinetics: The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly and efficiently under physiological conditions (neutral pH and ambient temperature).

  • Stable Triazole Linkage: The reaction results in the formation of a stable triazole ring, covalently linking the Sulfo-Cy3.5 fluorophore to the azide-modified target molecule.

The reaction proceeds as a concerted [3+2] cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne of the DBCO group serves as the dipolarophile.

Signaling Pathway Diagram

SPAAC_Mechanism Sulfo_Cy3_5_DBCO This compound Transition_State Transition State Sulfo_Cy3_5_DBCO->Transition_State Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Transition_State Conjugate Stable Sulfo-Cy3.5 Bioconjugate (Triazole Linkage) Transition_State->Conjugate Cycloaddition

Figure 1: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data

The following tables summarize the key quantitative properties of this compound and the SPAAC reaction.

Table 1: Physicochemical and Spectroscopic Properties of Sulfo-Cy3.5
PropertyValueReference(s)
Excitation Maximum (λabs)~581 nm[1]
Emission Maximum (λem)~596 nm
Molar Extinction Coefficient (ε)~139,000 cm-1M-1
Fluorescence Quantum Yield (Φ)~0.11
SolubilityHigh in aqueous buffers

Note: Spectroscopic properties can be influenced by the local environment (e.g., solvent, conjugation to a biomolecule).

Table 2: Reaction Kinetics of DBCO with Azides (SPAAC)
ParameterValueConditionsReference(s)
Second-Order Rate Constant (k)0.3 - 0.9 M-1s-1Physiological conditions

Note: The reaction rate can be influenced by factors such as the specific structure of the azide, pH, and buffer composition.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

General Protocol for Protein Labeling

This protocol describes the labeling of a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris), they should be removed by dialysis or buffer exchange.

  • This compound Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound using a spin desalting column or by dialysis against an appropriate buffer.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm (for Sulfo-Cy3.5).

    • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₅₈₁ × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the DOL: DOL = A₅₈₁ / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of Sulfo-Cy3.5 at ~581 nm.

Protocol for Cell Surface Labeling

This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to express azide groups.

Materials:

  • Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz)

  • This compound

  • PBS (phosphate-buffered saline) or other suitable buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest the cells that have been metabolically labeled with an azide-containing sugar.

    • Wash the cells twice with PBS to remove any unreacted sugar.

  • Labeling Reaction:

    • Resuspend the cells in a suitable buffer containing 10-50 µM this compound.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Wash the cells three to four times with PBS to remove any unbound this compound.

  • Analysis:

    • The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy. For microscopy, cells can be fixed and mounted as required.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep Prepare Azide-Modified Protein (1-10 mg/mL) Reaction Incubate Protein with 5-20x Molar Excess of DBCO (2-4h RT or O/N 4°C) Protein_Prep->Reaction DBCO_Prep Prepare this compound Stock Solution (1-10 mM) DBCO_Prep->Reaction Purification Purify Conjugate (Desalting Column/Dialysis) Reaction->Purification DOL Determine Degree of Labeling (Optional, via Absorbance) Purification->DOL

Figure 2: General experimental workflow for protein labeling with this compound.

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Ensure complete removal of amine-containing buffers before starting the reaction.

    • Increase the molar excess of this compound.

    • Increase the incubation time or temperature.

    • Confirm the presence and accessibility of the azide group on the target molecule.

  • Protein Precipitation:

    • Keep the concentration of organic solvent (DMSO or DMF) below 10% in the final reaction mixture.

    • Perform the reaction at a lower temperature (4°C).

  • High Background Fluorescence:

    • Ensure thorough removal of unreacted this compound during the purification step.

    • For cell-based assays, include sufficient washing steps.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its mechanism of action, based on the robust and bioorthogonal SPAAC reaction, allows for highly specific and efficient conjugation under physiological conditions. The excellent water solubility and favorable spectroscopic properties of the Sulfo-Cy3.5 fluorophore make it a valuable reagent for a wide range of applications in cell biology, proteomics, and drug development, from in vitro assays to live-cell imaging. A thorough understanding of its properties and adherence to optimized protocols will enable researchers to fully leverage the capabilities of this advanced bioconjugation reagent.

References

Core Concepts: The Power of Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Sulfo-Cy3.5-DBCO for Copper-Free Click Chemistry

For researchers, scientists, and drug development professionals, the ability to specifically and efficiently label biomolecules is paramount. Copper-free click chemistry, a bioorthogonal ligation reaction, has emerged as a powerful tool for this purpose. This guide focuses on this compound, a fluorescent probe designed for strain-promoted alkyne-azide cycloaddition (SPAAC), a key type of copper-free click chemistry. Its high water solubility, provided by the sulfo- group, makes it particularly well-suited for biological applications.

Traditional click chemistry often relies on a copper(I) catalyst, which can be toxic to living cells and organisms.[1] Strain-promoted alkyne-azide cycloaddition (SPAAC) circumvents this limitation by utilizing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide-modified molecule.[1][2][3] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[1] The reaction is fast, efficient, and proceeds under mild, physiological conditions, making it ideal for labeling sensitive biomolecules in complex environments, including in vivo.

Properties of this compound

This compound is a fluorescent dye featuring a DBCO group for copper-free click chemistry and a sulfonate group to enhance water solubility. This red fluorescent dye is well-suited for a variety of fluorescence-based detection methods.

Table 1: Quantitative Data for this compound

PropertyValueReference
Excitation Maximum (λex)591 nm
Emission Maximum (λem)604 nm
Molar Extinction Coefficient (ε)139,000 L⋅mol⁻¹⋅cm⁻¹
Quantum Yield (Φ)0.11
SolubilitySoluble in water and organic solvents like methanol, DMF, and DMSO.
AppearanceDark purple solid

Reaction Mechanism and Experimental Workflow

The core of the utility of this compound lies in the SPAAC reaction. The DBCO moiety reacts with an azide-functionalized molecule to form a stable triazole linkage.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Azide-Modified Biomolecule (R1-N3) Triazole Stable Triazole Adduct (Labeled Biomolecule) Azide->Triazole + DBCO This compound (R2-DBCO) DBCO->Triazole Strain-Promoted Cycloaddition

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism.

A typical experimental workflow for labeling a biomolecule with this compound involves a few key steps, from preparation of the azide-modified target to the final purification of the labeled product.

Experimental_Workflow A 1. Prepare Azide-Modified Biomolecule B 2. Dissolve this compound in an appropriate solvent (e.g., DMSO) C 3. Mix Azide-Biomolecule and This compound A->C B->C D 4. Incubate at Room Temperature (Protect from light) C->D E 5. Purify the Labeled Biomolecule (e.g., via size-exclusion chromatography) D->E F 6. Characterize the Final Product (e.g., via spectroscopy) E->F

Caption: Experimental Workflow for Biomolecule Labeling.

Detailed Experimental Protocol: Labeling of an Azide-Modified Protein

This protocol provides a general guideline for labeling an azide-modified protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography column)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

    • The concentration of the azide-modified protein should ideally be between 1-10 mg/mL in a buffer free of primary amines (e.g., Tris) or azides.

  • Labeling Reaction:

    • Add a 3 to 10-fold molar excess of the this compound stock solution to the azide-modified protein solution. The optimal ratio should be determined empirically.

    • Mix the contents thoroughly by gentle vortexing or pipetting.

    • Incubate the reaction mixture for 1-4 hours at room temperature, or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the dye.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.

    • Collect the fractions containing the protein-dye conjugate, which typically elute first.

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

      • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy3.5 (591 nm).

      • The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

      • The concentration of the dye can be calculated from its absorbance at 591 nm using its molar extinction coefficient (139,000 L⋅mol⁻¹⋅cm⁻¹).

      • The DOL is the molar ratio of the dye to the protein.

Storage: Store the purified, labeled protein at 4°C or -20°C, protected from light. The addition of a cryoprotectant like glycerol may be necessary for long-term storage at -20°C.

Conclusion

This compound is a versatile and highly effective fluorescent probe for the specific labeling of azide-modified biomolecules through copper-free click chemistry. Its excellent water solubility, combined with the high efficiency and bioorthogonality of the SPAAC reaction, makes it an invaluable tool for researchers in various fields, including cell biology, proteomics, and drug development. The detailed properties and protocols provided in this guide offer a solid foundation for the successful application of this powerful chemical tool.

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] This powerful ligation technique facilitates the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.[1] At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage.[1]

The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH, making it an invaluable tool for studying and manipulating biological systems.[1] The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules such as proteins, nucleic acids, and lipids.[1] Unlike the related Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, a key advantage for applications in living systems.

Quantitative Analysis of SPAAC Kinetics

The efficacy of a SPAAC reaction is quantified by its second-order rate constant (k), which reflects how quickly the cyclooctyne and azide react at a given concentration. A higher k value signifies a faster reaction, which is often desirable for capturing dynamic processes or when working with low concentrations of biomolecules. The choice of cyclooctyne is a critical determinant of the reaction rate, with more strained cyclooctynes exhibiting faster kinetics.

Below are tables summarizing the second-order rate constants for various common cyclooctynes with benzyl azide, a standard model azide. It is important to note that reaction rates can be influenced by the specific azide used, solvent, pH, and temperature.

Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
DibenzocyclooctyneDBCO (or ADIBO)~0.3 - 1.0
Dibenzoannulated cyclooctyneDIBO~0.17
BicyclononyneBCN~0.14
AzabenzocyclooctyneADIBO~0.90 (with primary azide)
Difluorinated CyclooctyneDIFO~0.076
BiarylazacyclooctynoneBARAC~3.4

Table 2: Influence of Azide Structure on SPAAC Reaction Rates with BCN and ADIBO

AzideCyclooctyneSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
2-azidoethanol (primary)BCN0.024
ADIBO0.90
2-azidopropanol (secondary)BCN0.012
ADIBO0.25
2-azido-2-methylpropanol (tertiary)BCN0.018
ADIBO4.7 x 10⁻⁶

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol describes a general method for labeling an azide-modified protein with a cyclooctyne-containing probe.

Materials:

  • Azide-modified protein

  • Cyclooctyne-containing probe (e.g., DBCO-fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if required to dissolve the probe)

  • Size-exclusion chromatography (SEC) column or centrifugal filter unit for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the cyclooctyne-probe in DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • Add a 3- to 10-fold molar excess of the cyclooctyne-probe stock solution to the protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. Reaction times may need to be optimized depending on the reactivity of the specific cyclooctyne and azide.

  • Purification:

    • Remove the excess unreacted cyclooctyne-probe and byproducts by SEC or by using a centrifugal filter unit with an appropriate molecular weight cutoff.

    • Exchange the buffer to a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.

Protocol 2: Determination of SPAAC Kinetics using NMR Spectroscopy

This protocol outlines a method for measuring the second-order rate constant of a SPAAC reaction using ¹H NMR spectroscopy.

Materials:

  • Cyclooctyne of interest

  • Azide of interest (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the cyclooctyne in the deuterated solvent at a known concentration (e.g., 10 mM).

    • Prepare a stock solution of the azide in the same deuterated solvent at a higher concentration, to be in excess (typically 2-12 equivalents).

    • Add a known amount of the internal standard to the cyclooctyne solution.

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum of the cyclooctyne solution with the internal standard before adding the azide.

    • Initiate the reaction by adding the azide solution to the NMR tube containing the cyclooctyne solution at a controlled temperature (e.g., 25°C).

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Process the NMR spectra.

    • For each time point, determine the concentration of the cyclooctyne by integrating a characteristic signal and normalizing it to the integral of the internal standard.

    • Plot the natural logarithm of the cyclooctyne concentration versus time.

    • The plot should be linear, and the slope of the line is the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the azide in excess: k = k_obs / [Azide] .

Protocol 3: Monitoring SPAAC Kinetics using UV-Vis Spectroscopy

This protocol is suitable for cyclooctynes that have a distinct chromophore, such as DBCO, allowing the reaction to be monitored by the decrease in absorbance.

Materials:

  • Cyclooctyne with a chromophore (e.g., a DBCO derivative)

  • Azide of interest

  • Appropriate buffer or solvent (e.g., PBS or methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Optimal Wavelength:

    • Record the UV-Vis spectrum of the cyclooctyne solution to determine its maximum absorbance wavelength (λ_max).

  • Kinetic Measurement:

    • Prepare a solution of the cyclooctyne in the chosen solvent at a low concentration (e.g., 50-100 µM).

    • Prepare a solution of the azide at a much higher concentration (at least 10-fold excess).

    • Place the cyclooctyne solution in a quartz cuvette and place it in the spectrophotometer.

    • Add the azide solution to the cuvette, mix quickly, and immediately start recording the absorbance at λ_max over time.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc).

    • Plot the natural logarithm of the cyclooctyne concentration versus time.

    • The slope of the resulting linear plot is the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the azide in excess: k = k_obs / [Azide] .

Visualizing SPAAC in Action: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and logical relationships involving SPAAC.

SPAAC_Mechanism cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Stable Triazole Linkage Cyclooctyne->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole ADC_Synthesis_Workflow start Start: Antibody azide_mod Introduce Azide Groups (e.g., via NHS-ester chemistry) start->azide_mod azide_ab Azide-Modified Antibody azide_mod->azide_ab spaac SPAAC Reaction (+ DBCO-Drug Linker) azide_ab->spaac adc_raw Crude Antibody-Drug Conjugate (ADC) spaac->adc_raw purify Purification (e.g., Size-Exclusion Chromatography) adc_raw->purify adc_final Purified ADC purify->adc_final Metabolic_Labeling_Workflow start Living Cells metabolic_label Metabolic Labeling with Azide-Modified Precursor (e.g., Ac₄ManNAz for glycans) start->metabolic_label azide_cells Cells with Azide-Labeled Biomolecules metabolic_label->azide_cells spaac_label SPAAC Reaction with Cyclooctyne-Probe (e.g., DBCO-Fluorophore) azide_cells->spaac_label labeled_cells Fluorescently Labeled Cells spaac_label->labeled_cells analysis Analysis (e.g., Fluorescence Microscopy, Flow Cytometry) labeled_cells->analysis results Visualization of Biomolecule Localization and Dynamics analysis->results

References

An In-depth Technical Guide to Sulfo-Cy3.5-DBCO: Reactivity and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy3.5-DBCO, a water-soluble fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. It is designed for use in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This powerful bioorthogonal ligation technique allows for the efficient and specific labeling of azide-modified biomolecules in complex biological systems.

Introduction to this compound and SPAAC

This compound is a valuable tool for researchers in various fields, including chemical biology, drug development, and materials science. The molecule consists of two key components: the Sulfo-Cy3.5 fluorophore and the DBCO reactive group.

  • Sulfo-Cy3.5: A bright and photostable cyanine dye that fluoresces in the orange-red region of the visible spectrum. The presence of sulfonate groups enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[] This property is particularly crucial when working with sensitive proteins that may be denatured by organic solvents.[]

  • DBCO (Dibenzocyclooctyne): A strained cyclooctyne that reacts with high efficiency and specificity with azide-functionalized molecules.[][3] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[] The bioorthogonal nature of the DBCO-azide reaction means that these functional groups do not react with other naturally occurring functionalities in biological systems, ensuring highly specific labeling.

The combination of a bright, water-soluble fluorophore with a highly reactive and specific bioorthogonal handle makes this compound a powerful reagent for a wide range of applications, including:

  • Fluorescence microscopy

  • Flow cytometry

  • In vivo imaging

  • Labeling of proteins, antibodies, nucleic acids, and other biomolecules

Physicochemical and Spectral Properties

The performance of this compound in experimental applications is dictated by its physical and spectral characteristics. The following tables summarize key quantitative data from various sources.

PropertyDescription
Appearance Dark purple solid.
Solubility Readily soluble in water and common organic solvents such as methanol, DMSO, and DMF.
Storage Conditions For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture. A stock solution in an anhydrous organic solvent like DMSO can also be stored at -20°C for a limited time.
Stability DBCO-modified molecules can lose reactivity over time, especially in aqueous buffers. For long-term storage, azide- and thiol-containing buffers should be avoided. DBCO-modified goat IgG loses about 3-5% of its reactivity toward azides over 4 weeks at 4°C or -20°C.

Table 1: Physical Properties of this compound

ParameterValue (Source)
Excitation Maximum (λex) ~581 nm, 591 nm (in PBS)
Emission Maximum (λem) ~596 nm, 604 nm (in PBS)
Extinction Coefficient (ε) 139,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.11
Stokes Shift ~15 nm

Table 2: Spectral Properties of this compound

Reactivity and Reaction Mechanism

The core of this compound's utility lies in its rapid and specific reaction with azides via the SPAAC mechanism.

The SPAAC Reaction

The driving force for the SPAAC reaction is the significant ring strain of the cyclooctyne in the DBCO moiety. This strain lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed efficiently at room temperature without a copper catalyst. The reaction is highly specific, as neither DBCO nor azide groups react with other functional groups found in biological molecules.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product SulfoCy35DBCO This compound TriazoleProduct Stable Triazole Conjugate SulfoCy35DBCO->TriazoleProduct + AzideMolecule Azide-Containing Biomolecule (R-N3) AzideMolecule->TriazoleProduct Strain-Promoted [3+2] Cycloaddition (Copper-Free)

Figure 1: SPAAC Reaction Mechanism.

Reaction Kinetics

The SPAAC reaction between DBCO and azides is characterized by fast second-order kinetics. The reported second-order rate constant for the reaction of DBCO with an azide is in the range of 0.3 to 0.9 M⁻¹s⁻¹. This rapid reaction rate allows for efficient labeling even at low concentrations of reactants.

Experimental Protocols

This section provides a detailed protocol for the labeling of an antibody with this compound, followed by purification and characterization of the conjugate.

Antibody Labeling with this compound

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Materials:

  • Antibody to be labeled (in an amine-free buffer such as PBS)

  • This compound

  • Anhydrous DMSO

  • Azide-functionalized antibody or other biomolecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of approximately 1250 g/mol , dissolve 1.25 mg in 100 µL of DMSO.

    • Vortex briefly to ensure complete dissolution. The stock solution can be stored at -20°C for a short period, protected from light and moisture.

  • Reaction Setup:

    • Prepare the azide-containing antibody in the reaction buffer (e.g., PBS, pH 7.4). The concentration of the antibody should typically be in the range of 1-10 mg/mL.

    • It is crucial to use a buffer that is free of sodium azide, as the azide ions will compete with the azide-functionalized biomolecule for reaction with the DBCO group.

    • Add the this compound stock solution to the azide-containing antibody solution. A molar excess of 1.5 to 3 equivalents of this compound per mole of azide-functionalized protein is a good starting point. The final concentration of DMSO in the reaction mixture should be kept below 10% to minimize its effect on the protein structure.

  • Incubation:

    • Incubate the reaction mixture for 4 to 12 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may vary depending on the reactants and their concentrations.

Purification of the Labeled Antibody

Purification is necessary to remove unreacted this compound. Size-exclusion chromatography using a desalting column is a common and effective method.

Procedure:

  • Equilibrate a desalting column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS, pH 7.4).

  • Apply the reaction mixture to the column.

  • Elute the labeled antibody with the storage buffer. The colored, labeled antibody will elute first, while the smaller, unreacted dye will be retained on the column and elute later.

  • Collect the fractions containing the purified conjugate.

Characterization of the Labeled Antibody

After purification, it is important to characterize the conjugate to determine the degree of labeling (DOL), which is the average number of dye molecules per antibody.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy3.5 (~591 nm).

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl). A correction factor for the absorbance of the dye at 280 nm may be needed for a more accurate protein concentration measurement.

  • The DOL can be calculated as the molar ratio of the dye to the antibody.

Antibody_Labeling_Workflow start Start prep_reagents Prepare Reagents: - this compound Stock (DMSO) - Azide-Antibody in Buffer start->prep_reagents reaction_setup Set up Reaction: - Mix this compound and Antibody - Molar Ratio: 1.5-3:1 (Dye:Ab) prep_reagents->reaction_setup incubation Incubate: - 4-12h at RT or overnight at 4°C - Protect from light reaction_setup->incubation purification Purify Conjugate: - Size-Exclusion Chromatography (e.g., Desalting Column) incubation->purification characterization Characterize Conjugate: - UV-Vis Spectroscopy - Calculate Degree of Labeling (DOL) purification->characterization end End characterization->end

Figure 2: Antibody Labeling Workflow.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Inactive this compound (hydrolysis or oxidation).- Presence of competing azides (e.g., sodium azide) in the buffer.- Insufficient molar excess of the dye.- Suboptimal reaction conditions (time, temperature).- Use freshly prepared this compound stock solution.- Ensure all buffers are free of sodium azide.- Increase the molar ratio of this compound to the azide-biomolecule.- Optimize incubation time and temperature.
Protein Precipitation - High concentration of organic solvent (DMSO).- Protein instability under reaction conditions.- Keep the final DMSO concentration below 10%.- Perform the reaction at a lower temperature (4°C).- Ensure the protein is at an optimal concentration and in a suitable buffer.
High Background Signal - Incomplete removal of unreacted dye.- Repeat the purification step or use a different purification method (e.g., dialysis).
Altered Protein Activity - Labeling at a critical functional site of the protein.- Over-labeling of the protein.- If possible, use site-specific labeling methods to introduce the azide at a non-critical location.- Reduce the molar excess of this compound to achieve a lower degree of labeling.

Table 3: Troubleshooting Guide for this compound Labeling

Applications in Drug Development

The specific and efficient labeling capabilities of this compound make it a valuable tool in various stages of drug development:

  • Target Identification and Validation: Labeling of azide-modified small molecule inhibitors or drug candidates allows for the visualization and identification of their cellular targets.

  • Pharmacokinetic Studies: Tracking the distribution and clearance of a fluorescently labeled drug in vivo.

  • High-Throughput Screening: Development of fluorescence-based assays to screen for compounds that interact with a specific target.

  • Antibody-Drug Conjugates (ADCs): While not a therapeutic component itself, this compound can be used in the research and development of ADCs to track their localization and binding to target cells.

Conclusion

This compound is a robust and versatile fluorescent probe for the specific labeling of azide-containing biomolecules. Its high water solubility, bright fluorescence, and the rapid and bioorthogonal nature of the SPAAC reaction make it an excellent choice for a wide range of applications in life sciences and drug discovery. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can effectively utilize this compound to advance their scientific investigations.

References

A Technical Guide to Water-Soluble DBCO Reagents for Bio-labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and applications of water-soluble dibenzocyclooctyne (DBCO) reagents in bio-labeling. DBCO reagents are central to copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient conjugation of molecules in complex biological environments. Their enhanced water solubility overcomes a key limitation of traditional cyclooctynes, expanding their utility in aqueous buffers essential for biological research.

Introduction to Water-Soluble DBCO Reagents

Dibenzocyclooctyne (DBCO) is a cyclooctyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is termed "copper-free click chemistry" because it does not require a cytotoxic copper catalyst, making it ideal for use in living cells and organisms.[1][2] The inherent hydrophobicity of the DBCO group, however, can limit its application in aqueous biological systems. To address this, water-soluble variants have been developed by incorporating hydrophilic moieties such as sulfonate groups (Sulfo-DBCO) or polyethylene glycol (PEG) chains (PEGylated DBCO).[3][4][5] These modifications enhance the solubility and biocompatibility of DBCO reagents without compromising their reactivity.

Water-soluble DBCO reagents are available with a variety of reactive groups, enabling the covalent attachment of the DBCO moiety to different functional groups on biomolecules. Common reactive groups include N-hydroxysuccinimide (NHS) esters for labeling primary amines (e.g., lysine residues in proteins), maleimides for targeting sulfhydryl groups (e.g., cysteine residues), and amines for reacting with carboxylic acids.

Core Principles of DBCO-Mediated Bio-labeling

The fundamental principle of bio-labeling with DBCO reagents is a two-step process that leverages the bioorthogonal nature of the SPAAC reaction.

  • Introduction of an Azide Handle: An azide group, a small and biologically inert functional group, is metabolically, enzymatically, or chemically incorporated into the target biomolecule or cellular component. For instance, cells can be cultured with azide-modified sugars, which are metabolized and incorporated into cell surface glycans.

  • Copper-Free Click Reaction: The azide-labeled target is then treated with a water-soluble DBCO reagent conjugated to a probe of interest (e.g., a fluorescent dye, biotin, or a drug molecule). The strained alkyne of the DBCO group selectively and rapidly reacts with the azide group to form a stable triazole linkage.

This highly specific and efficient reaction allows for the precise labeling of biomolecules in their native environment with minimal off-target effects.

Quantitative Data of Water-Soluble DBCO Reagents

The selection of a suitable water-soluble DBCO reagent depends on factors such as its solubility, reactivity, and the nature of the target biomolecule. The following tables summarize key quantitative data for representative water-soluble DBCO reagents.

Reagent TypeModificationAqueous SolubilitySecond-Order Rate Constant (with azide)Refractive Index
Sulfo-DBCO SulfonationHigh~1 M⁻¹s⁻¹Not specified
PEGylated DBCO PEGylationHigh~1 M⁻¹s⁻¹Not specified
DBCO-PEG4-NHS esterPEGylationUp to 1.5 mMNot specifiedNot specified
DBCO-PEG4-MaleimidePEGylationUp to 6.6 mMNot specifiedNot specified

Note: The second-order rate constant for the DBCO-azide reaction can vary depending on the specific azide and reaction conditions. A study reported a rate constant of 0.11 M⁻¹s⁻¹ for a specific reaction between an azidopurine nucleoside and a cyclooctyne.

Experimental Protocols

This section provides detailed methodologies for common bio-labeling experiments using water-soluble DBCO reagents.

Protocol 1: Labeling of Primary Amine-Containing Proteins with DBCO-Sulfo-NHS Ester

This protocol describes the labeling of a protein, such as an antibody, with DBCO-Sulfo-NHS ester, which reacts with primary amines (e.g., lysine residues) to form stable amide bonds.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • DBCO-Sulfo-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare DBCO-Sulfo-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-Sulfo-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the DBCO-Sulfo-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column or by dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~310 nm (for DBCO).

  • Storage: Store the DBCO-labeled protein at 4°C or -20°C. Note that the DBCO group can lose reactivity over time.

Protocol 2: Cell Surface Labeling via Metabolic Glycoengineering and DBCO-Fluorophore Conjugation

This protocol outlines a two-step method for labeling cell surface glycans.

Materials:

  • Cells of interest

  • Cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • DBCO-conjugated fluorophore

  • PBS (pH 7.4)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling: a. Culture cells in a medium containing an optimized concentration of the azide-modified sugar (e.g., 50 µM Ac4ManNAz). b. Incubate for 1-3 days to allow for metabolic incorporation of the azide sugar into cell surface glycans.

  • Copper-Free Click Reaction: a. Wash the metabolically labeled cells twice with PBS. b. Prepare a solution of the DBCO-conjugated fluorophore in growth media or PBS at an optimized concentration (e.g., 15-20 µM). c. Incubate the cells with the DBCO-fluorophore solution for 1 hour at 37°C. d. Wash the cells three times with PBS to remove the unbound DBCO-fluorophore.

  • Analysis: a. The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and logical relationships in bio-labeling with water-soluble DBCO reagents.

G cluster_0 Step 1: Biomolecule Activation cluster_1 Step 2: Azide Introduction cluster_2 Step 3: Copper-Free Click Chemistry Biomolecule Biomolecule DBCO_Biomolecule DBCO-Labeled Biomolecule Biomolecule->DBCO_Biomolecule Covalent Bond Formation DBCO_Reagent Water-Soluble DBCO Reagent (e.g., DBCO-Sulfo-NHS) DBCO_Reagent->DBCO_Biomolecule DBCO_Biomolecule_c DBCO-Labeled Biomolecule Target Target Molecule (e.g., Protein, Cell) Azide_Target Azide-Labeled Target Target->Azide_Target Metabolic/Chemical Labeling Azide_Tag Azide-Containing Probe Azide_Tag->Azide_Target Azide_Target_c Azide-Labeled Target Conjugate Stable Triazole Conjugate DBCO_Biomolecule_c->Conjugate SPAAC Reaction Azide_Target_c->Conjugate

Caption: General workflow for bioconjugation using water-soluble DBCO reagents.

G Start Start: Protein Solution (Amine-Free Buffer) Add_DBCO Add DBCO-Sulfo-NHS Ester (10-20x molar excess) Start->Add_DBCO Incubate Incubate (30-60 min RT or 2h on ice) Add_DBCO->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify (Desalting Column/Dialysis) Quench->Purify Characterize Characterize (UV-Vis for DOL) Purify->Characterize End End: DBCO-Labeled Protein Characterize->End G cluster_0 Metabolic Labeling cluster_1 Click Reaction Culture_Cells Culture Cells with Azide-Modified Sugar Incorporate_Azide Azide Incorporation into Cell Surface Glycans Culture_Cells->Incorporate_Azide Wash_Cells_1 Wash Cells (PBS) Incorporate_Azide->Wash_Cells_1 Add_DBCO_Fluorophore Incubate with DBCO-Fluorophore Wash_Cells_1->Add_DBCO_Fluorophore Wash_Cells_2 Wash Cells (PBS) Add_DBCO_Fluorophore->Wash_Cells_2 Analysis Analyze (Flow Cytometry/Microscopy) Wash_Cells_2->Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Excitation and Emission Spectra of Sulfo-Cy3.5-DBCO

This guide provides a detailed overview of the spectral properties of this compound, a water-soluble fluorescent dye widely used in bioconjugation and cellular imaging. The inclusion of a dibenzocyclooctyne (DBCO) group allows for straightforward, copper-free click chemistry reactions with azide-tagged molecules.

Spectral Properties of this compound

This compound is an orange-red fluorescent dye characterized by its high water solubility, conferred by sulfonate groups, and its bright, photostable fluorescence. Its spectral characteristics make it suitable for use with common laser lines (561 nm or 594 nm) and filter sets designed for Texas Red® or similar fluorophores[1].

Quantitative Spectral Data

The key spectral properties of this compound dissolved in a phosphate-buffered saline (PBS) solution are summarized below. These parameters are crucial for designing experiments, selecting appropriate instrument settings, and quantifying labeling efficiency.

ParameterValueUnitConditions
Excitation Maximum (λex) 591nmPBS Buffer[1][2]
Emission Maximum (λem) 604nmPBS Buffer[1][2]
Molar Extinction Coefficient (ε) 139,000L⋅mol⁻¹⋅cm⁻¹at λex
Fluorescence Quantum Yield (Φ) 0.11-PBS Buffer

Application Workflow: Copper-Free Click Chemistry

This compound is a key reagent for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. The DBCO group on the dye reacts selectively and efficiently with an azide group on a target biomolecule (e.g., a protein, nucleic acid, or cell-surface glycan) to form a stable triazole linkage. This reaction is bioorthogonal, proceeding rapidly at physiological temperatures without the need for cytotoxic copper catalysts.

SPAAC_Reaction SulfoCy35 This compound (Alkyne) Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) SulfoCy35->Product AzideMolecule Azide-Modified Biomolecule AzideMolecule->Product

Caption: The SPAAC reaction between this compound and an azide-modified molecule.

Experimental Protocol: Measuring Fluorescence Spectra

This section outlines a generalized yet detailed protocol for accurately measuring the excitation and emission spectra of this compound using a spectrofluorometer.

Materials and Equipment
  • This compound: Solid form

  • Solvent: Phosphate-Buffered Saline (PBS), pH 7.4, or other appropriate aqueous buffer

  • Spectrofluorometer: An instrument equipped with excitation and emission monochromators and a photon detector (e.g., a photomultiplier tube).

  • Cuvettes: 1 cm path length quartz fluorescence cuvettes.

Sample Preparation
  • Prepare a Stock Solution: Dissolve a small, known amount of this compound in the chosen solvent to create a concentrated stock solution (e.g., 1 mM). Protect the solution from light to prevent photobleaching.

  • Prepare a Working Solution: Dilute the stock solution to a final concentration that yields an absorbance value of less than 0.1 at the excitation maximum (591 nm). This low concentration is critical to avoid inner filter effects, where the sample reabsorbs emitted light, leading to distorted spectra.

Instrument Setup and Measurement

The fundamental setup of a spectrofluorometer involves an excitation light source, monochromators to select specific wavelengths, a sample holder, and a detector positioned at a 90° angle to the excitation path to minimize detection of transmitted light.

  • Instrument Calibration: Turn on the instrument, allowing the light source (typically a xenon arc lamp) to stabilize. Perform any necessary system calibrations as per the manufacturer's instructions.

  • Solvent Blank: Fill a cuvette with the solvent (e.g., PBS) and place it in the sample holder. Scan across the intended emission and excitation ranges to acquire a blank spectrum. This is used to subtract background signals, such as Raman scattering from the solvent.

  • Measure Emission Spectrum:

    • Set the excitation monochromator to the wavelength of maximum absorption (λex = 591 nm).

    • Set the emission monochromator to scan across a range that includes the expected emission peak (e.g., 595 nm to 700 nm).

    • Define the excitation and emission slit widths (band pass). A narrow slit width (e.g., 2 nm) provides higher resolution but lower signal, while a wider slit increases signal but reduces resolution.

    • Acquire the emission spectrum. The resulting plot will show fluorescence intensity versus emission wavelength.

  • Measure Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum fluorescence (λem = 604 nm).

    • Set the excitation monochromator to scan across a range that includes the expected absorption peak (e.g., 500 nm to 600 nm).

    • Keep the slit widths the same as in the emission scan for consistency.

    • Acquire the excitation spectrum. The resulting plot of fluorescence intensity versus excitation wavelength should closely resemble the absorbance spectrum of the dye.

Data Analysis
  • Blank Subtraction: Subtract the solvent blank spectrum from the sample spectra to remove background noise and scattering peaks.

  • Spectral Correction: If available, apply instrument-specific correction factors to account for variations in light source intensity and detector sensitivity across different wavelengths. This yields a "corrected" spectrum that is independent of the instrument used.

  • Peak Identification: Determine the wavelength at the highest point of the corrected emission and excitation spectra to identify the λem and λex, respectively.

Measurement_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Stock & Working Solutions (Abs < 0.1) B Calibrate Spectrofluorometer & Warm Up Lamp A->B C Measure Solvent Blank (e.g., PBS) B->C D Measure Emission Spectrum (Fix λex, Scan λem) C->D E Measure Excitation Spectrum (Fix λem, Scan λex) D->E F Subtract Solvent Blank from Sample Spectra E->F G Apply Instrument Correction Factors F->G H Identify Peak Maxima (λex and λem) G->H

References

An In-depth Technical Guide to the Solubility and Stability of Sulfo-Cy3.5-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Sulfo-Cy3.5-DBCO, a fluorescent dye crucial for bioconjugation and imaging applications. The information presented herein is intended to equip researchers with the necessary knowledge for the effective handling, storage, and application of this reagent.

Introduction to this compound

This compound is a bifunctional molecule comprising a sulfonated cyanine 3.5 dye and a dibenzocyclooctyne (DBCO) group. The Cy3.5 dye is a fluorescent reporter that emits in the orange-red region of the spectrum, while the DBCO moiety enables covalent labeling of azide-containing molecules via a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). The sulfonate groups enhance the water solubility of the molecule, making it particularly suitable for biological applications in aqueous environments.

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in labeling protocols. The presence of sulfonate groups renders the molecule "easily soluble in water" and other polar solvents.[1] Below is a summary of its solubility in various common laboratory solvents.

SolventQualitative SolubilityQuantitative Solubility (Estimated)
WaterEasily Soluble[1]> 10 mg/mL
Dimethyl sulfoxide (DMSO)Soluble[2]~100 mg/mL
Dimethylformamide (DMF)SolubleSimilar to DMSO
MethanolSoluble[1]Readily Soluble
Dichloromethane (DCM)SolubleReadily Soluble
ChloroformSoluble[2]Readily Soluble

Stability of this compound

Proper storage and handling are paramount to maintaining the stability and reactivity of this compound. The molecule's stability is influenced by temperature, light, pH, and the presence of certain chemical reagents.

Storage and Shelf Life

For long-term storage, this compound should be kept at -20°C in a dry and dark environment . When stored under these conditions, the reagent is expected to be stable for at least 12 to 24 months. It is advisable to avoid repeated freeze-thaw cycles of stock solutions. For short-term storage, refrigeration at or below 4°C is recommended.

Stability in Solution

Once dissolved, the stability of this compound in solution can be influenced by several factors:

  • Temperature: Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.

  • pH: The fluorescence of the Cy3.5 dye is largely insensitive to pH in the range of 4 to 10.

  • DBCO Moiety: The DBCO group can be sensitive to strong acids and may be susceptible to oxidation and hydration over extended periods in aqueous solutions, which can lead to a loss of reactivity towards azides.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF. For a 10 mM stock solution, for example, the appropriate amount of solvent can be added to the vial of the lyophilized powder. To ensure complete dissolution, vortexing and gentle warming may be necessary. For aqueous applications, the organic stock solution can be added directly to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is kept low (typically <10%) to avoid denaturation of proteins or other biomolecules.

General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The following is a general protocol for the labeling of an azide-containing biomolecule with this compound.

  • Reaction Setup: Dissolve the azide-containing biomolecule in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Addition of this compound: Add the desired molar excess of the this compound stock solution to the reaction mixture. A 2- to 10-fold molar excess of the dye over the biomolecule is a common starting point.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.

  • Purification: Remove the unreacted this compound from the labeled biomolecule using standard purification methods such as size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC.

Visualizations

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Sulfo_Cy3_5_DBCO This compound Labeled_Molecule Sulfo-Cy3.5 Labeled Molecule (Stable Triazole) Sulfo_Cy3_5_DBCO->Labeled_Molecule Strain-Promoted Cycloaddition Azide_Molecule Azide-containing Molecule Azide_Molecule->Labeled_Molecule

Caption: The reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Workflow for Biomolecule Labeling

Experimental_Workflow start Start prepare_reagents Prepare Azide-Biomolecule and this compound Stock start->prepare_reagents reaction Incubate Reactants (RT, 1-4h or 4°C, overnight) prepare_reagents->reaction purification Purify Labeled Biomolecule (e.g., Size-Exclusion Chromatography) reaction->purification analysis Analyze Labeled Product (e.g., SDS-PAGE, Spectroscopy) purification->analysis end End analysis->end

Caption: A typical experimental workflow for labeling a biomolecule using this compound.

Solvent Selection Decision Tree

References

The Versatility of Cyanine Dyes in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and therapeutic development, the precise labeling and tracking of biomolecules are paramount. Cyanine dyes, a class of synthetic fluorophores, have emerged as indispensable tools for bioconjugation, offering exceptional brightness, photostability, and a tunable spectral range that spans the visible to the near-infrared (NIR) spectrum.[1][2][3] Their versatility makes them ideal for a myriad of applications, from fundamental cellular imaging to advanced in vivo diagnostics.[3][4] This technical guide provides a comprehensive overview of the key features of cyanine dyes in bioconjugation, including their chemical properties, conjugation chemistries, and practical applications, supplemented with detailed experimental protocols and quantitative data.

Core Properties of Cyanine Dyes

The fundamental structure of cyanine dyes consists of two nitrogen-containing heterocyclic nuclei linked by a polymethine chain. The length of this conjugated chain is a primary determinant of the dye's absorption and emission wavelengths; longer chains result in a shift towards longer, near-infrared (NIR) wavelengths. This structural tunability allows for the rational design of a wide array of fluorescent probes with distinct spectral properties.

Key advantages of cyanine dyes in bioconjugation include:

  • High Molar Extinction Coefficients: Cyanine dyes exhibit exceptionally high molar extinction coefficients, often exceeding 150,000 M⁻¹cm⁻¹, which contributes to their intense brightness.

  • Good Quantum Yields: Many cyanine dyes display moderate to high fluorescence quantum yields, further enhancing their fluorescent output.

  • Photostability: Compared to traditional fluorophores like fluorescein, cyanine dyes generally exhibit greater resistance to photobleaching, enabling longer imaging experiments.

  • pH Insensitivity: The fluorescence of many common cyanine dyes is stable over a broad pH range, a crucial feature for experiments in physiological buffers.

  • Tunable Spectral Properties: The cyanine family covers a wide spectral range from the visible to the near-infrared, facilitating multicolor imaging and deep-tissue in vivo studies.

  • Versatile Chemistry: Cyanine dyes can be readily functionalized with a variety of reactive groups, enabling covalent attachment to a wide range of biomolecules.

A significant distinction within the cyanine dye family is the presence or absence of sulfonate groups. Sulfonated cyanine dyes exhibit enhanced water solubility, which simplifies conjugation reactions in aqueous buffers and reduces the tendency of the dye-biomolecule conjugate to aggregate. Non-sulfonated cyanines, on the other hand, are more hydrophobic and may require the use of organic co-solvents during labeling.

Quantitative Data on Common Cyanine Dyes

For ease of comparison, the photophysical properties of several widely used cyanine dyes are summarized in the table below. It is important to note that these values can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Cy3~550~570~150,000~0.15
Cy3.5~581~594~150,000~0.15
Cy5~650~670~250,000~0.20
Cy5.5~675~694~250,000~0.20
Cy7~747~776~250,000~0.12
Cy7.5~788~808~250,000~0.05

Note: The exact photophysical properties can vary depending on the specific dye structure, solvent, and conjugation partner.

Bioconjugation Chemistries

The covalent attachment of cyanine dyes to biomolecules is achieved through a variety of chemical reactions targeting specific functional groups. The choice of conjugation chemistry depends on the nature of the biomolecule and the desired site of labeling.

Amine-Reactive Labeling with NHS Esters

The most common strategy for labeling proteins and amine-modified oligonucleotides involves the use of N-hydroxysuccinimidyl (NHS) esters of cyanine dyes. NHS esters react with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) under mild alkaline conditions (pH 8.0-9.0) to form a stable amide bond.

NHS_Ester_Reaction cluster_reaction Bioconjugation Reaction (pH 8-9) Dye Cyanine Dye -COOH NHS_Ester Cyanine Dye -NHS Ester Dye->NHS_Ester NHS, DCC/EDC Conjugate Cyanine-Biomolecule Conjugate NHS_Ester->Conjugate Biomolecule Biomolecule (Protein, etc.) -NH2 Biomolecule->Conjugate NHS NHS Conjugate->NHS +

Amine-reactive labeling via NHS ester chemistry.
Thiol-Reactive Labeling with Maleimides

For selective labeling of cysteine residues in proteins or thiol-modified oligonucleotides, maleimide derivatives of cyanine dyes are employed. The maleimide group reacts specifically with free sulfhydryl groups at a near-neutral pH (6.5-7.5) to form a stable thioether bond.

Maleimide_Reaction cluster_reaction Bioconjugation Reaction (pH 6.5-7.5) Dye_Maleimide Cyanine Dye -Maleimide Conjugate_Thioether Cyanine-Biomolecule Conjugate Dye_Maleimide->Conjugate_Thioether Biomolecule_SH Biomolecule (Protein, etc.) -SH Biomolecule_SH->Conjugate_Thioether

Thiol-reactive labeling via maleimide chemistry.
Bioorthogonal Labeling with Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation. Cyanine dyes functionalized with either an azide or an alkyne group can be "clicked" onto biomolecules containing the complementary reactive handle. This approach is particularly useful for labeling in complex biological environments due to its bioorthogonality.

Click_Chemistry_Reaction cluster_reaction Click Chemistry Reaction Dye_Azide Cyanine Dye -Azide Conjugate_Triazole Cyanine-Biomolecule Conjugate Dye_Azide->Conjugate_Triazole Biomolecule_Alkyne Biomolecule -Alkyne Biomolecule_Alkyne->Conjugate_Triazole Catalyst Cu(I) Catalyst Catalyst->Conjugate_Triazole

Bioorthogonal labeling via click chemistry.

Experimental Protocols

Protocol 1: Labeling of Proteins with Cyanine NHS Esters

This protocol provides a general procedure for labeling proteins, such as antibodies, with amine-reactive cyanine NHS esters.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3)

  • Cyanine NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the cyanine NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve a desired molar excess of dye to protein (typically 8-15 fold excess).

    • While gently stirring, slowly add the dye solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Equilibrate a gel filtration column with PBS.

    • Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.

    • Collect the first colored fraction, which contains the cyanine-labeled protein.

Protocol 2: Labeling of Thiol-Containing Biomolecules with Cyanine Maleimides

This protocol outlines the labeling of proteins or other biomolecules containing free sulfhydryl groups with cyanine maleimides.

Materials:

  • Thiol-containing biomolecule

  • Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, or HEPES)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Cyanine maleimide

  • Anhydrous DMSO or DMF

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare the Biomolecule Solution:

    • Dissolve the biomolecule in a degassed buffer at a concentration of 1-10 mg/mL.

    • If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Prepare the Dye Stock Solution:

    • Dissolve the cyanine maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Perform the Labeling Reaction:

    • Add the dye stock solution to the biomolecule solution to achieve a 10-20 fold molar excess of dye.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate:

    • Separate the labeled biomolecule from the unreacted dye using gel filtration or another suitable chromatography method.

Protocol 3: Calculation of the Degree of Labeling (DOL)

The degree of labeling (DOL), or the average number of dye molecules per biomolecule, is a critical parameter for ensuring the quality and reproducibility of bioconjugates. It can be determined spectrophotometrically.

DOL_Calculation_Workflow Start Purified Conjugate Measure_Abs Measure Absorbance at 280 nm and λmax Start->Measure_Abs Calc_Protein_Conc Calculate Corrected Protein Concentration Measure_Abs->Calc_Protein_Conc A280, Correction Factor Calc_Dye_Conc Calculate Dye Concentration Measure_Abs->Calc_Dye_Conc Amax, Dye ε Calc_DOL Calculate DOL (Molar Ratio) Calc_Protein_Conc->Calc_DOL Calc_Dye_Conc->Calc_DOL End Final DOL Value Calc_DOL->End

Workflow for determining the Degree of Labeling (DOL).

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the cyanine dye (A_max).

  • Calculate Protein Concentration:

    • Correct the absorbance at 280 nm for the contribution of the dye: Corrected A₂₈₀ = A₂₈₀ - (A_max × CF) where CF is the correction factor for the dye at 280 nm (A₂₈₀ of dye / A_max of dye).

    • Calculate the protein concentration using the Beer-Lambert law: [Protein] (M) = Corrected A₂₈₀ / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Calculate the dye concentration using the Beer-Lambert law: [Dye] (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λ_max.

  • Calculate DOL:

    • DOL = [Dye] / [Protein]

Applications in Research and Drug Development

Cyanine dye bioconjugates are instrumental in a wide range of applications:

  • Fluorescence Microscopy: Labeled antibodies and probes are routinely used for immunofluorescence, allowing for the visualization of specific proteins and cellular structures.

  • Flow Cytometry: Cyanine conjugates enable the identification and quantification of cell populations based on the expression of specific surface markers.

  • In Vivo Imaging: Near-infrared (NIR) emitting cyanine dyes are particularly valuable for in vivo imaging in animal models, as their long-wavelength light can penetrate tissues more deeply with reduced autofluorescence. This is critical for applications in cancer research and monitoring drug delivery.

  • Förster Resonance Energy Transfer (FRET): Pairs of cyanine dyes, such as Cy3 and Cy5, are commonly used as donor-acceptor pairs in FRET-based assays to study molecular interactions and conformational changes.

  • Super-Resolution Microscopy: The photophysical properties of certain cyanine dyes make them suitable for advanced imaging techniques like STORM (Stochastic Optical Reconstruction Microscopy), enabling visualization beyond the diffraction limit of light.

Conclusion

Cyanine dyes represent a powerful and versatile class of fluorophores for bioconjugation. Their exceptional photophysical properties and adaptable chemistries have made them indispensable tools for researchers, scientists, and drug development professionals. By understanding the core features of these dyes and employing robust labeling and characterization protocols, the full potential of cyanine bioconjugates can be harnessed to advance our understanding of complex biological systems and to develop novel diagnostic and therapeutic strategies.

References

Methodological & Application

Application Note: Sulfo-Cy3.5-DBCO Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3.5-DBCO is a water-soluble fluorescent dye ideal for labeling azide-modified biomolecules through a copper-free click chemistry reaction.[1][2][3] This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly specific and bio-orthogonal, meaning it does not interfere with native cellular processes, making it an excellent choice for in vitro and in vivo applications.[4][5] The sulfonate group enhances the water solubility of the Cy3.5 dye, preventing aggregation and improving labeling efficiency in aqueous buffers. Sulfo-Cy3.5 is a bright fluorescent dye with excitation and emission maxima around 581 nm and 596 nm, respectively, making it compatible with standard fluorescence microscopy and flow cytometry filter sets. This document provides a detailed protocol for labeling azide-modified proteins with this compound and subsequent purification of the conjugate.

Chemical Properties and Specifications

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight ~1249.58 g/mol
Excitation Maximum (λex) ~591 nm (in PBS)
Emission Maximum (λem) ~604 nm (in PBS)
Extinction Coefficient (ε) ~139,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.11
Solubility Water, DMSO, DMF
Reactivity Azide groups via SPAAC

Experimental Workflow

The overall workflow for labeling an azide-modified protein with this compound involves preparation of reagents, the labeling reaction, and purification of the final conjugate.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Azide-Modified Protein Solution reaction Incubate Protein and Dye (Strain-Promoted Alkyne-Azide Cycloaddition) prep_protein->reaction prep_dye Prepare this compound Stock Solution prep_dye->reaction purify Purify Labeled Protein (e.g., Size Exclusion Chromatography) reaction->purify analyze Characterize Conjugate (Spectroscopy, SDS-PAGE) purify->analyze

Figure 1. Experimental workflow for protein labeling.

Detailed Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials
  • Azide-modified protein

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure

1. Preparation of Reagents

  • Azide-Modified Protein Solution:

    • Dissolve the azide-modified protein in PBS at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any azide-containing compounds, as these will compete for reaction with the DBCO group.

  • This compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for a 1 mg vial with a molecular weight of approximately 1250 g/mol , add 80 µL of DMSO.

    • Vortex briefly to ensure complete dissolution. The stock solution can be stored at -20°C, protected from light, for several weeks.

2. Protein Labeling Reaction

  • Molar Ratio: The optimal molar ratio of dye to protein for efficient labeling while minimizing background and potential protein inactivation should be determined empirically. A starting point is to use a 5 to 20-fold molar excess of this compound to the protein.

  • Reaction Setup:

    • Add the azide-modified protein solution to a reaction tube.

    • Add the calculated volume of the 10 mM this compound stock solution to the protein solution.

    • The final concentration of DMSO in the reaction mixture should be less than 10% to avoid protein denaturation.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The reaction time may need optimization.

    • Protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark container.

3. Purification of the Labeled Protein

It is crucial to remove any unreacted dye from the labeled protein. Size-exclusion chromatography is a common and effective method.

  • Column Equilibration:

    • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.

  • Sample Loading and Elution:

    • Load the entire reaction mixture onto the equilibrated column.

    • Elute the protein-dye conjugate with PBS.

    • The labeled protein will typically elute first as it is larger, while the smaller, unreacted dye molecules will be retained longer on the column.

    • Collect fractions and monitor the elution of the labeled protein by observing the characteristic orange-red color of the Cy3.5 dye.

4. Characterization of the Conjugate

  • Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~591 nm).

    • The DOL can be calculated using the following equation:

      DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF_280)) × ε_dye]

      Where:

      • A_dye is the absorbance at the dye's maximum absorbance.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

  • SDS-PAGE Analysis:

    • Analyze the purified conjugate by SDS-PAGE to confirm that the dye is covalently attached to the protein.

    • The labeled protein band should be fluorescent when visualized under an appropriate imaging system.

Signaling Pathway Example: Imaging Labeled Ligands

This compound labeled proteins can be used to visualize and track their interactions with cellular targets. For example, a labeled ligand can be used to study its binding to a cell surface receptor and subsequent internalization.

G cluster_cell Cellular Environment Ligand This compound Labeled Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking

Figure 2. Visualization of ligand-receptor interaction.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency - Inactive dye- Use fresh or properly stored this compound.
- Insufficient molar excess of dye- Increase the molar ratio of dye to protein.
- Suboptimal reaction conditions- Optimize incubation time and temperature.
- Presence of competing azides in the buffer- Ensure all buffers are azide-free.
Precipitation of Protein - High concentration of organic solvent- Keep the final DMSO concentration below 10%.
- Protein instability under reaction conditions- Adjust buffer pH or ionic strength.
High Background Fluorescence - Incomplete removal of unreacted dye- Repeat the purification step or use a different purification method.

Conclusion

The use of this compound for protein labeling via copper-free click chemistry offers a robust and specific method for fluorescently tagging biomolecules. The high water solubility and bright fluorescence of this dye make it a versatile tool for a wide range of applications in cellular imaging, flow cytometry, and other fluorescence-based assays. By following the detailed protocol and considering the optimization steps, researchers can achieve efficient and reproducible labeling of their target proteins.

References

Application Notes and Protocols: Sulfo-Cy3.5-DBCO Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the conjugation of Sulfo-Cy3.5-DBCO to azide-modified antibodies. The described protocol is based on the principles of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which offers a bioorthogonal and efficient method for labeling biomolecules.

Introduction

This compound is a water-soluble fluorescent dye containing a dibenzocyclooctyne (DBCO) group. This group readily and specifically reacts with azide moieties through a copper-free "click" reaction, forming a stable triazole linkage. This conjugation method is ideal for labeling antibodies as it is highly efficient, proceeds under mild physiological conditions, and does not require a cytotoxic copper catalyst. The resulting fluorescently labeled antibodies are valuable tools in a variety of applications, including flow cytometry, fluorescence microscopy, and immunoassays.

The overall workflow involves the preparation of an azide-modified antibody, followed by the conjugation reaction with this compound, and subsequent purification of the antibody-dye conjugate.

Materials and Equipment

Materials
  • Azide-modified antibody (in an amine-free buffer such as PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Purification resin (e.g., Sephadex G-25) or dialysis cassettes (10k MWCO)

  • Spin columns

  • Bovine Serum Albumin (BSA) and gelatin removal kits (if necessary)

  • Quenching reagent (e.g., Tris buffer)

Equipment
  • Spectrophotometer (for measuring absorbance)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

  • Reaction tubes

  • Rotator or shaker

Experimental Protocols

Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer and at an optimal concentration.

  • Buffer Exchange: The antibody must be in an amine-free buffer, such as PBS. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), a buffer exchange must be performed using dialysis or a desalting column.[1][2] Buffers containing sodium azide should also be avoided as azide will react with the DBCO group.[3]

  • Removal of Stabilizers: If the antibody preparation contains stabilizing proteins like BSA or gelatin, they must be removed to prevent them from being labeled.[1][3] Commercially available kits can be used for this purpose.

  • Concentration: The antibody concentration should be between 2-10 mg/mL for optimal labeling. If the antibody is too dilute, it should be concentrated using a centrifugal filter unit.

Preparation of this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of this compound (check the molecular weight on the product sheet) in the appropriate volume of solvent.

  • Vortex the solution until the dye is completely dissolved. The stock solution should be prepared fresh before each use. If storage is necessary, it can be stored at -20°C for a few months, protected from light and moisture.

Antibody Conjugation Reaction

The following protocol is for a typical conjugation reaction. The optimal molar ratio of dye to antibody may need to be determined empirically for each specific antibody.

  • Molar Ratio Calculation: Determine the desired molar excess of this compound to the azide-modified antibody. A molar excess of 1.5 to 3-fold of DBCO-conjugate to 1 mole of azide-containing protein is recommended.

  • Reaction Setup:

    • In a reaction tube, add the calculated volume of the 10 mM this compound stock solution to the azide-modified antibody solution.

    • The final concentration of DMSO or DMF in the reaction mixture should be kept below 20%.

  • Incubation: Incubate the reaction mixture for 4 to 12 hours at room temperature or overnight at 4°C with gentle shaking or rotation, protected from light. Longer incubation times can improve conjugation efficiency.

Purification of the Conjugate

After the incubation period, it is necessary to remove any unreacted this compound from the conjugated antibody.

  • Size-Exclusion Chromatography (Sephadex G-25):

    • Prepare a Sephadex G-25 column according to the manufacturer's instructions.

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Carefully load the reaction mixture onto the center of the column.

    • Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody. The smaller, unreacted dye molecules will elute later.

    • Collect the fractions containing the purified conjugate.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette (10k MWCO).

    • Dialyze against a large volume of PBS (pH 7.2-7.4) at 4°C for at least 24 hours, with at least three buffer changes.

  • Spin Columns: For smaller scale purifications, spin columns can be used according to the manufacturer's protocol to separate the labeled antibody from the free dye.

Characterization of the Conjugate

Degree of Labeling (DOL) Calculation

The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy3.5 (approximately 570 nm, Amax).

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law:

    • Antibody Concentration (M) = [A280 - (Amax × CF)] / ε_antibody

      • CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

      • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M) = Amax / ε_dye

      • ε_dye is the molar extinction coefficient of Sulfo-Cy3.5 at its Amax (provided by the dye manufacturer).

  • DOL = Dye Concentration / Antibody Concentration

An optimal DOL for most antibodies is typically between 2 and 10.

Data Presentation

ParameterRecommended Value/RangeReference
Antibody Preparation
BufferAmine-free (e.g., PBS, pH 7.2-7.4)
Antibody Concentration2 - 10 mg/mL
This compound Preparation
Stock Solution Concentration10 mM in anhydrous DMSO or DMF
Conjugation Reaction
Molar Ratio (Dye:Antibody)1.5:1 to 3:1
Reaction Time4 - 12 hours at room temperature or overnight at 4°C
Characterization
Optimal Degree of Labeling (DOL)2 - 10

Visualization of the Workflow

Sulfo_Cy3_5_DBCO_Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Ab_prep 1. Antibody Preparation (Buffer Exchange, Purification, Concentration) Conjugation 3. Conjugation Reaction (Mixing and Incubation) Ab_prep->Conjugation Dye_prep 2. This compound Stock Solution Preparation Dye_prep->Conjugation Purification 4. Purification of Conjugate (Size-Exclusion Chromatography or Dialysis) Conjugation->Purification Characterization 5. Characterization (DOL Calculation) Purification->Characterization

Caption: Experimental workflow for this compound antibody conjugation.

Signaling Pathway Diagram

The conjugation of this compound to an antibody does not directly involve a signaling pathway. Instead, the resulting fluorescently labeled antibody is a tool used to visualize and study signaling pathways. For instance, it can be used to detect a specific receptor on the cell surface. The binding of a ligand to this receptor could initiate a downstream signaling cascade. The diagram below illustrates a generic signaling pathway that could be studied using the conjugated antibody.

Signaling_Pathway Ligand Ligand Receptor Membrane Receptor (Target of Labeled Antibody) Ligand->Receptor Binding Effector Effector Protein Receptor->Effector Activation SecondMessenger Second Messenger Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Generic cell signaling pathway initiated by ligand-receptor binding.

References

Application Notes and Protocols for Sulfo-Cy3.5-DBCO in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Sulfo-Cy3.5-DBCO, a water-soluble fluorescent dye, for the detection and quantification of azide-labeled biomolecules on the cell surface using flow cytometry. This method is based on the highly specific and efficient copper-free click chemistry, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Principle of the Technology

The core of this cell labeling strategy is a two-step process that combines metabolic glycoengineering with bioorthogonal chemistry.

  • Metabolic Labeling: Cells are cultured in the presence of an unnatural sugar modified with an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz). The cellular metabolic machinery incorporates this azido-sugar into the glycan structures of cell surface proteins and lipids. This results in the presentation of azide moieties on the cell surface, acting as a chemical handle.

  • Copper-Free Click Chemistry: The azide-labeled cells are then treated with this compound. The dibenzocyclooctyne (DBCO) group of the dye reacts specifically and covalently with the azide groups on the cell surface through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction is highly efficient under physiological conditions and does not require a cytotoxic copper catalyst, making it ideal for live-cell applications. The result is a stable, fluorescently labeled cell that can be readily analyzed by flow cytometry.

The sulfonation of the Cy3.5 dye enhances its water solubility, which is advantageous for staining procedures in aqueous buffers.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying chemical reaction and the general experimental workflow for labeling cells with this compound for flow cytometry analysis.

G cluster_0 Metabolic Glycoengineering cluster_1 Copper-Free Click Chemistry (SPAAC) Ac4ManNAz Ac4ManNAz (Azido Sugar) Cell Cell Ac4ManNAz->Cell Incubation AzideLabeledCell Azide-Labeled Cell Surface Glycans Cell->AzideLabeledCell Metabolic Incorporation SulfoCy35DBCO This compound AzideLabeledCell->SulfoCy35DBCO FluorescentlyLabeledCell Fluorescently Labeled Cell AzideLabeledCell->FluorescentlyLabeledCell Covalent Bond Formation SulfoCy35DBCO->AzideLabeledCell Reaction

Figure 1. Chemical labeling pathway for cell surface modification.

G Start Start: Culture Cells MetabolicLabeling Metabolic Labeling with Ac4ManNAz Start->MetabolicLabeling ClickReaction Click Reaction with This compound MetabolicLabeling->ClickReaction Wash Wash Cells ClickReaction->Wash FlowCytometry Flow Cytometry Analysis Wash->FlowCytometry End End: Data Analysis FlowCytometry->End

Figure 2. Experimental workflow for flow cytometry analysis.

Quantitative Data Summary

The efficiency of cell labeling is dependent on several factors, including the concentration of the azido sugar and the this compound, as well as the incubation times for each step. The following tables provide a summary of recommended starting concentrations and incubation times based on published data for similar reagents. Optimization for specific cell types and experimental conditions is recommended.

Table 1: Metabolic Labeling with Ac4ManNAz

ParameterRecommended RangeNotes
Cell Type Various (e.g., A549, Jurkat, CHO)Optimal conditions may vary between cell lines.
Ac4ManNAz Concentration 10 - 100 µMHigher concentrations may lead to cellular toxicity in some cell lines. A titration experiment is recommended to determine the optimal concentration.
Incubation Time 24 - 72 hoursLonger incubation times generally result in higher azide expression on the cell surface.
Cell Seeding Density Varies by cell type and culture vesselEnsure cells are in the logarithmic growth phase during incubation.

Table 2: Staining with this compound

ParameterRecommended ValueNotes
This compound Concentration 5 - 20 µMA starting concentration of 10 µM is recommended. Titration may be necessary to achieve optimal signal-to-noise ratio.
Incubation Time 30 - 60 minutesAn incubation time of 60 minutes is generally sufficient.
Incubation Temperature Room Temperature or 37°CIncubation at 37°C may enhance the reaction rate.
Staining Buffer PBS with 1-2% BSA or FBSThe protein in the buffer helps to reduce non-specific binding of the dye.

Experimental Protocols

Materials
  • Cells of interest

  • Complete cell culture medium

  • Ac4ManNAz (N-azidoacetylmannosamine)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)

  • Flow cytometry tubes

  • Flow cytometer

Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz
  • Cell Seeding: Seed your cells of interest in a suitable culture vessel and allow them to adhere and enter logarithmic growth phase.

  • Prepare Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in sterile DMSO or PBS.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).

  • Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Cell Harvesting:

    • Suspension cells: Gently pellet the cells by centrifugation and wash once with PBS.

    • Adherent cells: Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Pellet the cells by centrifugation and wash once with PBS.

  • Cell Counting: Resuspend the cell pellet in PBS and perform a cell count to determine the cell density. Adjust the cell density to approximately 1 x 10^6 cells/mL in PBS containing 1% BSA.

Protocol 2: Staining of Azide-Labeled Cells with this compound
  • Prepare Staining Solution: Prepare a working solution of this compound in PBS with 1% BSA. A starting concentration of 10 µM is recommended.

  • Staining: Add the this compound staining solution to the cell suspension.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: After incubation, wash the cells twice with PBS containing 1% BSA to remove unbound dye. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes for each wash.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry staining buffer for analysis.

  • Flow Cytometry Analysis: Analyze the labeled cells on a flow cytometer equipped with the appropriate lasers and filters for Cy3.5 detection (Excitation max: ~581 nm, Emission max: ~596 nm).

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no fluorescence signal Inefficient metabolic labeling.Optimize Ac4ManNAz concentration and incubation time for your specific cell line. Ensure the Ac4ManNAz reagent is not degraded.
Insufficient this compound concentration or incubation time.Increase the concentration of this compound or extend the incubation time.
Cell surface azides are not accessible.Ensure cells are healthy and not overly confluent.
High background fluorescence Non-specific binding of this compound.Increase the number of wash steps after staining. Ensure the staining buffer contains a blocking agent like BSA or FBS.
Cell autofluorescence.Include an unstained cell control to determine the level of background fluorescence.
Cell clumping High cell density.Reduce the cell concentration during staining and analysis.
Cell death.Handle cells gently and use viability dyes to exclude dead cells from the analysis.

Application Notes and Protocols for Cell Surface Labeling with Sulfo-Cy3.5-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the fluorescent labeling of cell surface biomolecules using Sulfo-Cy3.5-DBCO. This technique utilizes a two-step bioorthogonal chemistry approach, beginning with the metabolic incorporation of an azide-functionalized sugar into the cell's glycocalyx, followed by a highly specific and efficient copper-free click chemistry reaction with this compound.[1][2][3]

This compound is a water-soluble, bright, and photostable cyanine dye functionalized with a dibenzocyclooctyne (DBCO) group.[4][5] The DBCO moiety reacts specifically with azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), forming a stable covalent bond without the need for a cytotoxic copper catalyst. This makes it an ideal tool for labeling and visualizing cell surface proteins and glycans on live cells with minimal perturbation. Applications of this technique are widespread, including the study of receptor trafficking, cell-cell interactions, and the dynamics of the cell surface in various biological and pathological processes.

Data Presentation

This compound Properties
PropertyValueReference
Excitation Maximum (λex)~581 nm
Emission Maximum (λem)~596 nm
SolubilityHigh in aqueous solutions
Reactive GroupDibenzocyclooctyne (DBCO)
Counterpart Reactive GroupAzide (-N3)
Recommended Staining Conditions (General Guidance)
ParameterRecommended RangeNotes
Azide-Sugar (e.g., Ac4ManNAz) Concentration25-50 µMOptimal concentration may vary by cell type and should be determined empirically.
Azide-Sugar Incubation Time1-3 daysLonger incubation times generally lead to higher azide incorporation.
This compound Concentration5-30 µMStart with a lower concentration and titrate up to achieve optimal signal-to-noise ratio.
This compound Incubation Time15-60 minutesShorter incubation times are often sufficient due to the fast kinetics of the SPAAC reaction.
Incubation Temperature37°CStandard cell culture conditions are suitable for the labeling reaction.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars

This protocol describes the introduction of azide groups onto the cell surface glycans through metabolic incorporation of an azide-functionalized sugar, such as N-azidoacetylmannosamine (Ac4ManNAz).

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Azido sugar (e.g., peracetylated N-azidoacetylmannosamine - Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Seeding: Plate cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Prepare Azido Sugar Stock Solution: Dissolve the azido sugar in DMSO to create a 10 mM stock solution.

  • Metabolic Labeling: Add the azido sugar stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).

  • Incubation: Replace the existing medium with the azide-sugar-containing medium and incubate the cells for 1-3 days under standard cell culture conditions (37°C, 5% CO2).

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for labeling with this compound.

Protocol 2: Cell Surface Labeling with this compound via SPAAC

This protocol details the "click" reaction between the azide-modified cell surface and this compound.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium (serum-free or complete, depending on the experiment)

  • PBS, pH 7.4

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.

  • Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5-30 µM).

  • Labeling Reaction: Add the this compound labeling solution to the azide-labeled cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three to four times with pre-warmed PBS or complete medium to remove any unreacted this compound.

  • Imaging: The cells are now fluorescently labeled and ready for imaging using a fluorescence microscope with appropriate filter sets for Cy3.5 (Excitation: ~581 nm, Emission: ~596 nm).

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Metabolic Labeling cluster_1 Protocol 2: SPAAC Reaction cluster_2 Analysis cell_seeding Seed Cells prepare_azide Prepare Azido Sugar Solution cell_seeding->prepare_azide metabolic_labeling Incubate with Azido Sugar (1-3 days) prepare_azide->metabolic_labeling wash_1 Wash Cells metabolic_labeling->wash_1 prepare_dbco Prepare this compound Solution wash_1->prepare_dbco spaac_reaction Incubate with this compound (15-60 min) prepare_dbco->spaac_reaction wash_2 Wash Cells spaac_reaction->wash_2 imaging Fluorescence Imaging wash_2->imaging

Caption: Workflow for cell surface labeling with this compound.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Cell surface labeling can be employed to study the dynamics and localization of receptors, such as Receptor Tyrosine Kinases (RTKs), which play a crucial role in cellular signaling. The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a prominent member of the RTK family.

G cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-Akt Pathway ligand EGF Ligand egfr EGFR Monomer ligand->egfr binds dimer EGFR Dimer (Activated) egfr->dimer Dimerization autophosphorylation Autophosphorylation dimer->autophosphorylation grb2 Grb2/SOS autophosphorylation->grb2 recruits pi3k PI3K autophosphorylation->pi3k recruits ras Ras grb2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_ras Gene Transcription (Proliferation, Differentiation) erk->transcription_ras pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 phosphorylates akt Akt pip3->akt transcription_pi3k Cell Survival, Growth akt->transcription_pi3k

Caption: Simplified EGFR signaling cascade.

References

Application Notes and Protocols for Sulfo-Cy3.5-DBCO in Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3.5-DBCO is a water-soluble fluorescent dye ideal for the labeling of nucleic acids. This reagent incorporates the bright and photostable Sulfo-Cy3.5 fluorophore, which emits in the orange-red region of the spectrum, and a dibenzocyclooctyne (DBCO) group. The DBCO moiety facilitates covalent labeling of azide-modified nucleic acids through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and proceeds under mild conditions, making it an excellent choice for labeling sensitive biological molecules without the need for a cytotoxic copper catalyst. Labeled oligonucleotides can be utilized in a variety of applications, including fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET) studies, and single-molecule imaging.[1][2]

Properties of this compound

The key characteristics of this compound and the resulting labeled nucleic acids are summarized below.

PropertyValueReference
Excitation Maximum (λex) ~581 nm[1]
Emission Maximum (λem) ~596 nm[1]
Extinction Coefficient 139,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) 0.11
Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Solubility Water, DMF, DMSO
Storage Store at -20°C, protected from light and moisture.

Experimental Protocols

Preparation of Azide-Modified Nucleic Acids

Prior to labeling with this compound, the target DNA or RNA molecule must be modified to contain an azide group. This can be achieved through various enzymatic or chemical methods.

a) Enzymatic Incorporation of Azide-Modified Nucleotides:

This is a common method for introducing azides into nucleic acids during synthesis.

  • For DNA: Use a DNA polymerase (e.g., Taq, Klenow fragment) with azide-modified deoxynucleoside triphosphates (e.g., Azido-dUTP, Azido-dCTP) in a polymerase chain reaction (PCR) or primer extension reaction.

  • For RNA: Use an RNA polymerase (e.g., T7, SP6) with azide-modified nucleoside triphosphates (e.g., Azido-UTP, Azido-CTP) during in vitro transcription.

b) Post-Synthetic Modification:

Oligonucleotides can be synthesized with an amine or other reactive group at a specific position, which can then be chemically converted to an azide.

Protocol for Azide Modification of Amine-Modified Oligonucleotides:

  • Dissolve the amine-modified oligonucleotide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

  • Add a 10- to 20-fold molar excess of an azide-NHS ester (e.g., Azido-PEG4-NHS Ester) dissolved in DMSO.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the azide-modified oligonucleotide using ethanol precipitation, size-exclusion chromatography, or HPLC to remove unreacted labeling reagent.

Labeling of Azide-Modified Nucleic Acids with this compound

This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the azide-modified nucleic acid and this compound.

Materials:

  • Azide-modified DNA or RNA

  • This compound

  • Nuclease-free water

  • Reaction buffer (e.g., 1x Phosphate-Buffered Saline (PBS), pH 7.4)

  • DMSO (anhydrous)

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM. Store any unused portion at -20°C, protected from light and moisture.

  • Reaction Setup:

    • In a nuclease-free microcentrifuge tube, dissolve the azide-modified nucleic acid in the reaction buffer to a final concentration of 10-100 µM.

    • Add a 2- to 10-fold molar excess of the this compound stock solution to the nucleic acid solution. The final DMSO concentration should not exceed 20% of the total reaction volume to avoid precipitation of the nucleic acid.

  • Incubation: Mix the reaction gently by pipetting and incubate at room temperature for 2-4 hours, or overnight at 4°C, protected from light. Longer incubation times may improve labeling efficiency.

  • Purification of Labeled Nucleic Acid: It is crucial to remove the unreacted this compound from the labeled nucleic acid. Several methods can be used:

    • Ethanol Precipitation: For larger DNA/RNA fragments. Add 3 volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2). Incubate at -20°C for at least 1 hour and then centrifuge to pellet the nucleic acid. Wash the pellet with 70% ethanol.

    • Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the labeled nucleic acid from the smaller, unreacted dye.

    • Silica-Based Spin Columns: Commercially available kits for nucleic acid purification can be used.

    • High-Performance Liquid Chromatography (HPLC): Provides the highest purity and is recommended for applications requiring highly pure conjugates.

Quantification of Labeled Nucleic Acids

The concentration and degree of labeling (DOL) of the purified product should be determined. DOL is the average number of dye molecules per nucleic acid molecule.

Procedure:

  • Measure the absorbance of the purified labeled nucleic acid solution at 260 nm (for nucleic acid) and at the excitation maximum of Sulfo-Cy3.5 (~581 nm).

  • Calculate the concentration of the nucleic acid using the following formula: Nucleic Acid Conc. (M) = (A260 - (A581 * CF260)) / ε_NA

    • A260 = Absorbance at 260 nm

    • A581 = Absorbance at ~581 nm

    • CF260 = Correction factor for the dye's absorbance at 260 nm (provided by the manufacturer, typically around 0.1-0.2 for Cy3.5 dyes)

    • ε_NA = Molar extinction coefficient of the nucleic acid at 260 nm (approximately 10,000 M⁻¹cm⁻¹ per base for ssDNA, and varies for dsDNA and RNA).

  • Calculate the concentration of the dye using the following formula: Dye Conc. (M) = A581 / ε_dye

    • ε_dye = Molar extinction coefficient of Sulfo-Cy3.5 (139,000 M⁻¹cm⁻¹)

  • Calculate the Degree of Labeling (DOL): DOL = Dye Conc. (M) / Nucleic Acid Conc. (M)

Applications

This compound labeled nucleic acids are versatile tools for various molecular biology and cell imaging applications.

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique to visualize the location of specific DNA or RNA sequences within cells or tissues. Probes labeled with Sulfo-Cy3.5 provide a bright and stable fluorescent signal for detection.

Experimental Workflow for FISH:

FISH Experimental Workflow.
Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores (a donor and an acceptor) that can be used to measure molecular proximity. Sulfo-Cy3.5 can serve as either a donor or an acceptor in a FRET pair with other suitable fluorophores (e.g., FAM, Cy5). This is useful for studying nucleic acid conformational changes, hybridization, and interactions with other molecules.

Principle of FRET-based Hybridization Assay:

FRET_Hybridization cluster_0 Unhybridized State cluster_1 Hybridized State A Donor-labeled Oligo (e.g., FAM) D Donor Emission A->D E Hybridized Oligos (Donor & Acceptor in proximity) B Acceptor-labeled Oligo (Sulfo-Cy3.5) C Excitation of Donor C->A G FRET E->G F Excitation of Donor F->E H Acceptor Emission G->H

FRET-based nucleic acid hybridization assay.
Visualizing Transcription Factor Binding

Fluorescently labeled DNA probes can be used to visualize the binding of transcription factors (TFs) to specific DNA sequences in living cells. This allows for the study of gene regulation dynamics.

Workflow for Visualizing Transcription Factor Binding:

TF_Binding_Workflow A 1. Design & Synthesize Probe Create a DNA oligonucleotide containing the TF binding site with an azide modification. B 2. Label Probe Label the azide-modified DNA probe with this compound. A->B C 3. Introduce Probe into Cells Deliver the fluorescent probe into live cells using methods like microinjection or transfection. B->C E 5. Live-Cell Imaging Use multi-channel fluorescence microscopy to co-localize the labeled DNA probe (Sulfo-Cy3.5) and the tagged TF (GFP). C->E D 4. Express Fluorescently Tagged TF Transfect cells with a plasmid expressing the TF of interest fused to a fluorescent protein (e.g., GFP). D->C F 6. Data Analysis Analyze the co-localization and dynamics of the probe and TF to study binding events. E->F

Workflow for visualizing transcription factor binding.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inefficient azide incorporation.- Insufficient molar excess of this compound.- Short incubation time.- Degraded this compound.- Verify azide modification of the nucleic acid.- Increase the molar excess of the dye (up to 20-fold).- Increase the incubation time (up to 24 hours).- Use a fresh stock of this compound.
High Background Fluorescence in Imaging - Incomplete removal of unreacted dye.- Optimize the purification method. Consider using HPLC for the highest purity.
Precipitation of Nucleic Acid during Labeling - High concentration of DMSO in the reaction.- Keep the final DMSO concentration below 20%. If necessary, perform the reaction in a larger volume.
Photobleaching during Imaging - High laser power.- Long exposure times.- Reduce laser power and exposure times.- Use an anti-fade mounting medium.

References

Application Notes and Protocols for Stoichiometric Sulfo-Cy3.5-DBCO Labeling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3.5-DBCO is a water-soluble, bright fluorescent dye activated with a dibenzocyclooctyne (DBCO) group. This reagent is instrumental in the field of bioconjugation, enabling the covalent labeling of azide-modified biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This bioorthogonal reaction is characterized by its high efficiency, specificity, and biocompatibility, as it proceeds readily in aqueous buffers under physiological conditions without the need for a cytotoxic copper catalyst.[2][3]

These application notes provide detailed protocols for the stoichiometric labeling of proteins and cells using this compound, with a focus on optimizing the molar ratio of reactants to achieve desired labeling efficiencies.

Key Concepts

The stoichiometry of the labeling reaction, defined as the molar ratio of this compound to the azide-containing biomolecule, is a critical parameter that influences the degree of labeling (DOL). The DOL represents the average number of dye molecules conjugated to each biomolecule.[4] Optimizing the DOL is crucial, as insufficient labeling can lead to a poor signal-to-noise ratio, while excessive labeling can result in fluorescence quenching and potentially alter the biological activity of the labeled molecule.

Data Presentation

Stoichiometric Considerations for Protein Labeling

Table 1: Effect of DBCO-NHS Ester to Antibody Molar Ratio on Subsequent Click Reaction Yield. This table summarizes the relationship between the initial molar excess of a DBCO-NHS ester used to functionalize an antibody and the resulting efficiency of a subsequent click chemistry reaction with an azide-containing molecule. This data is representative of the general principle of optimizing stoichiometry for DBCO-based labeling.

Molar Ratio of DBCO-NHS to AntibodyAverage Number of DBCO Groups per AntibodyClick Reaction Yield (%)Observations
1:1~1LowInefficient labeling.
5:1~3HighOptimal ratio for high conjugation yield.
10:1~5HighMaintained high yield.
>10:1VariableLowerProtein and/or DBCO precipitation observed, leading to reduced yield.

Data adapted from a study on DBCO-NHS ester functionalization of antibodies and subsequent click reaction. The trend is expected to be similar for this compound labeling of azide-modified proteins.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with this compound

This protocol describes the labeling of a protein that has been previously modified to contain azide groups.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Spin desalting columns or other suitable purification systems (e.g., dialysis cassettes, size-exclusion chromatography)

Procedure:

  • Prepare this compound Stock Solution:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • Adjust the concentration of the azide-modified protein to 1-10 mg/mL in an azide-free buffer.

    • Add a 1.5 to 3-fold molar excess of the this compound stock solution to the protein solution. For initial optimization, a range of molar ratios (e.g., 2-fold, 5-fold, and 10-fold excess) can be tested.

    • Ensure the final concentration of DMSO in the reaction mixture is below 20% to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle shaking. The optimal reaction time may need to be determined empirically.

  • Purification:

    • Remove the excess, unreacted this compound using a spin desalting column, dialysis, or size-exclusion chromatography according to the manufacturer's instructions.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~588 nm (for Sulfo-Cy3.5). The following formula can be used: DOL = (A_max * ε_protein) / ( (A_280 - A_max * CF) * ε_dye) Where:

      • A_max is the absorbance at the dye's maximum absorption wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

      • CF is the correction factor (A_280 of the free dye / A_max of the free dye).

Protocol 2: Metabolic Labeling of Cell Surface Glycans and Visualization with this compound

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with this compound.

Materials:

  • Cells of interest

  • Cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • (Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • (Optional) Nuclear counterstain (e.g., DAPI)

Procedure:

  • Metabolic Labeling:

    • Culture cells in a medium containing an appropriate concentration of the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days.

    • Gently wash the cells twice with warm PBS to remove unincorporated azido sugar.

  • Labeling with this compound (Live Cells):

    • Prepare a 10-50 µM solution of this compound in a serum-free medium or PBS.

    • Incubate the washed cells with the this compound solution for 30-60 minutes at 37°C, protected from light.

    • Wash the cells three times with PBS.

    • Proceed with live-cell imaging.

  • Labeling with this compound (Fixed Cells):

    • Fix the metabolically labeled and washed cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • (Optional) For intracellular labeling, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.

    • Prepare a 10-50 µM solution of this compound in PBS.

    • Incubate the fixed (and permeabilized) cells with the this compound solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with DAPI.

    • Mount and image the cells using a fluorescence microscope.

Mandatory Visualizations

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Azide-Modified Biomolecule Azide-Modified Biomolecule Reaction Mixture Reaction Mixture Azide-Modified Biomolecule->Reaction Mixture This compound This compound This compound->Reaction Mixture Purification Purification Reaction Mixture->Purification Incubate Labeled Biomolecule Labeled Biomolecule Purification->Labeled Biomolecule Remove Excess Dye Analysis Analysis Labeled Biomolecule->Analysis Characterize G Start Start Culture Cells Culture Cells Start->Culture Cells Add Azido Sugar Add Azido Sugar Culture Cells->Add Azido Sugar Incubate (1-3 days) Incubate (1-3 days) Add Azido Sugar->Incubate (1-3 days) Wash Cells Wash Cells Incubate (1-3 days)->Wash Cells Add this compound Add this compound Wash Cells->Add this compound Incubate (30-60 min) Incubate (30-60 min) Add this compound->Incubate (30-60 min) Wash Cells 2 Wash Cells 2 Incubate (30-60 min)->Wash Cells 2 Image Cells Image Cells Wash Cells 2->Image Cells

References

Application Notes and Protocols for the Purification of Sulfo-Cy3.5-DBCO Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the purification of proteins labeled with Sulfo-Cy3.5-DBCO via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry. The purification process is critical for removing unconjugated dye and other reactants to ensure accurate downstream analysis and application of the labeled protein. This compound is a water-soluble and bright fluorescent dye, making it an excellent choice for protein labeling. The dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with azide-modified proteins, forming a stable triazole linkage without the need for a copper catalyst, which can be cytotoxic.[1][2][3]

The following sections detail the experimental workflow, from the labeling reaction to various purification strategies and quantification of the final product.

Experimental Workflow Overview

The overall process for purifying this compound labeled proteins involves several key stages: the initial labeling reaction, followed by the separation of the labeled protein from excess dye and unlabeled protein, and finally, characterization of the purified conjugate.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis Azide_Protein Azide-Modified Protein Reaction Labeling Reaction (SPAAC) Azide_Protein->Reaction DBCO_Dye This compound DBCO_Dye->Reaction Crude_Mixture Crude Labeled Protein Mixture Reaction->Crude_Mixture Unreacted Dye, Labeled & Unlabeled Protein Purification_Step Chromatographic Purification Crude_Mixture->Purification_Step Purified_Protein Purified Labeled Protein Purification_Step->Purified_Protein Removal of Free Dye QC Quality Control (DOL, Purity) Purified_Protein->QC

Caption: Experimental workflow for labeling and purification.

Protein Labeling Protocol

This protocol outlines the general steps for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.2-7.4). Avoid buffers containing primary amines like Tris.

  • This compound, dissolved in a water-miscible solvent like DMSO or DMF.

  • Reaction tubes.

  • Shaker or rotator.

Protocol:

  • Prepare the protein solution at a concentration of 1-10 mg/mL.

  • Dissolve the this compound in DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle shaking.

  • Proceed immediately to the purification step to remove unreacted dye.

Purification Protocols

The choice of purification method depends on the properties of the protein, the scale of the experiment, and the required purity. Below are protocols for common chromatography techniques.

Size Exclusion Chromatography (SEC) / Gel Filtration

SEC separates molecules based on their size.[4][5] It is effective for removing small molecules like unconjugated dye from larger protein molecules.

Protocol:

  • Equilibrate a size exclusion column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.2-7.4).

  • Load the crude labeling reaction mixture onto the column.

  • Elute the sample with the equilibration buffer.

  • Collect fractions and monitor the elution of the labeled protein by measuring absorbance at 280 nm (for protein) and the excitation maximum of Sulfo-Cy3.5 (around 591 nm).

  • The labeled protein will elute in the earlier fractions, while the smaller, unconjugated dye molecules will be retained longer and elute in later fractions.

  • Pool the fractions containing the purified labeled protein.

sec_workflow start Load Crude Mixture on SEC Column elution Isocratic Elution with Buffer start->elution fractionation Collect Fractions elution->fractionation analysis Monitor A280 & A591 fractionation->analysis pooling Pool Fractions with Labeled Protein analysis->pooling free_dye Fractions with Free Dye analysis->free_dye

Caption: Size Exclusion Chromatography workflow.
Ion Exchange Chromatography (IEX)

IEX separates proteins based on their net charge. This method can be used to separate the labeled protein from the unlabeled protein if the dye conjugation alters the protein's overall charge.

Protocol:

  • Determine the isoelectric point (pI) of the protein.

  • Choose an appropriate IEX resin (anion or cation exchange) and buffer system. For a protein with a pI below the buffer pH, it will be negatively charged and bind to an anion exchanger.

  • Equilibrate the IEX column with a low-salt binding buffer.

  • Load the sample onto the column.

  • Wash the column with the binding buffer to remove unbound molecules.

  • Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl) or by changing the pH.

  • Collect fractions and monitor the absorbance at 280 nm and 591 nm.

  • Analyze the fractions to identify those containing the purified labeled protein.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their hydrophobicity. The addition of the Cy3.5 dye may increase the hydrophobicity of the protein, allowing for separation from the unlabeled protein.

Protocol:

  • Equilibrate the HIC column with a high-salt buffer (e.g., containing 1-2 M ammonium sulfate).

  • Load the sample onto the column.

  • Wash the column with the high-salt buffer.

  • Elute the proteins using a decreasing salt gradient.

  • Collect fractions and monitor the absorbance at 280 nm and 591 nm.

  • The more hydrophobic, labeled protein should elute at a lower salt concentration than the unlabeled protein.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is often used for analytical purposes but can also be adapted for preparative purification.

Protocol:

  • Equilibrate a C4, C8, or C18 reversed-phase column with a mobile phase containing a low percentage of organic solvent (e.g., acetonitrile) and an ion-pairing agent (e.g., 0.1% trifluoroacetic acid).

  • Inject the sample onto the column.

  • Elute the sample using a gradient of increasing organic solvent concentration.

  • Monitor the elution profile using a UV-Vis detector at 280 nm and 591 nm.

  • Collect the peak corresponding to the labeled protein.

  • Remove the organic solvent and trifluoroacetic acid by lyophilization or buffer exchange.

Data Presentation: Comparison of Purification Methods

Purification MethodPrinciple of SeparationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Size and shapeMild conditions, good for removing free dye.Limited resolution for separating labeled from unlabeled protein, sample dilution.
Ion Exchange Chromatography (IEX) Net chargeHigh capacity, can separate based on charge differences introduced by the label.Requires optimization of pH and salt conditions.
Hydrophobic Interaction Chromatography (HIC) HydrophobicityMaintains protein biological activity, can separate based on hydrophobicity changes.Requires high salt concentrations which may affect protein stability.
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh resolution, excellent for analytical purity checks.Can denature proteins due to organic solvents and acidic pH.

Quantification of Labeled Protein

After purification, it is essential to determine the protein concentration and the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

Protocol for Determining DOL:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the excitation maximum of Sulfo-Cy3.5 (Amax, ~591 nm).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    Where:

    • CF is the correction factor (A280 of the free dye / Amax of the free dye). The CF for Sulfo-Cy3.5 needs to be determined or obtained from the manufacturer.

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    DOL = Amax / (εdye × Protein Concentration (M))

    Where:

    • εdye is the molar extinction coefficient of Sulfo-Cy3.5 at its Amax (approximately 139,000 L·mol-1·cm-1).

Quantitative Data Summary:

ParameterSymbolTypical Value/Range
Sulfo-Cy3.5 Excitation Max (Ex)λex~591 nm
Sulfo-Cy3.5 Emission Max (Em)λem~604 nm
Sulfo-Cy3.5 Molar Extinction Coefficientεdye~139,000 L·mol-1·cm-1
Target Degree of Labeling (DOL)DOL1 - 5

Conclusion

The purification of this compound labeled proteins is a critical step to ensure the quality and reliability of subsequent experiments. The choice of purification method should be tailored to the specific protein and the intended application. By following the detailed protocols and considering the advantages and disadvantages of each technique, researchers can obtain highly pure fluorescently labeled proteins for their studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sulfo-Cy3.5-DBCO Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfo-Cy3.5-DBCO. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with low labeling efficiency during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent dye containing a DBCO (Dibenzocyclooctyne) group.[1] It is primarily used in copper-free click chemistry, a type of strain-promoted alkyne-azide cycloaddition (SPAAC), to label molecules containing azide groups.[1] The "Sulfo" prefix indicates the presence of sulfonate groups, which increase the water solubility of the dye.[2]

Q2: What is the principle behind the this compound labeling reaction?

The labeling reaction involves the covalent bond formation between the DBCO group on the Sulfo-Cy3.5 dye and an azide group on the target molecule. This reaction is known as a strain-promoted alkyne-azide cycloaddition (SPAAC). A key advantage of this method is that it does not require a copper catalyst, which can be toxic to living cells, making it suitable for in vivo applications.[3][4]

Q3: What are the storage and handling recommendations for this compound?

Proper storage and handling are critical for maintaining the reactivity of this compound. It is recommended to store the reagent at -20°C in the dark for long-term stability. For stock solutions, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. Before use, allow the reagent to equilibrate to room temperature before opening to prevent condensation, as moisture can reduce its effectiveness.

Troubleshooting Guide for Low Labeling Efficiency

Low labeling efficiency can arise from various factors, from reagent quality to experimental conditions. The following sections provide a systematic approach to identifying and resolving these issues.

Problem 1: Low or No Fluorescent Signal

Possible Cause 1: Inactive this compound Reagent

  • Troubleshooting:

    • Ensure the reagent has been stored correctly at -20°C and protected from light and moisture.

    • Avoid repeated freeze-thaw cycles.

    • If possible, test the reactivity of the this compound with a simple azide-containing control molecule.

Possible Cause 2: Issues with the Azide-Containing Molecule

  • Troubleshooting:

    • Confirm the successful incorporation of the azide group into your target molecule using an independent method (e.g., mass spectrometry).

    • Ensure the azide group is accessible for reaction and not sterically hindered.

Possible Cause 3: Suboptimal Reaction Conditions

  • Troubleshooting:

    • Reaction Buffer: Avoid buffers containing azides, as they will compete with the target molecule for reaction with the DBCO group. Buffers with primary amines (e.g., Tris, glycine) should also be avoided if the azide incorporation was achieved via an NHS ester reaction.

    • pH: The copper-free click chemistry reaction is generally pH-insensitive.

    • Temperature and Time: Reactions are typically carried out between 4°C and 37°C. While many reactions proceed to completion within 1-4 hours, extending the incubation time (e.g., 12-24 hours) can sometimes improve efficiency.

Problem 2: Weak Fluorescent Signal

Possible Cause 1: Insufficient Molar Ratio of Dye to Target Molecule

  • Troubleshooting:

    • Increase the molar excess of this compound to the azide-containing molecule. A 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing protein is a common starting point. For samples with a protein concentration of less than 5 mg/mL, a 20- to 50-fold molar excess may be necessary.

Possible Cause 2: Low Concentration of Reactants

  • Troubleshooting:

    • The reaction is more efficient at higher concentrations. If possible, concentrate your azide-containing sample before the labeling reaction.

Possible Cause 3: Aggregation of the Labeled Molecule

  • Troubleshooting:

    • The sulfonate groups on this compound are designed to enhance water solubility and reduce aggregation. However, if aggregation is suspected, consider including a non-ionic detergent (e.g., Tween-20) at a low concentration in the reaction buffer.

Experimental Protocols

General Protocol for Labeling an Azide-Containing Protein with this compound
  • Prepare the Reagents:

    • Dissolve the azide-containing protein in a suitable reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing azides.

    • Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction at room temperature or 4°C for 1 to 12 hours, protected from light. The optimal time may need to be determined empirically.

  • Purification:

    • Remove the unreacted dye by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~555 nm
Emission Maximum (λem)~580 nm
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹
SolubilityWater, DMSO, DMF
Storage Conditions-20°C, protected from light

Table 2: Recommended Reaction Parameters

ParameterRecommendationReference
Molar Excess (Dye:Protein)1.5:1 to 50:1 (concentration-dependent)
Reaction Temperature4°C to 37°C
Reaction Time1 to 24 hours
Compatible BuffersPBS, MES (avoid azide-containing buffers)

Visualizations

Troubleshooting_Workflow cluster_start cluster_problem Problem Identification cluster_causes_no_signal Potential Causes cluster_causes_weak_signal Potential Causes cluster_solutions_no_signal Solutions cluster_solutions_weak_signal Solutions Start Low Labeling Efficiency NoSignal No Fluorescent Signal Start->NoSignal WeakSignal Weak Fluorescent Signal Start->WeakSignal InactiveDye Inactive this compound NoSignal->InactiveDye AzideIssue Problem with Azide Molecule NoSignal->AzideIssue BadConditions Suboptimal Reaction Conditions NoSignal->BadConditions LowRatio Insufficient Molar Ratio WeakSignal->LowRatio LowConcentration Low Reactant Concentration WeakSignal->LowConcentration Aggregation Product Aggregation WeakSignal->Aggregation CheckStorage Verify Storage & Handling InactiveDye->CheckStorage TestReactivity Test with Control InactiveDye->TestReactivity VerifyAzide Confirm Azide Incorporation AzideIssue->VerifyAzide OptimizeBuffer Optimize Reaction Buffer & Time BadConditions->OptimizeBuffer IncreaseRatio Increase Molar Excess of Dye LowRatio->IncreaseRatio ConcentrateSample Concentrate Reactants LowConcentration->ConcentrateSample AddDetergent Add Non-ionic Detergent Aggregation->AddDetergent

Caption: Troubleshooting workflow for low labeling efficiency with this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_result PrepProtein Prepare Azide-Containing Protein in Buffer Mix Mix Protein and Dye at Desired Molar Ratio PrepProtein->Mix PrepDye Prepare this compound Stock Solution (DMSO/DMF) PrepDye->Mix Incubate Incubate (4-37°C, 1-24h) Protected from Light Mix->Incubate Purify Remove Unreacted Dye (Size-Exclusion or Dialysis) Incubate->Purify Result Labeled Product Purify->Result

Caption: General experimental workflow for labeling with this compound.

References

How to reduce background fluorescence with Sulfo-Cy3.5-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using Sulfo-Cy3.5-DBCO for bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a water-soluble fluorescent dye belonging to the cyanine dye family. It contains a dibenzocyclooctyne (DBCO) group, which is a key component for copper-free click chemistry.[1][2] Specifically, the DBCO group reacts with an azide group through a mechanism called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly selective and bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with biological processes.[3][4] The "Sulfo" prefix indicates the presence of sulfonate groups, which increase the water solubility of the dye.[2]

Q2: What are the main causes of high background fluorescence with this compound?

High background fluorescence can arise from several factors:

  • Excess unbound dye: Insufficient removal of non-reacted this compound after the labeling reaction is a primary cause of high background.

  • Non-specific binding: The dye or the DBCO moiety may non-specifically adhere to proteins or cellular components through hydrophobic or electrostatic interactions.

  • Slow side reactions: While the SPAAC reaction is highly specific, the strained alkyne of the DBCO group can undergo slow reactions with thiol groups present in cysteine residues of proteins.

  • Cellular autofluorescence: Some cell types or tissues naturally fluoresce, which can contribute to the overall background signal.

  • Inappropriate for intracellular staining: Cy3-DBCO reagents have been reported to be unsuitable for staining intracellular components of fixed and permeabilized cells due to high backgrounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: High Uniform Background Fluorescence

High, uniform background fluorescence across the sample can obscure the specific signal.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Insufficient Washing Increase the number and duration of washing steps after the labeling reaction. Use a buffer containing a mild non-ionic surfactant, such as 0.05% - 0.1% Tween-20, to help remove unbound dye.
Excess Dye Concentration Titrate the concentration of this compound to find the optimal balance between signal intensity and background. Start with a lower concentration and incrementally increase it. A molar excess of 2-5 fold over the azide-containing molecule is a good starting point.
Hydrophobic Interactions Include a blocking agent in your buffers. Bovine Serum Albumin (BSA) at 1-3% can block non-specific binding sites. For cell-based assays, pre-incubating with a blocking buffer is recommended.
Long Incubation Time Optimize the incubation time for the labeling reaction. While longer incubation can increase the specific signal, it may also lead to higher non-specific binding.
Problem 2: Punctate or Speckled Background Staining

This may indicate the presence of dye aggregates or non-specific binding to particular cellular structures.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Dye Aggregation Prepare fresh this compound solution before each experiment. Ensure the dye is fully dissolved in a suitable solvent like DMSO or water before diluting it into the reaction buffer. Centrifuge the dye solution at high speed for 1-5 minutes to pellet any aggregates before use.
Non-specific binding to cellular components In addition to using blocking agents like BSA, consider adding a non-ionic surfactant (e.g., 0.05% Tween-20) to the labeling and washing buffers to reduce hydrophobic interactions.
Reaction with Thiols If your protein of interest has accessible cysteine residues, consider capping the free thiols with a reagent like N-ethylmaleimide (NEM) before adding the this compound.
Problem 3: Weak or No Specific Signal

A faint or absent signal at the target location can be due to several factors.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inefficient Labeling Ensure the azide-alkyne reaction is proceeding as expected. Verify the presence and accessibility of the azide groups on your target molecule. Optimize the reaction conditions such as pH (typically 7.0-8.5 for SPAAC) and temperature.
Low Concentration of Target Molecule Increase the concentration of your azide-labeled target molecule if possible.
Suboptimal Dye Concentration While high concentrations can increase background, a concentration that is too low will result in a weak signal. Perform a titration to find the optimal concentration.
Photobleaching Cyanine dyes are susceptible to photobleaching. Minimize the exposure of your sample to excitation light. Use an anti-fade mounting medium for imaging.

Experimental Protocols

Protocol: Reducing Background for Cell Surface Labeling

This protocol provides a general workflow for labeling azide-modified cell surface proteins with this compound while minimizing background fluorescence.

Materials:

  • Azide-labeled cells in suspension or adhered to a coverslip

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Blocking Buffer: 1% BSA in PBS

  • Washing Buffer: 0.1% Tween-20 in PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Mounting medium

Procedure:

  • Cell Preparation:

    • Wash the azide-labeled cells twice with cold PBS.

    • Centrifuge cells at a low speed and resuspend the pellet in PBS.

  • Blocking:

    • Resuspend the cells in Blocking Buffer and incubate for 30 minutes at room temperature to block non-specific binding sites.

  • Labeling:

    • Prepare a fresh solution of this compound in PBS at the desired concentration (e.g., 5-20 µM).

    • Pellet the blocked cells and resuspend them in the this compound solution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Pellet the cells and discard the supernatant.

    • Wash the cells three times with Washing Buffer. For each wash, resuspend the cells in the buffer, incubate for 5 minutes, and then pellet.

    • Perform a final wash with PBS to remove any residual detergent.

  • Fixation (Optional):

    • If required for your experimental design, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the fixed cells twice with PBS.

  • Imaging:

    • Resuspend the cells in PBS or mount the coverslip using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy3.5 (Excitation/Emission maxima ~581/596 nm).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Excitation Maximum (λex) ~581 nm
Emission Maximum (λem) ~596 nm
Molecular Weight Varies by manufacturer, typically ~1000 g/mol
Solubility Water, DMSO, DMF
Reactive Group Dibenzocyclooctyne (DBCO)
Target Group Azide

Table 2: Recommended Reagent Concentrations for Background Reduction

ReagentRecommended Starting Concentration/Molar ExcessNotes
This compound 2-5 fold molar excess over azide-labeled moleculeTitration is highly recommended to optimize the signal-to-noise ratio.
Bovine Serum Albumin (BSA) 1-3% (w/v) in PBSUse as a blocking agent before labeling and can be included in the labeling buffer.
Tween-20 0.05-0.1% (v/v) in washing bufferA non-ionic surfactant to reduce non-specific hydrophobic interactions.
N-ethylmaleimide (NEM) 10-fold molar excess over proteinTo block free thiols and prevent potential side reactions with DBCO.

Visualizations

Experimental Workflow for Reducing Background Fluorescence

experimental_workflow start Start: Azide-labeled sample blocking Block with 1-3% BSA (30 min, RT) start->blocking labeling Incubate with This compound (30-60 min, RT, protected from light) blocking->labeling wash1 Wash 3x with PBS + 0.1% Tween-20 labeling->wash1 wash2 Final wash with PBS wash1->wash2 imaging Imaging wash2->imaging

Caption: A generalized workflow for labeling with this compound, incorporating steps to minimize background fluorescence.

Troubleshooting Logic for High Background Fluorescence

troubleshooting_workflow start High Background Fluorescence Observed check_washing Are washing steps sufficient? start->check_washing increase_washing Increase number and duration of washes. Add 0.1% Tween-20. check_washing->increase_washing No check_concentration Is dye concentration optimized? check_washing->check_concentration Yes increase_washing->check_concentration titrate_dye Perform a titration to find the optimal concentration (lower). check_concentration->titrate_dye No check_blocking Is a blocking agent being used? check_concentration->check_blocking Yes titrate_dye->check_blocking add_blocking Incorporate 1-3% BSA in blocking and/or labeling steps. check_blocking->add_blocking No consider_side_reactions Consider non-specific interactions or side reactions. check_blocking->consider_side_reactions Yes add_blocking->consider_side_reactions solution Reduced Background consider_side_reactions->solution

References

Technical Support Center: Optimizing Sulfo-Cy3.5-DBCO Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfo-Cy3.5-DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for this compound?

This compound reacts with azide-functionalized molecules via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a type of "click chemistry" that is bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst. The reaction is efficient and forms a stable triazole linkage.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of this compound, it should be stored at -20°C in the dark and protected from moisture. Before use, allow the vial to equilibrate to room temperature to prevent condensation. Once reconstituted, it is recommended to use the solution immediately or aliquot and store at -20°C or -80°C for a limited time, as DBCO compounds can lose reactivity in solution over time.

Q3: In what solvents is this compound soluble?

Due to the sulfonate group, this compound has enhanced water solubility. It is also soluble in common organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). For most bioconjugation reactions, it is recommended to dissolve the reagent in a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.

Q4: What buffers are compatible with the this compound reaction?

Phosphate-buffered saline (PBS) is a commonly used buffer for SPAAC reactions. Other suitable buffers include HEPES, borate, and carbonate/bicarbonate buffers. It is critical to avoid buffers containing azides , as they will directly compete with your azide-labeled molecule for reaction with the DBCO group.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Labeling Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time.Optimize the reaction conditions. A pH range of 7-9 is generally recommended. Reactions can be performed at room temperature (4-12 hours) or at 4°C (overnight) for sensitive biomolecules. Increasing the temperature to 37°C can sometimes improve efficiency.[1][2]
Degraded DBCO Reagent: The DBCO group is sensitive to moisture and can degrade over time.Use freshly prepared this compound solutions. Ensure proper storage of the lyophilized powder and reconstituted solutions.
Incorrect Molar Ratio: Insufficient excess of one reactant.Empirically determine the optimal molar ratio. A 1.5 to 10-fold molar excess of the dye to the biomolecule is a good starting point.[2] For antibody-small molecule conjugations, a 7.5-fold molar excess of the azide-labeled partner to the DBCO-labeled protein is recommended.[1]
Protein Precipitation High Degree of Labeling: Excessive modification of the protein surface can alter its solubility.Reduce the molar excess of this compound used in the reaction to decrease the degree of labeling.
Hydrophobicity of DBCO: The DBCO group can increase the hydrophobicity of the labeled protein, leading to aggregation.Perform the labeling reaction at a lower protein concentration. Consider adding stabilizing excipients such as glycerol or arginine to the buffer.
Non-Specific Binding Excess Unreacted Dye: Residual this compound can bind non-specifically to other molecules or surfaces.It is crucial to remove any unreacted dye after the labeling reaction. This can be achieved through dialysis, desalting columns (spin columns), or size-exclusion chromatography (SEC).[3]
Hydrophobic Interactions: The DBCO moiety may interact non-specifically with chromatography resins.When using ion-exchange chromatography, increase the salt concentration in the buffers. For affinity chromatography, consider adding a non-ionic detergent like Tween-20.

Data Presentation

Influence of Buffer and pH on SPAAC Reaction Rate

The choice of buffer and pH can significantly impact the kinetics of the DBCO-azide reaction. The following table summarizes second-order rate constants for the reaction of a sulfo-DBCO-amine with an azide-modified glucopyranoside at 37°C, demonstrating the variability across different buffer systems.

BufferpHRate Constant (M⁻¹s⁻¹)
PBS70.32 - 0.85
HEPES70.55 - 1.22
DMEM-0.59 - 0.97
RPMI-0.27 - 0.77

Data suggests that HEPES buffer at pH 7 provides a faster reaction rate compared to PBS at the same pH.

Recommended Reaction Conditions
ParameterRecommendationNotes
Temperature 4°C to 37°CUse 4°C for sensitive biomolecules (overnight incubation). Room temperature (2-12 hours) or 37°C (1 hour) can be used to increase the reaction rate.
pH 7.0 - 9.0A neutral to slightly basic pH is generally optimal for balancing amine reactivity (if labeling a protein with a DBCO-NHS ester first) and biomolecule stability.
Molar Excess 1.5 - 10 fold excess of dyeThe optimal ratio should be determined empirically for each specific application. For labeling proteins with DBCO-NHS esters, a 10- to 40-fold molar excess of the crosslinker may be required.

Experimental Protocols

Protocol 1: Labeling of an Amine-Containing Protein with this compound (via NHS ester intermediate)

This protocol assumes a two-step process where the protein is first labeled with a DBCO-NHS ester, followed by the click reaction with an azide-functionalized molecule. For direct conjugation using pre-activated molecules, proceed to Protocol 2.

Materials:

  • Protein to be labeled (in amine-free buffer, e.g., PBS)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved DBCO-NHS ester to the protein solution. Ensure the final DMSO concentration is below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the Reaction Buffer.

Protocol 2: this compound Click Reaction with an Azide-Functionalized Molecule

Materials:

  • DBCO-labeled biomolecule (from Protocol 1 or other sources)

  • Azide-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Combine the DBCO-labeled biomolecule and the azide-functionalized molecule in the Reaction Buffer. A 1.5- to 3-fold molar excess of one component is recommended as a starting point.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. Reaction progress can be monitored by SDS-PAGE with fluorescence imaging or by measuring the absorbance of the DBCO group at approximately 309 nm.

  • Purification: The final conjugate can be purified from unreacted components using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_labeling Step 2: DBCO Labeling cluster_click Step 3: Click Reaction Prot Protein in Amine-Free Buffer (e.g., PBS) Mix Mix Protein and DBCO-NHS Prot->Mix DBCO_NHS Dissolve DBCO-NHS in DMSO DBCO_NHS->Mix Incubate_Label Incubate (RT or 4°C) Mix->Incubate_Label Quench Quench Reaction (e.g., Tris) Incubate_Label->Quench Purify_DBCO Purify (Desalting Column) Quench->Purify_DBCO Mix_Click Mix DBCO-Protein and Azide Purify_DBCO->Mix_Click Azide Azide-Functionalized Molecule Azide->Mix_Click Incubate_Click Incubate (RT or 4°C) Mix_Click->Incubate_Click Purify_Final Purify Final Conjugate (e.g., SEC) Incubate_Click->Purify_Final

Caption: Workflow for labeling a protein with this compound and subsequent click reaction.

troubleshooting_logic Start Low Labeling Efficiency? Check_Reagent Is the DBCO reagent fresh and properly stored? Start->Check_Reagent Check_Conditions Are reaction conditions (pH, temp, time) optimal? Check_Reagent->Check_Conditions Yes Solution_Reagent Use fresh reagent. Store properly. Check_Reagent->Solution_Reagent No Check_Ratio Is the molar ratio of reactants optimized? Check_Conditions->Check_Ratio Yes Solution_Conditions Adjust pH to 7-9. Optimize temperature and incubation time. Check_Conditions->Solution_Conditions No Solution_Ratio Perform a titration to find the optimal molar excess. Check_Ratio->Solution_Ratio No Success Labeling Successful Check_Ratio->Success Yes

Caption: Troubleshooting logic for low labeling efficiency in this compound reactions.

References

Sulfo-Cy3.5-DBCO photobleaching and how to minimize it

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Sulfo-Cy3.5-DBCO, with a focus on understanding and mitigating photobleaching to ensure the acquisition of high-quality and reproducible fluorescence data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a water-soluble fluorescent dye belonging to the cyanine family.[1] The "Sulfo" prefix indicates the presence of sulfonate groups, which enhance its water solubility, making it ideal for biological labeling in aqueous environments.[1][2] The DBCO (Dibenzocyclooctyne) group allows for copper-free click chemistry, enabling covalent labeling of azide-modified biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[3][4]

The key spectral properties of Sulfo-Cy3.5 are summarized below:

PropertyValue
Excitation Maximum (λex) ~581 nm
Emission Maximum (λem) ~596 nm
Stokes Shift ~15 nm
Fluorescence Lifetime ~0.5 ns (in PBS)

Q2: What is photobleaching and why is it a concern?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce. This occurs when the fluorophore is exposed to excitation light, leading to a gradual fading of the fluorescent signal during imaging experiments. Photobleaching is a significant concern as it can lead to a diminished signal-to-noise ratio, complicate the quantitative analysis of images, and limit the duration of time-lapse imaging experiments.

Q3: How susceptible is this compound to photobleaching?

Sulfo-Cy3.5 is generally described as a bright and photostable fluorescent dye. However, like all fluorophores, it is susceptible to photobleaching, especially under intense or prolonged illumination. The rate of photobleaching is influenced by several factors, including the intensity of the excitation light, the duration of exposure, and the local chemical environment.

Q4: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. Most antifade reagents work by scavenging reactive oxygen species (ROS), such as singlet oxygen, which are major contributors to the photochemical destruction of fluorophores.

Q5: Which antifade reagent should I use for this compound?

The choice of antifade reagent can depend on the specific experimental requirements. Some commonly used antifade agents include:

  • ProLong™ Gold: A popular choice that is reported to cause little or no initial quenching of the fluorescent signal and is compatible with a wide range of dyes, including cyanines.

  • VECTASHIELD®: Another widely used antifade mountant. However, it has been suggested that it may not work as well with cyanine dyes, possibly due to the presence of p-phenylenediamine (PPD), which can react with and cleave cyanine molecules.

  • n-Propyl gallate (NPG): A common antifade compound that is non-toxic and can be used with live cells.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A less effective but also less toxic antifade agent compared to PPD.

It is important to note that some antifade reagents, like those containing PPD, can be incompatible with cyanine dyes. Therefore, for this compound, it is advisable to use antifade reagents that are known to be compatible with this class of dyes.

Troubleshooting Guide: Minimizing Photobleaching

This guide provides a systematic approach to troubleshooting and minimizing photobleaching of this compound in your experiments.

Problem: Rapid Signal Fading

If you observe a rapid decrease in your fluorescent signal, it is likely due to photobleaching. Follow these steps to mitigate the issue:

Step 1: Optimize Imaging Parameters

The first and most critical step is to reduce the amount of light exposure to your sample.

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.

  • Decrease Exposure Time: Use the shortest possible camera exposure time that still allows for clear image acquisition.

  • Minimize Image Acquisition Frequency: For time-lapse experiments, increase the interval between image captures to reduce the cumulative light exposure.

Step 2: Utilize Antifade Reagents

Incorporate an antifade reagent into your sample mounting protocol.

  • Select a Compatible Antifade Reagent: Choose an antifade mounting medium that is known to be compatible with cyanine dyes. ProLong™ Gold is a commonly recommended option.

  • Proper Application: Follow the manufacturer's instructions for applying the antifade medium to ensure complete embedding of the sample and to avoid air bubbles.

Step 3: Optimize Sample Preparation and Environment

The chemical environment of your sample can significantly impact photostability.

  • Minimize Oxygen Exposure: Photobleaching is often mediated by reactive oxygen species. While challenging for live-cell imaging, for fixed samples, ensuring the mounting medium is well-sealed can help.

  • Check Buffer Composition: The pH and composition of your imaging buffer can influence dye stability. Ensure your buffer is within the optimal pH range for the dye (typically pH 4-10 for cyanine dyes).

Step 4: Consider Alternative Fluorophores

If photobleaching remains a significant issue despite optimization, consider using a more photostable dye with similar spectral properties if your experimental design allows.

Quantitative Data on Photostability

Quantifying the photostability of a fluorophore is often done by measuring its photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) under specific illumination conditions. This data can be highly variable depending on the experimental setup. The table below provides a qualitative comparison of the photostability of Cy3.5 and related cyanine dyes.

FluorophoreRelative PhotostabilityNotes
Cy3 ModerateA widely used dye, but can be susceptible to photobleaching, especially in high-intensity applications.
Sulfo-Cy3.5 HighGenerally reported to have excellent photostability.
Cy5 Low to ModerateMore prone to photobleaching than Cy3 and can also be sensitive to ozone.
Alexa Fluor 555 HighOften used as a more photostable alternative to Cy3.
Alexa Fluor 647 Very HighA significantly more photostable alternative to Cy5.

Note: Direct quantitative comparisons of photobleaching rates are challenging as they are highly dependent on factors such as excitation intensity, buffer composition, and the specific imaging system used. The information in this table is for general guidance.

Experimental Protocols

Protocol 1: General Procedure for Mounting Fixed Cells with ProLong™ Gold Antifade Reagent

This protocol describes the basic steps for mounting fluorescently labeled cells on a microscope slide using ProLong™ Gold.

Materials:

  • Fixed and fluorescently labeled cells on a coverslip

  • ProLong™ Gold Antifade Reagent (with or without DAPI)

  • Microscope slides

  • Phosphate-buffered saline (PBS)

  • Fine-tipped forceps

Procedure:

  • Prepare the Coverslip: After the final washing step of your staining protocol, carefully aspirate the wash buffer from the coverslip. You can gently touch the edge of the coverslip to a kimwipe to wick away excess liquid.

  • Apply Antifade Reagent: Place a single drop of ProLong™ Gold Antifade Reagent onto a clean microscope slide.

  • Mount the Coverslip: Using fine-tipped forceps, carefully invert the coverslip (cell-side down) and gently lower it onto the drop of ProLong™ Gold, avoiding the formation of air bubbles.

  • Cure the Mountant: Allow the slide to cure in the dark at room temperature for 24 hours. For long-term storage, you can seal the edges of the coverslip with nail polish after curing.

  • Imaging: The slide is now ready for fluorescence microscopy.

Protocol 2: Measuring the Photobleaching Rate of this compound

This protocol provides a method to quantify the photostability of your this compound conjugate under your specific experimental conditions.

Materials:

  • Sample labeled with this compound mounted on a slide

  • Fluorescence microscope with a camera and appropriate filter sets for Cy3.5

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your sample as you would for a typical imaging experiment, including the use of any antifade reagents you wish to test.

  • Microscope Setup:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Set the excitation intensity and camera exposure time to the values you intend to use for your experiments. It is crucial to keep these settings constant throughout the measurement.

  • Image Acquisition:

    • Select a field of view with clearly identifiable fluorescent signals.

    • Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval between images should be short enough to accurately capture the decay in fluorescence.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define a region of interest (ROI) around a fluorescently labeled structure and another ROI in a background area.

    • Measure the mean fluorescence intensity within the signal ROI and the background ROI for each frame of the time-lapse.

    • Correct for background fluorescence by subtracting the mean background intensity from the mean signal intensity for each time point.

    • Normalize the background-corrected intensity for each time point to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to an exponential decay function to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizing Key Concepts

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ Bleached Photobleached Fluorophore T1->Bleached Chemical Reaction ROS->Bleached Chemical Reaction Antifade Antifade Reagents Antifade->ROS Scavenging

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Troubleshooting_Workflow Start Start: Rapid Signal Fading Observed Step1 Step 1: Optimize Imaging Parameters - Reduce Excitation Intensity - Decrease Exposure Time - Reduce Acquisition Frequency Start->Step1 Check1 Is Photobleaching Still an Issue? Step1->Check1 Step2 Step 2: Use Antifade Reagents - Select a Cyanine-Compatible Reagent - Ensure Proper Mounting Check1->Step2 Yes End_Success Problem Resolved Check1->End_Success No Check2 Is Photobleaching Still an Issue? Step2->Check2 Step3 Step 3: Optimize Sample Environment - Minimize Oxygen - Check Buffer Conditions Check2->Step3 Yes Check2->End_Success No Check3 Is Photobleaching Still an Issue? Step3->Check3 Step4 Step 4: Consider Alternatives - Use a More Photostable Dye Check3->Step4 Yes Check3->End_Success No End_Further Further Optimization/Consultation Needed Step4->End_Further

Caption: Troubleshooting workflow for minimizing photobleaching.

References

Solving solubility issues with Sulfo-Cy3.5-DBCO conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy3.5-DBCO conjugates. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a water-soluble fluorescent dye.[1][2] The "Sulfo" prefix indicates the presence of sulfonate groups, which significantly increase its water solubility compared to non-sulfonated cyanine dyes.[1][2][] The DBCO (Dibenzyocyclooctyne) group allows for "click chemistry," specifically, a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This enables the stable and specific labeling of azide-modified biomolecules, such as proteins, peptides, and nucleic acids.

Q2: Is this compound soluble in aqueous buffers?

Yes, the sulfonate groups make it highly soluble in water and aqueous buffers, which is advantageous for labeling sensitive proteins that can be denatured by organic solvents. Unlike non-sulfonated cyanine dyes, it can be used in purely aqueous conditions without the need for organic co-solvents like DMSO or DMF.

Q3: What are the excitation and emission wavelengths of this compound?

Sulfo-Cy3.5 has an excitation maximum of approximately 581 nm and an emission maximum of around 596 nm.

Q4: How should I store my this compound?

For long-term storage, it is recommended to store the product at -20°C in the dark and desiccated. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.

Q5: Is the fluorescence of this compound sensitive to pH?

Sulfonated cyanine dyes, including those similar to Sulfo-Cy3.5, are generally pH-insensitive in the range of pH 4 to 10.

Troubleshooting Guide

Issue 1: Precipitate is observed when dissolving the this compound powder.
  • Possible Cause: The concentration may be too high, or the incorrect solvent is being used for the initial stock solution. While water-soluble, preparing highly concentrated stock solutions in aqueous buffers can sometimes lead to aggregation.

  • Solution:

    • Prepare a concentrated stock solution in an organic solvent first. Dissolve the this compound in a small amount of high-quality, anhydrous DMSO or DMF. Sonication can aid in dissolution.

    • Dilute the stock solution in your desired aqueous buffer. Once fully dissolved in the organic solvent, you can dilute it to your working concentration in the aqueous buffer of your choice.

    • Vortex thoroughly. Ensure the solution is well-mixed after each step.

Issue 2: The conjugate precipitates out of solution after labeling my biomolecule.
  • Possible Cause 1: The degree of labeling (DOL) is too high. Over-labeling a protein can lead to aggregation and precipitation.

  • Solution 1:

    • Adjust the molar ratio of dye to biomolecule. Reduce the amount of this compound used in the conjugation reaction. It is recommended to perform a titration experiment to determine the optimal dye-to-protein ratio.

    • Purify the conjugate. Use techniques like dialysis or size-exclusion chromatography to remove excess, unconjugated dye.

  • Possible Cause 2: The buffer conditions are not optimal for the labeled conjugate. High salt concentrations can sometimes reduce the solubility of even sulfonated dyes.

  • Solution 2:

    • Use a lower salt concentration buffer. If possible, reduce the ionic strength of your buffer.

    • Perform a buffer exchange. Dialyze your labeled conjugate into a buffer with a lower salt concentration.

Issue 3: Low or no fluorescence signal after labeling.
  • Possible Cause 1: The conjugation reaction was inefficient.

  • Solution 1:

    • Confirm the presence of azide groups on your biomolecule. The DBCO group on the dye reacts specifically with azide groups. Ensure your biomolecule has been successfully modified to include these groups.

    • Check the pH of the reaction buffer. While the fluorescence is not pH-sensitive, the efficiency of some labeling reactions can be pH-dependent. For labeling amines, a pH of 8.0-9.0 is often recommended.

    • Increase the reaction time or temperature. Reactions are more efficient at higher concentrations and temperatures (typically ranging from 4-37°C).

  • Possible Cause 2: The dye has degraded due to improper storage or handling.

  • Solution 2:

    • Protect from light. Always store and handle the dye and its conjugates in the dark to prevent photobleaching.

    • Use fresh stock solutions. Avoid using old stock solutions or those that have been repeatedly frozen and thawed.

Quantitative Data

Table 1: Recommended Stock Solution Preparation for Sulfo-Cy3-DBCO (MW ~983.2 g/mol )

Desired ConcentrationMass of Sulfo-Cy3-DBCOVolume of Solvent (DMSO)
1 mM1 mg1.017 mL
5 mM1 mg0.203 mL
10 mM1 mg0.102 mL
1 mM5 mg5.085 mL
5 mM5 mg1.017 mL
10 mM5 mg0.509 mL

Table 2: Solubility of this compound

SolventSolubilityReference
WaterSoluble
DMSOSoluble (up to 100 mg/mL for Sulfo-Cy3-DBCO)
DMFSoluble

Experimental Protocols

Protocol: Labeling of an Azide-Modified Protein with this compound

This protocol provides a general workflow for labeling a protein containing an azide group with this compound via a copper-free click chemistry reaction.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • High-quality, anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion or dialysis cassette)

Procedure:

  • Prepare a stock solution of this compound.

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous DMSO. Vortex until fully dissolved.

  • Prepare the azide-modified protein.

    • Ensure the protein is in a buffer that does not contain any interfering substances.

    • The protein concentration should ideally be 2-10 mg/mL for optimal labeling.

  • Perform the conjugation reaction.

    • Add the this compound stock solution to the protein solution. A 10-fold molar excess of the dye is a good starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically.

  • Purify the conjugate.

    • Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against your desired storage buffer.

  • Characterize the conjugate.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~581 nm (for the Sulfo-Cy3.5).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_dye Prepare 10 mM this compound in DMSO reaction Incubate Dye and Protein (1-2h at RT or overnight at 4°C) prep_dye->reaction prep_protein Prepare Azide-Modified Protein in Reaction Buffer prep_protein->reaction purify Purify Conjugate (Size-Exclusion or Dialysis) reaction->purify analyze Characterize Conjugate (Determine DOL) purify->analyze

Caption: Workflow for labeling azide-modified proteins with this compound.

troubleshooting_logic start Solubility Issue Observed dissolving Issue during initial dissolution? start->dissolving post_labeling Precipitate after labeling? dissolving->post_labeling No use_dmso Action: Use DMSO for stock solution, then dilute in aqueous buffer. dissolving->use_dmso Yes high_dol Possible Cause: High Degree of Labeling (DOL) post_labeling->high_dol Yes bad_buffer Possible Cause: Suboptimal Buffer Conditions post_labeling->bad_buffer Yes reduce_ratio Action: Reduce dye-to-protein ratio. high_dol->reduce_ratio purify_excess Action: Purify to remove excess dye. high_dol->purify_excess change_buffer Action: Use lower salt buffer or perform buffer exchange. bad_buffer->change_buffer

Caption: Troubleshooting logic for this compound solubility issues.

References

Impact of buffer conditions on Sulfo-Cy3.5-DBCO labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-Cy3.5-DBCO for labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling reactions?

A1: The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction used in this compound labeling is generally effective over a broad pH range, typically from pH 4 to 11.[1] However, studies have shown that higher pH values generally lead to increased reaction rates.[2][3] For most applications, a pH between 7 and 8.5 is recommended to ensure both efficient labeling and the stability of the biomolecules being labeled. It is important to note that in HEPES buffer, this trend of increased reaction rates at higher pH is not observed.[2][3]

Q2: Which buffer systems are recommended for this compound labeling?

A2: Several buffer systems can be used for this compound labeling. While PBS (phosphate-buffered saline) is commonly used, it has been shown to exhibit lower reaction rate constants compared to other buffers like HEPES. HEPES buffer at pH 7 has demonstrated some of the highest reaction rates. Cell culture media such as DMEM have also been shown to facilitate faster reactions than RPMI. The choice of buffer should also consider the stability and function of the specific biomolecules being labeled.

Q3: Are there any buffer additives that should be avoided?

A3: Yes. It is critical to avoid buffers containing sodium azide, as it will compete with the azide-functionalized target molecule and significantly inhibit the labeling reaction. Additionally, sulfhydryl-containing reagents like DTT and β-mercaptoethanol should be avoided as they can reduce the azide group.

Q4: Do common buffer additives like salts, detergents, or chelating agents affect the labeling efficiency?

A4: Generally, common additives such as glycerol, NaCl, KCl, potassium phosphate, and chelating agents like EDTA and EGTA do not have a significant impact on the efficiency of the DBCO-azide conjugation reaction. The reaction is robust and tolerant to many common buffer components.

Q5: How does temperature affect the this compound labeling reaction?

A5: The reaction can be performed at a range of temperatures, from 4°C to 37°C. Higher temperatures will generally increase the reaction rate. However, the optimal temperature will also depend on the stability of the biomolecule being labeled. For sensitive proteins, performing the reaction overnight at 4°C is a common practice.

Troubleshooting Guide

Low Labeling Efficiency
Potential Cause Recommended Solution
Suboptimal pH Adjust the pH of the reaction buffer to between 7.0 and 8.5.
Inappropriate Buffer System If using PBS, consider switching to HEPES buffer, which has been shown to have higher reaction rate constants.
Presence of Inhibitory Additives Ensure the buffer is free of sodium azide and sulfhydryl-containing reagents. If necessary, perform a buffer exchange using spin desalting columns or dialysis prior to labeling.
Low Reagent Concentration Increase the molar excess of this compound to the azide-modified molecule. A 2-4x molar excess is a good starting point.
Short Incubation Time Extend the incubation time. While reactions can be efficient within a few hours, overnight incubation at 4°C can improve yields.
Degraded this compound Ensure the this compound reagent has been stored properly at -20°C in a desiccated, dark environment. Prepare fresh solutions of the reagent in anhydrous DMSO or DMF immediately before use.
Inefficient Azide Incorporation Verify the successful incorporation of the azide group into your target molecule using an appropriate analytical method.
High Background Signal
Potential Cause Recommended Solution
Excess Unreacted Dye After the labeling reaction, remove any unreacted this compound using size-exclusion chromatography, dialysis, or spin desalting columns.
Non-specific Binding Include a blocking step in your experimental protocol, for example, using BSA for antibody labeling. Ensure adequate washing steps are performed after labeling.
Hydrolysis of DBCO Group While generally stable, prolonged storage of DBCO-functionalized molecules in aqueous buffers can lead to hydrolysis. Use freshly prepared DBCO-labeled molecules for best results.

Quantitative Data: Impact of Buffer on Reaction Rate

The following table summarizes the effect of different buffer conditions on the rate constant of the SPAAC reaction, providing a basis for buffer selection.

Buffer pH Rate Constant (M⁻¹s⁻¹) Reference
PBS70.32–0.85
HEPES70.55–1.22
DMEMNot Specified0.59–0.97
RPMINot Specified0.27–0.77

Experimental Protocols

General Protocol for this compound Labeling of an Azide-Modified Protein
  • Buffer Preparation : Prepare a suitable reaction buffer (e.g., PBS, pH 7.4 or HEPES, pH 7.5). Ensure the buffer is free of sodium azide and any sulfhydryl-containing reagents.

  • Reagent Preparation :

    • Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-2 mg/mL.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction :

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 2-4 fold molar excess of dye to protein). The final concentration of DMSO or DMF in the reaction mixture should ideally be below 20%.

    • Incubate the reaction mixture. Incubation can be carried out for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Purification :

    • Remove the unreacted this compound from the labeled protein using a spin desalting column, dialysis, or size-exclusion chromatography.

  • Characterization :

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at the absorbance maximum of the protein (e.g., 280 nm) and Sulfo-Cy3.5 (around 555 nm).

Visualizations

G Troubleshooting Workflow for Low Labeling Efficiency start Low Labeling Efficiency Observed check_buffer Check Buffer Composition start->check_buffer azide_present Sodium Azide Present? check_buffer->azide_present remove_azide Remove Azide via Buffer Exchange azide_present->remove_azide Yes check_ph Check pH azide_present->check_ph No remove_azide->check_ph ph_optimal pH Optimal (7.0-8.5)? check_ph->ph_optimal adjust_ph Adjust pH ph_optimal->adjust_ph No check_reagents Check Reagents ph_optimal->check_reagents Yes adjust_ph->check_reagents reagent_conc Increase Molar Excess of DBCO? check_reagents->reagent_conc increase_conc Increase DBCO Concentration reagent_conc->increase_conc Yes reagent_quality Reagent Stored Correctly? reagent_conc->reagent_quality No optimize_conditions Optimize Reaction Conditions increase_conc->optimize_conditions use_fresh_reagent Use Freshly Prepared Reagent reagent_quality->use_fresh_reagent No reagent_quality->optimize_conditions Yes use_fresh_reagent->optimize_conditions incubation_time Increase Incubation Time? optimize_conditions->incubation_time increase_time Increase Incubation Time incubation_time->increase_time Yes incubation_temp Increase Temperature? incubation_time->incubation_temp No success Labeling Efficiency Improved increase_time->success increase_temp Increase Temperature (if biomolecule is stable) incubation_temp->increase_temp Yes incubation_temp->success No, further optimization needed increase_temp->success G This compound Labeling Reaction Pathway cluster_reactants Reactants cluster_product Product sulfo_cy3_5_dbco This compound reaction_conditions Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Aqueous Buffer (pH 7-8.5) - 4-37°C - Copper-Free sulfo_cy3_5_dbco->reaction_conditions azide_molecule Azide-Modified Biomolecule azide_molecule->reaction_conditions labeled_product Sulfo-Cy3.5 Labeled Biomolecule (Stable Triazole Linkage) reaction_conditions->labeled_product Forms Stable Triazole

References

Improving signal-to-noise ratio in Sulfo-Cy3.5-DBCO imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulfo-Cy3.5-DBCO for fluorescence imaging. The following information is designed to help you improve the signal-to-noise ratio in your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a water-soluble fluorescent dye belonging to the cyanine family. It contains a dibenzocyclooctyne (DBCO) group, which enables it to react with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it occurs efficiently within a biological system without interfering with native biochemical processes. The sulfonate group enhances its water solubility, making it suitable for biological applications.[1]

Q2: What are the excitation and emission maxima of this compound?

A2: While specific batches may have slight variations, the approximate spectral properties for Cy3.5 dyes are:

  • Excitation Maximum: ~581 nm

  • Emission Maximum: ~600 nm

It is always recommended to consult the certificate of analysis for the specific lot of the dye you are using.

Q3: Why is my signal-to-noise ratio low?

A3: A low signal-to-noise ratio (SNR) can be caused by several factors, including:

  • High background fluorescence: This can be due to non-specific binding of the dye, autofluorescence from cells or media, or insufficient washing.

  • Weak signal: This may result from a low concentration of the target molecule, inefficient labeling, or photobleaching of the fluorophore.

  • Suboptimal imaging parameters: Incorrect filter sets, high detector gain, or a non-optimal pinhole size (in confocal microscopy) can all contribute to a poor SNR.

Q4: How can I reduce background fluorescence?

A4: To reduce background fluorescence, consider the following strategies:

  • Optimize dye concentration: Use the lowest concentration of this compound that still provides a detectable signal. Titration experiments are highly recommended.

  • Thorough washing: Increase the number and duration of washing steps after dye incubation to remove unbound dye.

  • Use a blocking agent: Although less common for small molecule dyes than for antibodies, if non-specific binding is suspected, you can try pre-incubating your cells with a blocking solution like 1% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).

  • Reduce autofluorescence: Use serum-free media during dye incubation and imaging. If autofluorescence from your cells is high in the Cy3.5 channel, consider using a different fluorophore that emits in the red or far-red spectrum.[2][3][4][5]

  • Use appropriate imaging media: For live-cell imaging, use an optically clear, buffered saline solution or a specialized low-background imaging medium.

Q5: What can I do to increase my signal intensity?

A5: To enhance your signal, you can:

  • Increase the concentration of the azide-labeled target molecule: If you are metabolically labeling your cells, ensure efficient incorporation of the azide-modified substrate.

  • Optimize the click reaction conditions: Ensure the incubation time is sufficient for the SPAAC reaction to proceed to completion.

  • Use a high quantum yield and photostable dye: Sulfo-Cy3.5 is known for its brightness and photostability. However, to minimize photobleaching, reduce the exposure time and excitation light intensity during imaging.

  • Use an antifade mounting medium: For fixed-cell imaging, an antifade reagent can help preserve the fluorescence signal.

Troubleshooting Guides

Problem 1: High Background Fluorescence

High background can obscure your signal and make data interpretation difficult. Use the following table to troubleshoot potential causes and find solutions.

Potential Cause Suggested Solution
Excessive Dye Concentration Perform a concentration titration of this compound to determine the optimal concentration that maximizes signal while minimizing background. Start with a range of 5-20 µM.
Insufficient Washing Increase the number of washes (e.g., from 2 to 4) and the duration of each wash (e.g., from 5 to 10 minutes) with an appropriate buffer like PBS.
Non-specific Binding Incubate with the dye in serum-free media. If background persists, consider a pre-incubation step with 1% BSA in PBS for 30 minutes before adding the dye.
Cellular Autofluorescence Image a control sample of unlabeled cells to assess the level of autofluorescence. If it is high in the Cy3.5 channel, consider using a fluorophore with a longer emission wavelength. You can also try using a fixative other than glutaraldehyde, as aldehyde-based fixatives can increase autofluorescence.
Media Autofluorescence For live-cell imaging, replace the culture medium with an optically clear, serum-free imaging buffer before acquiring images.
Problem 2: Weak or No Signal

A faint or absent signal can be frustrating. The following table provides guidance on how to address this issue.

Potential Cause Suggested Solution
Inefficient Azide Labeling Ensure that the azide-modified substrate is being efficiently incorporated into your target biomolecule. Verify the concentration and incubation time for your metabolic labeling step.
Insufficient Dye Concentration If you have already optimized for low background, a weak signal might indicate that the dye concentration is too low. Try increasing the concentration in small increments.
Short Incubation Time The SPAAC reaction, while fast, requires sufficient time for completion. Try increasing the incubation time with this compound (e.g., from 30 minutes to 60 minutes).
Photobleaching Minimize the exposure of your sample to excitation light. Use the lowest possible laser power and exposure time that still allows for signal detection. For fixed samples, use an antifade mounting medium.
Incorrect Filter Sets Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of Sulfo-Cy3.5 (Excitation max ~581 nm, Emission max ~600 nm).
Dye Degradation Store the this compound stock solution protected from light at -20°C. DBCO reagents can be sensitive to moisture and repeated freeze-thaw cycles. Aliquoting the stock solution is recommended.

Quantitative Data Summary

The optimal parameters for your experiment will depend on the cell type, the abundance of the target molecule, and the imaging setup. The following tables provide a starting point for optimization.

Table 1: Recommended Starting Concentrations and Incubation Times for this compound in Live-Cell Imaging

Parameter Starting Range Notes
Concentration 5 - 20 µMHigher concentrations may lead to increased background. A titration is highly recommended.
Incubation Time 30 - 60 minutesLonger incubation times may not significantly increase the signal but could increase non-specific binding.

Table 2: Example Washing Protocols for Post-Incubation

Buffer Number of Washes Duration per Wash
PBS (Phosphate-Buffered Saline)3 - 45 - 10 minutes
HBSS (Hank's Balanced Salt Solution)3 - 45 - 10 minutes

Experimental Protocols

Detailed Protocol for Live-Cell Imaging with this compound

This protocol assumes that the cells have already been metabolically labeled with an azide-containing substrate.

  • Prepare this compound Staining Solution:

    • Prepare a stock solution of this compound in a water-miscible solvent like DMSO (e.g., 1 mM).

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium or an appropriate imaging buffer to the desired final concentration (start with 10 µM).

  • Cell Preparation:

    • Grow cells on a glass-bottom dish or coverslip suitable for imaging.

    • Wash the cells twice with pre-warmed PBS to remove the culture medium containing the azide substrate.

  • Staining:

    • Add the this compound staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to four times with pre-warmed PBS or imaging buffer for 5-10 minutes each time to remove any unbound dye.

  • Imaging:

    • Replace the final wash buffer with pre-warmed, serum-free imaging medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy3.5.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining cluster_imaging Imaging cell_culture Culture cells and introduce azide-modified substrate wash1 Wash cells with PBS (2x) cell_culture->wash1 incubate_dye Incubate cells with dye (30-60 min, 37°C) wash1->incubate_dye prepare_dye Prepare this compound staining solution wash2 Wash cells with PBS (3-4x) incubate_dye->wash2 add_imaging_media Add serum-free imaging medium wash2->add_imaging_media image_cells Acquire images with fluorescence microscope add_imaging_media->image_cells

Caption: Experimental workflow for live-cell imaging using this compound.

troubleshooting_workflow cluster_signal Signal Issues cluster_background Background Issues start Low Signal-to-Noise Ratio weak_signal Weak or No Signal? start->weak_signal high_background High Background? start->high_background check_azide Verify azide labeling efficiency weak_signal->check_azide Yes weak_signal->high_background No increase_dye Increase dye concentration check_azide->increase_dye increase_incubation Increase incubation time increase_dye->increase_incubation check_filters Check microscope filter sets increase_incubation->check_filters prevent_photobleaching Minimize light exposure check_filters->prevent_photobleaching reduce_dye Decrease dye concentration high_background->reduce_dye Yes increase_washes Increase washing steps reduce_dye->increase_washes use_sfm Use serum-free media increase_washes->use_sfm check_autofluorescence Assess autofluorescence use_sfm->check_autofluorescence

Caption: Troubleshooting decision tree for improving signal-to-noise ratio.

References

Validation & Comparative

A Comparative Guide to Sulfo-Cy3.5-DBCO and Sulfo-Cy5-DBCO for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of fluorescent probe is critical. This guide provides a detailed comparison of two popular azide-reactive fluorescent dyes, Sulfo-Cy3.5-DBCO and Sulfo-Cy5-DBCO, designed for copper-free click chemistry applications.

Introduction to Copper-Free Click Chemistry and DBCO Reagents

The labeling of biomolecules in their native environment without disrupting cellular processes is a significant challenge.[1][2] Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful bioorthogonal ligation technique.[2][3] This reaction occurs between a cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-modified molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[3] The DBCO group provides high reactivity and stability, making it an excellent choice for labeling sensitive biological systems. The "sulfo" modification on these cyanine dyes refers to the presence of sulfonate groups, which significantly increases their water solubility. This is particularly advantageous for labeling proteins in aqueous buffers, as it minimizes the need for organic co-solvents that can denature the protein.

Comparative Analysis of this compound and Sulfo-Cy5-DBCO

The primary difference between this compound and Sulfo-Cy5-DBCO lies in their spectral properties, which dictates their suitability for different imaging systems and multiplexing experiments.

PropertyThis compoundSulfo-Cy5-DBCOReference
Excitation Maximum (λex) ~591 nm~646 nm,
Emission Maximum (λem) ~604 nm~662 nm,
Molar Extinction Coefficient (ε) 139,000 cm⁻¹M⁻¹~271,000 cm⁻¹M⁻¹,
Quantum Yield (Φ) 0.110.28,
Fluorescence Color Orange-RedFar-Red
Solubility Water-solubleWater-soluble
pH Sensitivity Insensitive in the range of pH 4-10Insensitive in the range of pH 4-10

This compound emits in the orange-red region of the spectrum and is well-suited for excitation by lasers in the 561 nm or 594 nm range. Its fluorescence can be detected using filter sets similar to those for Texas Red®.

Sulfo-Cy5-DBCO , on the other hand, is a far-red fluorescent dye, making it ideal for excitation with common 633 nm or 647 nm laser lines. A key advantage of working in the far-red spectrum is the reduced autofluorescence from biological samples, which can lead to a higher signal-to-noise ratio and deeper tissue penetration for in vivo imaging.

Experimental Considerations and Performance

While direct, side-by-side experimental comparisons in published literature are limited, some general performance characteristics can be inferred. The higher molar extinction coefficient and quantum yield of Sulfo-Cy5 suggest that it is a brighter dye than Sulfo-Cy3.5. However, the choice between the two often depends on the specific application and available instrumentation.

A study on protein labeling with different cyanine dyes indicated that Cy3 and Cy3.5 derivatives can exhibit enhanced fluorescence upon covalent attachment to proteins, whereas Cy5 may be more prone to quenching at high labeling densities. It is important to optimize the dye-to-protein ratio to avoid such quenching effects.

Experimental Workflow for Protein Labeling

The general workflow for labeling an azide-modified protein with a DBCO-functionalized dye via copper-free click chemistry is a two-step process.

G cluster_0 Step 1: Introduction of Azide Moiety cluster_1 Step 2: Copper-Free Click Chemistry Reaction cluster_2 Step 3: Purification and Analysis protein Protein of Interest azide_protein Azide-Modified Protein protein->azide_protein Metabolic Labeling or Chemical Modification labeled_protein Fluorescently Labeled Protein azide_protein->labeled_protein SPAAC Reaction dbco_dye Sulfo-Cy-DBCO dbco_dye->labeled_protein purification Removal of Excess Dye labeled_protein->purification analysis SDS-PAGE, Mass Spec, etc. purification->analysis

General workflow for protein labeling using copper-free click chemistry.

Detailed Experimental Protocol

This protocol provides a general guideline for labeling an azide-modified protein with either this compound or Sulfo-Cy5-DBCO. Optimization may be required for specific proteins and applications.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

  • This compound or Sulfo-Cy5-DBCO

  • Anhydrous DMSO or DMF

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Ensure the azide-modified protein is at a suitable concentration (typically 1-5 mg/mL) in an azide-free buffer.

    • If necessary, perform a buffer exchange using a spin desalting column or dialysis.

  • Dye Preparation:

    • Prepare a stock solution of the Sulfo-Cy-DBCO dye (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 2-4 fold molar excess of the Sulfo-Cy-DBCO dye to the azide-modified protein. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted dye using a spin desalting column or by dialysis against the desired storage buffer. This step is crucial to prevent interference from free dye in downstream applications.

  • Characterization (Optional):

    • Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dye at its respective maximum absorbance. A correction factor for the dye's absorbance at 280 nm should be applied.

Conclusion

Both this compound and Sulfo-Cy5-DBCO are excellent reagents for the specific labeling of azide-modified proteins through copper-free click chemistry. The choice between them should be primarily guided by the available excitation sources and detection systems, as well as the potential for autofluorescence in the experimental setup. Sulfo-Cy5-DBCO offers the advantage of fluorescence in the far-red spectrum, which can lead to improved signal-to-noise ratios. However, careful optimization of labeling conditions is recommended for both dyes to achieve the best performance.

References

A Comparative Analysis of Sulfo-Cy3.5-DBCO and Alexa Fluor 555 DBCO for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging copper-free click chemistry for biomolecule labeling, the choice of a fluorescent probe is critical to experimental success. This guide provides an objective comparison of two commonly used dibenzocyclooctyne (DBCO)-functionalized dyes: Sulfo-Cy3.5-DBCO and Alexa Fluor 555 DBCO. The comparison focuses on their performance characteristics, supported by key photophysical data and a generalized experimental protocol for their application.

Core Performance Characteristics

Both this compound and Alexa Fluor 555 DBCO are engineered for strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that enables the specific labeling of azide-modified biomolecules in complex biological systems without the need for a cytotoxic copper catalyst. The primary distinction between these dyes lies in their fluorophore core, which dictates their spectral properties, brightness, and photostability.

This compound belongs to the cyanine dye family and is noted for its enhanced water solubility due to the presence of sulfonate groups.[1][2] This sulfonation minimizes the need for organic co-solvents in labeling reactions and reduces the tendency of the dye to aggregate, which can otherwise lead to fluorescence quenching.[1][][4]

Alexa Fluor 555 DBCO is a derivative of the Alexa Fluor dye series, which are known for their exceptional photostability and brightness. Structural modifications to the Alexa Fluor core render them less susceptible to photobleaching and self-quenching upon conjugation to biomolecules, often resulting in more robust and sensitive detection compared to standard cyanine dyes.

Quantitative Data Comparison

The selection of a fluorescent probe is often guided by its specific photophysical properties. The following table summarizes the key quantitative data for this compound and Alexa Fluor 555 DBCO.

PropertyThis compoundAlexa Fluor 555 DBCO
Excitation Maximum (λex) ~591 nm~555 nm
Emission Maximum (λem) ~604 nm~565 - 572 nm
Molar Extinction Coefficient (ε) ~139,000 cm⁻¹M⁻¹~150,000 - 155,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.11~0.1
Brightness (ε x Φ) ~15,290~15,000 - 15,500
Key Feature Enhanced water solubilityHigh photostability and brightness of conjugates

Note: Brightness is a calculated parameter (Molar Extinction Coefficient × Quantum Yield) and provides a theoretical measure of the fluorophore's performance. Actual performance may vary depending on the experimental conditions and the biomolecule being labeled.

Experimental Performance and Considerations

While the theoretical brightness of the two dyes appears comparable, experimental evidence consistently highlights the superior performance of Alexa Fluor dyes in biological imaging applications.

  • Photostability: Comparative studies have demonstrated that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3, a close structural analog of Cy3.5. This allows for longer exposure times and more robust time-lapse imaging with less signal degradation.

  • Brightness of Conjugates: Protein conjugates of Alexa Fluor 555 have been shown to be significantly more fluorescent than their Cy3 counterparts, especially at high degrees of labeling. This is attributed to reduced self-quenching, where dye molecules in close proximity on a labeled protein can diminish each other's fluorescence.

  • Solubility: The "Sulfo" modification on this compound provides a distinct advantage in terms of water solubility. This can simplify labeling protocols for sensitive proteins that may be adversely affected by the presence of organic co-solvents like DMSO or DMF, which are often required to dissolve non-sulfonated dyes.

Mandatory Visualizations

To illustrate the underlying chemical reaction and a typical experimental workflow, the following diagrams are provided.

G Copper-Free Click Chemistry (SPAAC) cluster_0 Reactants cluster_1 Product Azide-modified\nBiomolecule Azide-modified Biomolecule Labeled Biomolecule Labeled Biomolecule Azide-modified\nBiomolecule->Labeled Biomolecule Strain-Promoted Cycloaddition DBCO-Fluorophore DBCO-Fluorophore DBCO-Fluorophore->Labeled Biomolecule

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G Workflow for Protein Labeling and Analysis A Prepare Azide-Modified Protein in Amine-Free Buffer (e.g., PBS) C Combine Protein and DBCO-Dye (e.g., 2-4x molar excess of dye) A->C B Prepare DBCO-Dye Stock Solution (e.g., 10 mM in anhydrous DMSO) B->C D Incubate (2-4h at RT or overnight at 4°C, protected from light) C->D E Purify Labeled Protein (e.g., spin desalting column) to remove excess dye D->E F Characterize Labeled Protein (Determine Degree of Labeling via UV-Vis spectroscopy) E->F G Perform Downstream Application (e.g., Fluorescence Microscopy, Flow Cytometry) F->G

Caption: Generalized workflow for protein labeling with DBCO-functionalized dyes.

Experimental Protocols

The following is a generalized protocol for labeling an azide-modified protein with either this compound or Alexa Fluor 555 DBCO and subsequently comparing their performance.

Objective:

To label an azide-modified protein with this compound and Alexa Fluor 555 DBCO and compare the fluorescence intensity and photostability of the resulting conjugates.

Materials:
  • Azide-modified protein of interest in an azide-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Alexa Fluor 555 DBCO.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Spin desalting columns (or other purification systems like dialysis cassettes).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fluorescence microscope with appropriate filter sets.

  • UV-Vis spectrophotometer.

Methodology:

Part 1: Protein Labeling

  • Prepare Protein Solution: Ensure the azide-modified protein is at a concentration of 1-5 mg/mL in an azide-free buffer such as PBS.

  • Prepare DBCO-Dye Stock Solutions: Immediately before use, prepare 10 mM stock solutions of both this compound and Alexa Fluor 555 DBCO in anhydrous DMSO.

  • Labeling Reaction:

    • In separate microcentrifuge tubes, add a 2-4 fold molar excess of the DBCO-dye stock solution to the azide-modified protein solution.

    • Gently mix and incubate the reactions for 2-4 hours at room temperature or overnight at 4°C. Protect the reactions from light to prevent photobleaching.

  • Purification of Labeled Protein:

    • Remove the unreacted DBCO-dye by passing the reaction mixture through a spin desalting column equilibrated with PBS.

    • Collect the purified, labeled protein.

Part 2: Characterization and Comparison

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the respective absorbance maximum for each dye (~591 nm for Sulfo-Cy3.5 and ~555 nm for Alexa Fluor 555).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl). The DOL is the molar ratio of the dye to the protein.

  • Brightness Comparison:

    • Prepare solutions of the two labeled proteins at identical concentrations in PBS.

    • Image the solutions under identical fluorescence microscopy settings (e.g., exposure time, laser power, gain).

    • Quantify the mean fluorescence intensity of the images to compare the relative brightness of the conjugates.

  • Photostability Assessment:

    • Continuously expose a field of view of each labeled protein solution to excitation light on the fluorescence microscope.

    • Acquire images at regular time intervals (e.g., every 10 seconds for 2 minutes).

    • Measure the decay in fluorescence intensity over time for both samples. The sample that retains its fluorescence for a longer duration is more photostable.

Conclusion

Both this compound and Alexa Fluor 555 DBCO are effective reagents for copper-free click chemistry.

  • This compound is an excellent choice when high water solubility is a primary concern, simplifying labeling procedures for sensitive biomolecules and reducing aggregation.

  • Alexa Fluor 555 DBCO is the preferred reagent for applications demanding the highest sensitivity and photostability. Its resistance to photobleaching and reduced self-quenching upon conjugation make it ideal for quantitative and long-term imaging experiments.

For most fluorescence microscopy and cell imaging applications, the superior photostability and brightness of Alexa Fluor 555 DBCO conjugates will likely provide more robust and reliable data. However, the enhanced water solubility of this compound makes it a valuable alternative for specific protein labeling scenarios.

References

A Comparative Guide to the Photostability of Sulfo-Cy3.5-DBCO and Other Cyanine Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent probe is a critical decision in the design of robust and reproducible fluorescence-based experiments. Among the plethora of available fluorophores, cyanine dyes are widely utilized for their high extinction coefficients and tunable emission spectra. However, a key performance characteristic that often dictates the success of demanding imaging applications is photostability—the ability of a dye to resist photochemical degradation upon exposure to excitation light.

Quantitative Comparison of Cyanine Dye Photostability

The photostability of a fluorescent dye is a complex property influenced by its molecular structure, the local chemical environment, and the illumination conditions.[1] Factors such as the presence of oxidizing agents, the concentration of molecular oxygen, and the intensity of the excitation light can all impact the rate of photobleaching.[1] Sulfonation of cyanine dyes is known to increase their water solubility and can contribute to a slight improvement in photostability.

The following table summarizes key photophysical and photostability properties of Sulfo-Cy3.5-DBCO and a selection of other relevant cyanine dyes. The data for dyes other than this compound are representative values compiled from various sources and should be used as a general guide. For critical applications, it is highly recommended to perform direct comparisons under the specific experimental conditions.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Relative Photostability
This compound ~585~610Data not availableExpected to have moderate photostability, similar to other Cy3.5 dyes. Sulfonation may offer a slight enhancement.
Cy3-DBCO ~555~570~0.31Moderate photostability.[1]
Sulfo-Cy3-DBCO ~555~580Data not availableGenerally, sulfonation provides a slight increase in photostability compared to non-sulfonated counterparts.
Cy5-DBCO ~649~670~0.20Moderate, but typically less photostable than Cy3 dyes. Prone to photobleaching, especially in the absence of photostabilizing agents.[1]
Sulfo-Cy5-DBCO ~649~672~0.28Sulfonation can slightly improve photostability and reduce aggregation-induced quenching.
Alexa Fluor 555 ~555~565~0.10High. Significantly more photostable than Cy3.[1]
Alexa Fluor 647 ~650~668~0.33Very High. Significantly more photostable than Cy5.

Note: The photostability of a dye is highly dependent on the experimental conditions, including the buffer composition, presence of antifading agents, and the intensity of the excitation light. The relative photostability is a qualitative assessment based on available data.

Experimental Protocols

To obtain reliable and comparable data on the photostability of different fluorescent dyes, a standardized experimental protocol is crucial. Below are detailed methodologies for determining the photobleaching lifetime of a fluorescent dye and for a typical bioorthogonal labeling workflow using DBCO-functionalized dyes.

Protocol for Measuring Photobleaching Lifetime

This protocol describes a common method for quantifying the photostability of a fluorescent dye by measuring the decay of its fluorescence intensity over time under continuous illumination.

Objective: To determine and compare the photobleaching lifetime of this compound and other cyanine dyes.

Materials:

  • This compound and other cyanine dyes of interest, conjugated to a biomolecule (e.g., protein, antibody, or oligonucleotide).

  • Phosphate-buffered saline (PBS), pH 7.4, or other appropriate imaging buffer.

  • Microscope slides and coverslips, or a multi-well imaging plate.

  • Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for the dyes being tested, and a sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB).

Procedure:

  • Sample Preparation:

    • Prepare solutions of the dye-conjugated biomolecules in the imaging buffer at a concentration suitable for fluorescence microscopy.

    • Immobilize the biomolecules on the surface of a microscope slide or imaging plate to prevent diffusion during the experiment. This can be achieved through various surface chemistry techniques depending on the biomolecule.

    • As a control, a solution of the free dye can also be measured, though immobilization is generally preferred to ensure a constant focal plane.

  • Image Acquisition:

    • Place the sample on the microscope stage and locate the region of interest.

    • Set the microscope parameters (e.g., excitation intensity, exposure time, camera gain) to achieve a good signal-to-noise ratio without saturating the detector. It is critical to keep these parameters constant for all dyes being compared.

    • Acquire a time-lapse series of images of the same field of view. The time interval and total duration of the acquisition will depend on the photostability of the dyes being tested. For moderately stable dyes, acquiring an image every 5-10 seconds for 10-20 minutes is a reasonable starting point.

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Select several regions of interest (ROIs) containing the fluorescent signal and a background ROI devoid of signal.

    • For each time point, measure the mean fluorescence intensity within each signal ROI and the background ROI.

    • Subtract the mean background intensity from the mean signal intensity for each time point to correct for background fluorescence.

    • Normalize the background-corrected intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single exponential decay function: I(t) = I(0) * exp(-t/τ) where I(t) is the intensity at time t, I(0) is the initial intensity, and τ is the photobleaching lifetime. The photobleaching lifetime (τ) is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 37%) of its initial value. A longer lifetime indicates greater photostability.

Experimental Workflow for Bioorthogonal Labeling with DBCO-Dyes

This compound is designed for bioorthogonal labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction allows for the specific labeling of azide-modified biomolecules in complex biological environments, including living cells.

Objective: To fluorescently label an azide-modified protein with this compound.

Materials:

  • Azide-modified protein of interest.

  • This compound.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Size-exclusion chromatography column for purification.

Procedure:

  • Metabolic or Enzymatic Incorporation of Azide: Introduce an azide group into the target protein. This can be achieved through metabolic labeling with an azide-containing amino acid analogue or by enzymatic modification.

  • Reaction Setup: Dissolve the azide-modified protein in the reaction buffer. Add a 2-5 fold molar excess of this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. The optimal reaction time may need to be determined empirically.

  • Purification: Remove the unreacted this compound from the labeled protein using a size-exclusion chromatography column.

  • Characterization: Confirm the successful labeling of the protein by measuring the absorbance of the sample at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (~585 nm for Sulfo-Cy3.5). The degree of labeling can be calculated from these values. The fluorescently labeled protein is now ready for use in downstream applications such as fluorescence microscopy or flow cytometry.

Visualizing Experimental Workflows

To further clarify the processes described, the following diagrams have been generated using the DOT language.

photobleaching_pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached Dye S1->Bleached Photochemical Reaction T1->S0 Phosphorescence ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ T1->Bleached Photochemical Reaction ROS->S1 Reaction ROS->T1 Reaction ROS->Bleached Oxidation

Simplified Jablonski diagram illustrating the photobleaching pathway of a cyanine dye.

spaac_workflow cluster_preparation Preparation cluster_reaction Bioorthogonal Reaction (SPAAC) cluster_purification_analysis Purification & Analysis Azide_Protein Azide-Modified Protein Mix Mix Protein and Dye Azide_Protein->Mix DBCO_Dye This compound DBCO_Dye->Mix Incubate Incubate (1-4h, RT or 37°C) Mix->Incubate Purify Purify (Size-Exclusion Chromatography) Incubate->Purify Analyze Characterize (Spectroscopy) Purify->Analyze Labeled_Protein Fluorescently Labeled Protein Analyze->Labeled_Protein

Generalized experimental workflow for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

References

A Head-to-Head Comparison of Sulfo-Cy3.5-DBCO and Other Fluorophores for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in cutting-edge bioconjugation techniques, the selection of the optimal fluorophore is a critical determinant of experimental success. Among the arsenal of tools for bioorthogonal chemistry, dibenzocyclooctyne (DBCO)-modified fluorophores have gained prominence for their role in copper-free click chemistry. This guide provides an objective comparison of the quantum yield of Sulfo-Cy3.5-DBCO against other commercially available DBCO-functionalized dyes, supported by experimental data and detailed methodologies to aid in your selection process.

The quantum yield (Φ) of a fluorophore, defined as the ratio of photons emitted to photons absorbed, is a direct measure of its fluorescence efficiency. A higher quantum yield translates to a brighter signal, which is paramount for sensitive detection in applications such as cellular imaging, flow cytometry, and in vivo studies. This compound is a popular choice in the red-orange spectral region; however, a thorough evaluation of its performance relative to other available fluorophores is essential for informed experimental design.

Quantitative Comparison of Fluorophore Quantum Yields

The following table summarizes the key photophysical properties of this compound and a selection of other commercially available DBCO-modified fluorophores. It is crucial to note that quantum yields are highly sensitive to the fluorophore's environment, including solvent, pH, and conjugation to biomolecules. The data presented here is compiled from various sources and should be considered as a reference, with the specific measurement conditions noted where available.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/BufferSource(s)
This compound 591604139,0000.11PBS[1][2]
Sulfo-Cy3-DBCO555570150,0000.1 - 0.35PBS/Aqueous Buffer[1][3]
Cy5-DBCO649670250,000~0.2 (unconjugated)Aqueous Buffer[4]
Alexa Fluor 488 DBCO49551971,0000.92 (free dye)Aqueous Buffer
Alexa Fluor 555 DBCO555565150,0000.1 (conjugated)Aqueous Buffer
Alexa Fluor 594 DBCO59061792,0000.66 (free dye)Aqueous Buffer
Alexa Fluor 647 DBCO650668239,0000.33 (free dye)Aqueous Buffer
FAM-DBCO, 6-isomer49452075,0000.9DMF, DMSO

Note: The quantum yield of cyanine dyes like Cy3.5 and Cy5 can be particularly sensitive to their local environment and conjugation status. For instance, the quantum yield of some Cy dyes has been observed to increase upon conjugation to proteins, while others may experience quenching at high labeling densities. Alexa Fluor dyes are often cited for their high photostability and brightness, which is a product of both high extinction coefficients and quantum yields.

Experimental Protocol: Relative Quantum Yield Determination

A reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves referencing a standard with a known, well-characterized quantum yield.

Objective: To determine the relative fluorescence quantum yield of a DBCO-modified fluorophore.

Materials:

  • Fluorometer capable of recording corrected emission spectra.

  • UV-Vis spectrophotometer.

  • 1 cm path length quartz cuvettes.

  • Fluorophore of interest (e.g., this compound).

  • A suitable quantum yield standard (e.g., Rhodamine 101 in ethanol, Φ = 1.0; or another well-characterized dye with similar excitation and emission properties).

  • High-purity solvent (e.g., phosphate-buffered saline (PBS), ethanol, or as appropriate for the fluorophore and standard).

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the test fluorophore and the standard in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions of both the test fluorophore and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range would be five solutions with absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each of the diluted solutions of both the test sample and the standard. Ensure the same instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.

    • For both the test sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope (gradient) of the resulting linear plots for both the test sample (Grad_sample) and the standard (Grad_std).

  • Calculation of Quantum Yield: The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the known quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for determining relative quantum yield and a typical application of DBCO-modified fluorophores in a bioorthogonal labeling signaling pathway.

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis & Calculation A Prepare Stock Solutions (Sample & Standard) B Prepare Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance (UV-Vis) B->C D Measure Fluorescence Emission C->D E Integrate Emission Spectra D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Slopes (Gradients) F->G H Calculate Quantum Yield G->H

Caption: Workflow for Relative Quantum Yield Determination.

G cluster_cell Cellular Environment cluster_detection Detection Protein Protein of Interest with Azide Group Labeled_Protein Fluorescently Labeled Protein Protein->Labeled_Protein Copper-Free Click Chemistry Fluorophore This compound (or other DBCO-dye) Fluorophore->Labeled_Protein Emission Fluorescence Emission Labeled_Protein->Emission Excitation Excitation Light Excitation->Labeled_Protein Detection Microscopy / Flow Cytometry Emission->Detection

Caption: Bioorthogonal Labeling and Detection Pathway.

Conclusion

The selection of a DBCO-modified fluorophore for bioorthogonal labeling is a multifaceted decision that extends beyond just its quantum yield. Factors such as photostability, brightness (a product of both quantum yield and extinction coefficient), solubility, and spectral overlap with other fluorophores in multicolor experiments must also be considered. While this compound offers a good quantum yield in the red-orange region, alternatives like certain Alexa Fluor-DBCO conjugates may provide superior brightness and photostability in specific applications. By carefully considering the quantitative data and employing rigorous experimental validation as outlined in this guide, researchers can confidently select the most appropriate fluorescent probe to achieve their scientific objectives.

References

A Comparative Guide to Validating the Conjugation Efficiency of Sulfo-Cy3.5-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfo-Cy3.5-DBCO with alternative fluorescent dyes for bioconjugation, focusing on the validation of conjugation efficiency. The information presented herein is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a fluorescent dye containing a sulfonate group for increased water solubility and a dibenzocyclooctyne (DBCO) group.[1] The DBCO moiety enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for covalent labeling of azide-modified biomolecules.[1][2] This bioorthogonal reaction is highly specific and can be performed under mild, biocompatible conditions, making it ideal for labeling sensitive biological samples.[2]

The efficiency of this conjugation is a critical parameter, influencing the accuracy of downstream applications. This guide will compare the performance of this compound with other commonly used fluorescent dyes and provide protocols for validating conjugation efficiency.

Performance Comparison of Fluorescent Dyes for Conjugation

The choice of a fluorescent dye for bioconjugation depends on several factors, including its spectral properties, brightness (a product of extinction coefficient and quantum yield), photostability, and conjugation efficiency. While direct head-to-head data on the conjugation efficiency of this compound versus all alternatives is limited, a comparison of their key characteristics can guide selection.

FeatureThis compoundAlexa Fluor 555-DBCOOther Cy Dyes (e.g., Cy3-DBCO)
Excitation Max (nm) ~581~555~555 (for Cy3)
Emission Max (nm) ~596~565~570 (for Cy3)
Quantum Yield Moderate to high, but can be influenced by conjugation[1]Generally high and stableCan be variable and prone to quenching upon conjugation
Photostability GoodExcellent, generally more photostable than Cy dyesModerate, can be susceptible to photobleaching
Water Solubility High (due to sulfo groups)High (due to sulfonation)Variable, sulfonate versions (Sulfo-Cy) have higher solubility
Tendency for Aggregation Cyanine dyes can form aggregates, which may quench fluorescenceLower tendency for aggregation compared to Cy dyesHigher tendency for aggregation, especially at high degrees of labeling

Note: The performance of fluorescent dyes can be influenced by the specific biomolecule to which they are conjugated and the experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with DBCO-Dyes

This protocol describes the labeling of an azide-modified antibody with a DBCO-containing fluorescent dye.

Materials:

  • Azide-modified antibody in an amine-free buffer (e.g., PBS)

  • DBCO-functionalized fluorescent dye (e.g., this compound, Alexa Fluor 555-DBCO) dissolved in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in PBS.

  • Dye Preparation: Prepare a 10 mM stock solution of the DBCO-dye in anhydrous DMSO.

  • Conjugation Reaction: Add a 2-4 fold molar excess of the DBCO-dye solution to the antibody solution. The final DMSO concentration should be below 20%.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the concentration of the antibody and the conjugated dye using a spectrophotometer.

Protocol 2: Validating Conjugation Efficiency by Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single antibody molecule. It is a direct measure of conjugation efficiency.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified antibody-dye conjugate at 280 nm (for the antibody) and at the absorbance maximum of the dye (Amax).

  • Calculate Protein Concentration:

    • First, correct the absorbance at 280 nm for the dye's contribution: A280, corrected = A280, measured - (Amax, measured × CF) where CF is the correction factor (A280 of the free dye / Amax of the free dye).

    • Then, calculate the molar concentration of the antibody: [Antibody] (M) = A280, corrected / εprotein where εprotein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M-1cm-1 for IgG).

  • Calculate Dye Concentration:

    • [Dye] (M) = Amax, measured / εdye where εdye is the molar extinction coefficient of the dye at its Amax.

  • Calculate DOL:

    • DOL = [Dye] / [Antibody]

An optimal DOL for antibodies is typically between 2 and 10. A very high DOL can lead to fluorescence quenching.

Visualizing Experimental Workflows and Logical Relationships

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Antibody Azide-Modified Antibody Mix Mix Antibody and Dye Antibody->Mix Dye DBCO-Dye (e.g., this compound) Dye->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify (Desalting Column) Incubate->Purify Measure Spectrophotometry (A280 & Amax) Purify->Measure Calculate Calculate DOL Measure->Calculate

Caption: Experimental workflow for antibody conjugation and validation.

logical_relationship cluster_properties Dye Properties cluster_performance Performance Metrics Choice Choice of Fluorescent Dye Spectral Spectral Properties (Ex/Em) Choice->Spectral Brightness Brightness (Quantum Yield) Choice->Brightness Photostability Photostability Choice->Photostability Solubility Water Solubility Choice->Solubility Efficiency Conjugation Efficiency (DOL) Brightness->Efficiency SNR Signal-to-Noise Ratio Photostability->SNR Solubility->Efficiency Efficiency->SNR Reproducibility Reproducibility Efficiency->Reproducibility

Caption: Factors influencing the selection of a fluorescent dye.

Conclusion

Validating the conjugation efficiency of fluorescent dyes like this compound is crucial for obtaining reliable and reproducible results in various research applications. While this compound offers the advantage of high water solubility, researchers should also consider factors like photostability and potential for aggregation-induced quenching when selecting a dye. Alexa Fluor dyes, for instance, are known for their superior photostability and reduced tendency to aggregate. By following the detailed protocols provided in this guide, researchers can quantitatively assess the conjugation efficiency of their chosen dye and optimize their labeling strategies for enhanced experimental outcomes.

References

Sulfo-Cy3.5-DBCO: A Comparative Guide to Brightness and Fluorescence Enhancement Upon Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging bioconjugation for molecular tracking, quantification, and imaging, the selection of the fluorescent label is a critical step that dictates the sensitivity and reliability of an assay. Sulfo-Cy3.5-DBCO is a water-soluble, bright orange-red fluorescent dye pre-activated with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry. This guide provides an objective comparison of this compound's performance, particularly its notable fluorescence enhancement upon conjugation, against other common alternatives, supported by experimental data.

Brightness and Fluorescence Enhancement of Sulfo-Cy3.5

A key feature of the Cy3 and Cy3.5 dye family is its significant increase in fluorescence upon covalent attachment to biomolecules. A foundational study on cyanine dyes demonstrated that the attachment of Cy3 and Cy3.5 to antibodies results in an anomalous fluorescence enhancement of 2- to 3-fold compared to the free dye in solution[1][2][3][4]. This phenomenon is attributed to the local microenvironment of the protein surface, which can restrict non-radiative decay pathways of the fluorophore. This inherent property makes Sulfo-Cy3.5 an attractive choice for applications where a high signal-to-noise ratio is paramount.

While direct quantitative data for the DBCO variant is not extensively published, the underlying photophysical behavior of the Cy3.5 core structure is the primary driver of this enhancement. The sulfonated nature of Sulfo-Cy3.5 further enhances its utility by improving water solubility and reducing the tendency for aggregation, which can otherwise lead to fluorescence quenching[5].

Performance Comparison with Alternatives

The primary competitor for this compound in the orange-red spectral region is Alexa Fluor 555-DBCO. Alexa Fluor dyes are renowned for their high brightness and photostability. Comparative studies between Cy3/Cy3.5 and Alexa Fluor 555 have consistently shown that protein conjugates of Alexa Fluor 555 are significantly brighter and more photostable than their cyanine counterparts, especially at higher degrees of labeling. This is largely due to a reduction in dye-dye self-quenching that can occur when multiple fluorophores are in close proximity on a biomolecule.

Below is a summary of the key performance characteristics of this compound and its common alternative, Alexa Fluor 555-DBCO.

PropertyThis compoundAlexa Fluor 555-DBCOReference
Excitation Max (nm) ~581~555
Emission Max (nm) ~596~565
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~150,000
Quantum Yield (Free Dye) ~0.15~0.10
Fluorescence Enhancement upon Conjugation Significant (2-3 fold increase) Minimal to Moderate
Photostability GoodExcellent
Water Solubility Excellent (sulfonated)Excellent

Experimental Protocols

To aid researchers in verifying and comparing the performance of this compound, detailed experimental protocols for a typical conjugation and subsequent fluorescence analysis are provided below.

Protocol 1: Labeling of an Azide-Modified Protein with this compound

This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugating a DBCO-functionalized dye to a protein containing an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

  • This compound (or alternative DBCO-functionalized dye).

  • Anhydrous DMSO or DMF.

  • Size-exclusion chromatography column (e.g., PD-10) for purification.

  • Spectrophotometer and fluorometer.

Procedure:

  • Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Prepare Protein Solution: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in the reaction buffer.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10-20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS). Collect the fractions containing the fluorescently labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~581 nm for Sulfo-Cy3.5).

    • The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - A_dye × CF_280) × ε_dye] where A_dye and A_280 are the absorbances at the dye's maximum and 280 nm, respectively, ε is the molar extinction coefficient, and CF_280 is the correction factor for the dye's absorbance at 280 nm.

Protocol 2: Measurement of Fluorescence Quantum Yield

The relative quantum yield of the conjugated dye can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Fluorescently labeled protein conjugate.

  • Unconjugated Sulfo-Cy3.5 dye.

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.94).

  • Spectrophotometer and a fluorescence spectrometer with spectral correction capabilities.

  • 1 cm path length cuvettes.

Procedure:

  • Prepare a series of dilutions for both the fluorescently labeled protein and the unconjugated dye in a suitable buffer.

  • Measure the absorbance of each dilution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectrum of each dilution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the conjugated and unconjugated dye.

  • Calculate the relative quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std × (Gradient_sample / Gradient_std) × (η_sample² / η_std²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

  • The fluorescence enhancement is the ratio of the quantum yield of the conjugated dye to that of the free dye.

Visualizing the Workflow and Underlying Principle

To better illustrate the processes described, the following diagrams created using the DOT language are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis azide_protein Azide-Modified Protein spaac SPAAC Reaction (Copper-Free Click) azide_protein->spaac dbco_dye This compound dbco_dye->spaac purification Purification (Size Exclusion) spaac->purification spectroscopy Spectroscopic Analysis purification->spectroscopy qy_measurement Quantum Yield Measurement spectroscopy->qy_measurement

A streamlined workflow for protein labeling and fluorescence analysis.

fluorescence_enhancement cluster_free Free Dye in Solution cluster_conjugated Conjugated to Protein free_dye Sulfo-Cy3.5 free_rotations Rotational Freedom & Solvent Interactions free_dye->free_rotations leads to low_fluorescence Lower Fluorescence free_rotations->low_fluorescence results in conjugated_dye Sulfo-Cy3.5 restricted_rotations Restricted Motion & Hydrophobic Environment conjugated_dye->restricted_rotations leads to high_fluorescence Enhanced Fluorescence restricted_rotations->high_fluorescence results in

Mechanism of conjugation-induced fluorescence enhancement.

References

A Researcher's Guide to Spectrally Similar Alternatives for Sulfo-Cy3.5-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in life sciences and drug development, the selection of fluorescent probes for copper-free click chemistry is a critical step that dictates experimental success. Sulfo-Cy3.5-DBCO is a popular choice in the orange-red spectral region, valued for its brightness and water solubility. However, application-specific requirements such as enhanced photostability or different physicochemical properties may necessitate the use of alternatives. This guide provides an objective comparison of commercially available, spectrally similar alternatives to this compound, supported by spectroscopic data and detailed experimental protocols to aid in your selection process.

The core of this comparison focuses on dyes functionalized with Dibenzocyclooctyne (DBCO), a reactive group widely used for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly biocompatible, making it ideal for labeling biomolecules in sensitive environments, including live cells.

Quantitative Data Summary

The performance of a fluorescent dye is primarily defined by its spectral properties, brightness, and photostability. The following table summarizes key quantitative data for this compound and its spectrally similar alternatives. Brightness is a function of both the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Key Characteristics
This compound 591604139,0000.1115,290Water-soluble cyanine dye.
APDye 594 DBCO 59061792,000N/AN/AAlexa Fluor 594 equivalent; known for high photostability and brightness.[1][2][3]
DyLight 594 DBCO 59361880,000N/AN/ASpectrally similar to Alexa Fluor 594 and Texas Red.[4]
BODIPY TR DBCO 588621N/AN/AN/ABright and photostable; hydrophobic nature allows for cell membrane permeability.[5]

Note: Quantum yield (Φ) data for many DBCO-conjugated dyes is not consistently published by manufacturers. The Alexa Fluor and BODIPY dye families are generally recognized for high quantum yields and superior photostability compared to traditional cyanine dyes.

Performance Comparison

Brightness: While Sulfo-Cy3.5 has a very high extinction coefficient, the overall brightness of a fluorophore is the product of its extinction coefficient and quantum yield. Dyes from the Alexa Fluor family, such as APDye 594, are renowned for their intense fluorescence, suggesting a high quantum yield that contributes to exceptional brightness. BODIPY dyes are also known for being bright and photostable.

Photostability: Photostability, the resistance of a dye to irreversible photochemical destruction upon light exposure, is crucial for experiments requiring long or repeated imaging sessions. This is a key area where alternatives can outperform standard cyanine dyes. The Alexa Fluor dye series is widely recognized for its superior resistance to photobleaching. Similarly, BODIPY dyes are noted for their photostability. For demanding imaging applications that involve extended illumination, selecting a dye with high photostability like an Alexa Fluor 594 equivalent is often the preferred choice.

Solubility and Other Considerations: this compound is sulfonated, which enhances its water solubility and makes it suitable for labeling biomolecules directly in aqueous buffers. APDye 594 (an Alexa Fluor 594 equivalent) is also designed to be water-soluble and highly fluorescent across a broad pH range. In contrast, BODIPY TR is inherently hydrophobic, which can be advantageous for staining lipids or labeling targets within cell membranes but may require different conjugation strategies for soluble proteins.

Experimental Protocols & Methodologies

Accurate comparison between fluorophores requires standardized experimental protocols. Below are detailed methodologies for assessing two key performance indicators: fluorescence quantum yield and photostability.

Measurement of Relative Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the relative quantum yield of a fluorophore by comparing its fluorescence intensity to a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a reference fluorophore standard with a known, stable quantum yield that absorbs and emits in a similar spectral range to the test dye (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

  • Solution Preparation: Prepare a series of five dilute solutions of both the standard and the test dye in the same solvent. It is crucial to work within a concentration range where absorbance values at the excitation wavelength do not exceed 0.1 to minimize re-absorption effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a fluorescence spectrometer, record the corrected fluorescence emission spectrum for each solution. The same excitation wavelength and instrument settings must be used for all measurements.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • For both the standard and the test dye, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the gradient (slope) of the linear fit for both plots.

    • Calculate the quantum yield of the test sample (Φ_test) using the following equation:

      Φ_test = Φ_std × (Grad_test / Grad_std) × (n_test² / n_std²)

      Where:

      • Φ_std is the quantum yield of the standard.

      • Grad_test and Grad_std are the gradients for the test sample and standard, respectively.

      • n_test and n_std are the refractive indices of the test sample and standard solutions (if different solvents are used).

Assessment of Photostability

A common method for assessing photostability involves subjecting the fluorophore to continuous illumination and measuring the decay in its fluorescence signal over time.

Protocol:

  • Sample Preparation: Prepare a sample of the biomolecule labeled with the fluorescent dye. For comparative purposes, this could be an antibody bound to a fixed and permeabilized cell on a microscope slide. Ensure samples for all compared dyes are prepared under identical conditions.

  • Microscopy Setup: Use a fluorescence microscope with a stable light source (e.g., laser or arc lamp). Define a region of interest (ROI) for imaging and ensure that illumination intensity, exposure time, and camera settings are kept constant for all samples.

  • Time-Lapse Imaging: Acquire a series of images of the sample at set time intervals (e.g., every 10 seconds for 10 minutes) under continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no labeled molecules.

    • Normalize the intensity values by dividing each point by the initial intensity at time zero.

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability; a slower decay corresponds to higher photostability. The time required for the fluorescence to decrease to 50% of its initial value (the t₁/₂ photobleaching lifetime) can be calculated for quantitative comparison.

Visualization of Workflows and Logic

Caption: Experimental workflow for comparing fluorescent dyes.

G start Application Requirements brightness brightness start->brightness photostability photostability start->photostability environment environment start->environment dye_alexa dye_alexa brightness->dye_alexa Yes dye_cy dye_cy brightness->dye_cy No photostability->dye_alexa Yes photostability->dye_cy No environment->dye_alexa Aqueous environment->dye_cy Aqueous dye_bodipy dye_bodipy environment->dye_bodipy Lipid

Caption: Logical relationships for selecting a suitable dye alternative.

References

The Trifecta of Efficiency: Advantages of Sulfo-Cy3.5-DBCO in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of molecular biology and drug development, the precise labeling and tracking of biomolecules are paramount. The choice of a fluorescent probe can dictate the success of an experiment, influencing everything from signal brightness to cell viability. Sulfo-Cy3.5-DBCO has emerged as a powerful tool, offering a unique combination of properties that address common challenges in bioconjugation. This guide provides an in-depth comparison of this compound with alternative labeling reagents, supported by key performance data and detailed experimental protocols.

At its core, this compound is a fluorescent dye engineered for specificity and efficiency. Its name reveals its three key components:

  • Sulfo : Sulfonate groups are added to the cyanine dye structure.

  • Cy3.5 : A cyanine dye known for its bright orange-red fluorescence.[1]

  • DBCO : Dibenzocyclooctyne, a reactive group that enables copper-free click chemistry.[2][3]

Together, these components create a reagent that is water-soluble, intensely fluorescent, and capable of highly specific, bioorthogonal conjugation.

Core Advantages: A Synthesis of Solubility, Brightness, and Biocompatibility

The primary advantages of this compound stem from the synergistic effects of its three main features.

1. Enhanced Aqueous Solubility via Sulfonation: A significant challenge in labeling biomolecules is the tendency of organic fluorescent dyes to aggregate in aqueous buffers. Sulfonation addresses this directly by adding charged sulfonate groups to the dye molecule.[4] This dramatically increases water solubility, offering several benefits:

  • Reduced Aggregation : Prevents the formation of non-fluorescent dye clumps, which can lead to inaccurate quantification and experimental artifacts.[5]

  • Simplified Protocols : Eliminates the need for organic co-solvents during the labeling reaction, simplifying the workflow and protecting sensitive proteins from denaturation.

  • Improved Reliability : Ensures a homogenous solution for more consistent and reproducible conjugation results.

2. Superior Brightness and Photostability of Cyanine Dyes: Cyanine dyes are renowned for their exceptional optical properties. They exhibit high molar extinction coefficients and good quantum yields, resulting in bright, easily detectable fluorescent signals. Sulfo-Cy3.5, with its excitation and emission maxima around 581-591 nm and 596-604 nm respectively, operates in a spectral range that is well-suited for many common laser lines and filter sets. Furthermore, cyanine dyes offer good photostability, resisting photochemical degradation during long-term imaging experiments.

3. Bioorthogonal Labeling with Copper-Free Click Chemistry: The DBCO group is the cornerstone of this compound's utility in living systems. It reacts specifically with azide-functionalized molecules through a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it occurs efficiently within the complex environment of a living cell without interfering with native biochemical processes.

The most critical advantage of SPAAC is that it requires no cytotoxic copper catalyst, which is essential for the alternative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This makes DBCO-based reagents like this compound ideal for live-cell imaging and in vivo studies where cell viability is crucial. Studies have shown that DBCO exhibits accelerated reaction kinetics and generates a stronger labeling signal with less reagent compared to other cyclooctynes like BCN in live-cell environments.

Comparative Performance Analysis

To contextualize the advantages of this compound, it is useful to compare its properties against common alternatives. The following table summarizes key performance metrics for different classes of fluorescent labeling reagents.

FeatureThis compoundCy3.5-DBCO (Non-Sulfonated)Sulfo-Cy5-DBCOSulfo-Cy3-BCNCy3-Alkyne (for CuAAC)
Excitation Max ~591 nm~588 nm~652 nm~555 nm~550 nm
Emission Max ~604 nm~608 nm~672 nm~580 nm~570 nm
Extinction Coefficient ~139,000 cm⁻¹M⁻¹~140,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹
Quantum Yield ~0.11~0.10~0.20~0.09~0.09
Solubility (Aqueous) HighLow to ModerateHighHighLow to Moderate
Labeling Chemistry SPAAC (Copper-Free)SPAAC (Copper-Free)SPAAC (Copper-Free)SPAAC (Copper-Free)CuAAC (Copper-Catalyzed)
Reaction Rate (k₂) High (~1 M⁻¹s⁻¹)High (~1 M⁻¹s⁻¹)High (~1 M⁻¹s⁻¹)Moderate (Lower than DBCO)Very High (with catalyst)
Biocompatibility Excellent (Copper-Free)Excellent (Copper-Free)Excellent (Copper-Free)Excellent (Copper-Free)Limited (Copper Cytotoxicity)

Visualizing the Chemistry and Workflow

To better understand the underlying processes, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Experimental_Workflow start Start: Azide-Modified Antibody reagent Add this compound start->reagent incubation Incubate at Room Temp (1-4 hours) reagent->incubation purification Purify via Spin Column (Remove excess dye) incubation->purification characterization Characterize Conjugate (Spectrophotometry) purification->characterization cell_labeling Incubate Labeled Antibody with Live Cells characterization->cell_labeling imaging Fluorescence Microscopy (Ex: ~590nm, Em: ~610nm) cell_labeling->imaging end Data Analysis imaging->end

Caption: Workflow for antibody labeling and cell imaging.

Experimental Protocol: Antibody Labeling with this compound

This protocol provides a general guideline for conjugating this compound to an azide-modified antibody (IgG).

Materials:

  • Azide-modified IgG (1 mg/mL in PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin Desalting Columns (e.g., Sephadex G-25)

  • Microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature.

    • Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMF or DMSO. For example, dissolve ~1 mg of the dye in 100 µL of solvent. Mix thoroughly by vortexing. This stock solution should be prepared fresh.

  • Protein Solution Preparation:

    • The antibody solution should be free of any amine-containing buffers (like Tris) or stabilizers (like BSA), as these can interfere with some azide modification chemistries. If necessary, exchange the buffer to PBS pH 7.4 using a desalting column or dialysis.

    • For a typical reaction, use 100 µL of a 1 mg/mL antibody solution.

  • Labeling Reaction:

    • A molar excess of 5- to 10-fold of dye to antibody is recommended as a starting point. For a 1 mg/mL IgG solution (~6.67 µM), this would involve adding 2-4 µL of the 10 mM dye stock solution to 100 µL of the antibody solution.

    • Add the calculated volume of the this compound stock solution to the antibody solution.

    • Mix gently by pipetting up and down. Avoid vigorous vortexing which could denature the antibody.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.

  • Purification of Labeled Protein:

    • Prepare a spin desalting column according to the manufacturer's instructions to remove unconjugated dye.

    • Equilibrate the column with PBS, pH 7.4.

    • Apply the entire reaction mixture to the top of the resin bed.

    • Centrifuge the column to collect the purified, labeled antibody. The fluorescently labeled protein will elute, while the smaller, unconjugated dye molecules will be retained in the column resin.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~591 nm (for Sulfo-Cy3.5).

    • The labeled antibody is now ready for use in downstream applications like immunofluorescence, flow cytometry, or western blotting.

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

References

Assessing the Degree of Labeling with Sulfo-Cy3.5-DBCO: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, accurate determination of the degree of labeling (DOL) is critical for ensuring experimental consistency and efficacy. This guide provides a comprehensive comparison of Sulfo-Cy3.5-DBCO with other common fluorescent dyes and details the experimental protocols for accurately assessing labeling efficiency.

This compound is a fluorescent dye equipped with a dibenzocyclooctyne (DBCO) group. This feature allows it to react with azide-modified molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and efficient, making it a popular choice for labeling biomolecules in complex biological systems. The sulfonate groups on the cyanine dye enhance its water solubility, which is advantageous for labeling proteins and other biomolecules in aqueous buffers without the need for organic co-solvents.

Performance Comparison of DBCO-Containing Dyes

The selection of a fluorescent dye for labeling is often dependent on its photophysical properties. A high molar extinction coefficient contributes to a brighter signal, while the quantum yield indicates the efficiency of converting absorbed light into emitted fluorescence.

FeatureThis compoundSulfo-Cy3-DBCOSulfo-Cy5-DBCO
Excitation Max (λex) 591 nm[1][2]555 nm[3][4]647 nm[5]
Emission Max (λem) 604 nm570 nm655 nm
Molar Extinction Coefficient (ε) 139,000 cm⁻¹M⁻¹150,000 cm⁻¹M⁻¹250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.11Not specifiedNot specified
Solubility High water solubilityWater, DMSO, DMFWater, DMSO, DMF

Experimental Protocol: Determining the Degree of Labeling (DOL)

The most common method for determining the DOL of a fluorescently labeled protein is through UV-Vis spectrophotometry. This protocol allows for the calculation of the average number of dye molecules conjugated to each protein molecule.

Materials:

  • Labeled protein (e.g., antibody) solution

  • Unlabeled protein solution (for baseline measurements)

  • Spectrophotometer

  • Cuvettes with a 1 cm pathlength

Procedure:

  • Purification of the Conjugate: It is crucial to remove any unbound dye from the labeled protein solution. This can be achieved by methods such as dialysis or gel filtration.

  • Spectrophotometer Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀). This wavelength is used to determine the protein concentration.

    • Measure the absorbance of the conjugate solution at the maximum absorbance wavelength (λmax) of the dye. For this compound, this is approximately 591 nm.

  • Calculations:

    a. Correction for Dye Absorbance at 280 nm: Fluorescent dyes can also absorb light at 280 nm, which can interfere with the accurate measurement of protein concentration. A correction factor (CF) is used to account for this. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.

    b. Calculate the Molar Concentration of the Protein:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A_max is the absorbance of the conjugate at the dye's λmax.

    • CF is the correction factor for the dye.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M⁻¹cm⁻¹).

    c. Calculate the Molar Concentration of the Dye:

    Dye Concentration (M) = A_max / ε_dye

    Where:

    • A_max is the absorbance of the conjugate at the dye's λmax.

    • ε_dye is the molar extinction coefficient of the dye at its λmax (for this compound, ε is 139,000 M⁻¹cm⁻¹).

    d. Calculate the Degree of Labeling (DOL):

    DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Workflow and Reaction

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing the DOL and the underlying chemical reaction.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation start Azide-Modified Biomolecule reaction SPAAC Reaction start->reaction dye This compound dye->reaction conjugate Labeled Biomolecule reaction->conjugate purification Purification (e.g., Dialysis) conjugate->purification spectro UV-Vis Spectrophotometry purification->spectro abs280 Measure A280 spectro->abs280 abs_max Measure Amax spectro->abs_max calc_prot Calculate Protein Concentration abs280->calc_prot abs_max->calc_prot calc_dye Calculate Dye Concentration abs_max->calc_dye calc_dol Calculate DOL calc_prot->calc_dol calc_dye->calc_dol result Degree of Labeling (DOL) calc_dol->result

Caption: Experimental workflow for determining the Degree of Labeling (DOL).

spaa_reaction reactant1 Biomolecule-N3 (Azide) product Labeled Biomolecule (Stable Triazole Linkage) reactant1->product Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free) reactant2 This compound reactant2->product

Caption: The SPAAC reaction between an azide-modified biomolecule and this compound.

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy3.5-DBCO: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Handling

Before handling Sulfo-Cy3.5-DBCO for any purpose, including disposal, it is essential to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Recommended PPE:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield (8-inch minimum) are necessary to protect against splashes.[1]

  • Skin Protection: Handle the compound with gloves. Always inspect gloves before use and use a proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.[1]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contamination. The type of body protection should be chosen based on the concentration and amount of the hazardous substance in the specific workplace.[1]

  • Respiratory Protection: While not always required for non-volatile solids, if dust is generated, a NIOSH-approved N95 or EN 143 type P1 dust mask should be used.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds. This information is critical for understanding the chemical's properties and handling requirements.

PropertyValueSource(s)
Molecular Formula C₅₀H₅₄N₄O₁₁S₃ (free acid)[2]
Molecular Weight 983.18 g/mol (free acid)
Appearance Dark purple solid
Solubility Water, DMSO, DMF
Excitation Wavelength (λex) 591 nm
Emission Wavelength (λem) 604 nm
Storage Conditions Store at -20°C in the dark.
Transportation Can be shipped at room temperature for up to 3 weeks.

Step-by-Step Disposal Protocol

The following protocol outlines the detailed steps for the safe disposal of this compound waste. This procedure is designed to comply with general laboratory hazardous waste guidelines.

1. Waste Segregation and Collection:

  • Do not dispose of this compound, in either solid or liquid form, down the drain. All solutions containing this dye must be collected as hazardous chemical waste.
  • Collect all waste containing this compound, including unused stock solutions, reaction mixtures, and the first rinse of any emptied containers, in a designated hazardous waste container.
  • Solid waste, such as contaminated gloves, weighing paper, and pipette tips, should also be collected in a designated solid hazardous waste container.

2. Container Management:

  • Use a compatible, leak-proof container with a screw-top cap for liquid waste. The container should be made of a material that does not react with the chemical.
  • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.
  • Keep the waste container closed at all times, except when adding waste.

3. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."
  • The label must include the full chemical name ("this compound") and a clear indication of its hazards.
  • List all constituents of the waste mixture, including solvents and their approximate concentrations.

4. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
  • Ensure the storage area is away from incompatible materials.
  • Use secondary containment for all liquid hazardous waste to prevent spills from spreading.

5. Disposal Request:

  • Once the waste container is full or has been in storage for a designated period (typically up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Sulfo_Cy3_5_DBCO_Disposal_Workflow start Generate this compound Waste waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Stock solutions, reaction mixtures, first rinse) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, labware) waste_type->solid_waste Solid collect_liquid Collect in Designated Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Designated Solid Hazardous Waste Container solid_waste->collect_solid label_container Label Container Correctly collect_liquid->label_container collect_solid->label_container store_waste Store in Satellite Accumulation Area with Secondary Containment label_container->store_waste request_pickup Request Pickup from Environmental Health & Safety (EHS) store_waste->request_pickup end Proper Disposal request_pickup->end

References

Personal protective equipment for handling Sulfo-Cy3.5-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of Sulfo-Cy3.5-DBCO based on information for similar compounds and general laboratory best practices. A specific Safety Data Sheet (SDS) for this product was not found. It is imperative that all users obtain a substance-specific SDS from their supplier and conduct a thorough risk assessment before handling this chemical. The information provided here is for informational purposes only and should not be considered a substitute for a formal safety assessment and adherence to all applicable institutional and regulatory guidelines.

This guide is intended for researchers, scientists, and drug development professionals, providing essential, immediate safety and logistical information for handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended based on guidelines for similar cyanine dyes and DBCO reagents.[1][2][3]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1]Protects against splashes of the chemical solution, which could cause eye irritation or injury.
Skin Protection Nitrile gloves and a lab coat.[1]Prevents skin contact with the chemical. Regularly inspect gloves for any signs of degradation or puncture.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. If creating aerosols or handling large quantities, use a certified respirator.To prevent inhalation of any dust or aerosolized particles.

Operational Plan: Step-by-Step Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety and maintaining the integrity of the compound.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is -20°C. Protect from light to prevent photobleaching.

2.2. Preparation and Use

  • Work Area: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability. Dissolve the compound in an appropriate solvent, such as DMSO or DMF, as recommended by the supplier.

  • Handling Solutions: When handling solutions, avoid direct contact and use appropriate PPE. Be mindful of potential splashes.

  • Labeling: Clearly label all containers with the name of the compound, concentration, solvent, and date of preparation.

2.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste & Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C in Dark inspect->store equilibrate Equilibrate to Room Temp store->equilibrate reconstitute Reconstitute in Fume Hood equilibrate->reconstitute ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) experiment Perform Experiment reconstitute->experiment ppe->experiment label_vials Label All Solutions experiment->label_vials collect_waste Collect Waste in Labeled Container experiment->collect_waste dispose Dispose as Hazardous Chemical Waste collect_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.